Hypogeic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H30O2 |
|---|---|
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(E)-hexadec-7-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9+ |
InChI Key |
PJHOFUXBXJNUAC-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hypogeic Acid: From Discovery to Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid, a monounsaturated omega-9 fatty acid, has garnered increasing interest within the scientific community for its potential roles in metabolic regulation and inflammatory processes. Initially identified in the mid-19th century, this 16-carbon fatty acid is a positional isomer of the more commonly known palmitoleic acid. While research into its specific biological functions is ongoing, accumulating evidence suggests that this compound and its metabolic pathways may offer novel targets for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, biosynthesis, and known signaling pathways of this compound, along with detailed experimental protocols for its study.
Discovery and History
This compound was first identified in 1854 by Gössmann and Scheven, who isolated it alongside palmitic and arachidic acids from peanut oil (Arachis hypogaea), from which it derives its name.[1] For many years, it remained a relatively obscure fatty acid, often overshadowed by its more abundant isomers. However, with advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), researchers have been able to more accurately identify and quantify this compound in various biological samples, leading to a renewed interest in its physiological significance. It has since been identified in various human and murine cells and is considered an important biomarker in certain metabolic conditions.[2]
Physicochemical Properties and Quantitative Data
This compound is a monounsaturated fatty acid with the chemical formula C16H30O2.[1] Its systematic name is (7Z)-hexadec-7-enoic acid. The physicochemical properties of this compound, along with its common positional isomers, palmitoleic acid and sapienic acid, are summarized in the table below for comparative analysis.
| Property | This compound (cis-7-Hexadecenoic acid) | Palmitoleic Acid (cis-9-Hexadecenoic acid) | Sapienic Acid (cis-6-Hexadecenoic acid) |
| Molecular Formula | C16H30O2 | C16H30O2 | C16H30O2 |
| Molar Mass ( g/mol ) | 254.41 | 254.41 | 254.41 |
| Melting Point (°C) | ~33[1] | -0.1 - 0.5[2] | No data available |
| Boiling Point (°C) | 374.8 (estimated)[3] | 162 at 0.6 mmHg[2] | No data available |
| Solubility in Water | Practically insoluble[4] | Limited solubility[5] | Soluble in chloroform, ethanol, ether, methanol[6] |
| XLogP3 | 6.4 | 6.4 | 6.2 |
Table 1: Comparative Physicochemical Properties of Hexadecenoic Acid Isomers
Quantitative Data: Concentration in Peanut Oil
While this compound was first discovered in peanut oil, it is present in relatively low concentrations compared to other fatty acids like oleic and linoleic acid. The exact percentage can vary depending on the peanut cultivar and growing conditions. Generally, it is found in trace amounts, often less than 1% of the total fatty acid profile.
| Fatty Acid | Concentration Range (%) in Peanut Oil |
| Palmitic Acid (16:0) | 8.2 - 15.1 |
| Stearic Acid (18:0) | 1.1 - 7.2 |
| Oleic Acid (18:1) | 31.5 - 60.2 |
| Linoleic Acid (18:2) | 19.9 - 45.4 |
| Arachidic Acid (20:0) | 0.8 - 3.2 |
| Eicosenoic Acid (20:1) | 0.6 - 2.6 |
| Behenic Acid (22:0) | 1.8 - 5.4 |
| Lignoceric Acid (24:0) | 0.5 - 2.5 |
| This compound (16:1n-9) | Typically < 1% (often grouped with other minor fatty acids) |
Table 2: Fatty Acid Composition of Peanut (Arachis hypogaea) Oil
Biosynthesis of this compound
This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9).[2][7][8][9] This distinguishes it from its isomer, palmitoleic acid, which is primarily synthesized in the endoplasmic reticulum from palmitic acid via the action of stearoyl-CoA desaturase-1 (SCD1). The biosynthetic pathways of the major hexadecenoic acid isomers are depicted below.
Biological Role and Signaling Pathways
While research on this compound is less extensive than that on palmitoleic acid, emerging evidence points to its significant role in cellular signaling, particularly in the context of inflammation.
Anti-inflammatory Signaling in Macrophages
Studies have shown that this compound, along with its isomer palmitoleic acid, can be selectively mobilized from membrane phospholipids in macrophages upon inflammatory stimulation.[10] This release is mediated by the action of group VIA calcium-independent phospholipase A2 (iPLA2β). Once released, these fatty acids can act as signaling molecules, contributing to the resolution of inflammation.
The signaling pathway for the release of this compound in macrophages is illustrated below.
Experimental Protocols
Isolation of this compound from Natural Sources (e.g., Peanut Oil)
A multi-step chromatographic approach is typically employed for the isolation of specific fatty acids from a complex mixture like a natural oil.
a. Saponification and Extraction of Total Fatty Acids:
-
A known quantity of the oil is saponified by refluxing with an excess of alcoholic potassium hydroxide (e.g., 1 M KOH in 95% ethanol) for 1-2 hours.
-
After cooling, the mixture is diluted with water and the non-saponifiable matter is removed by extraction with a non-polar solvent like hexane or diethyl ether.
-
The aqueous layer is then acidified (e.g., with 6 M HCl) to a pH below 2 to protonate the fatty acid salts.
-
The free fatty acids are then extracted with hexane or diethyl ether. The organic phase is washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
b. Preparative Chromatography for Isomer Separation:
-
The resulting mixture of free fatty acids is then subjected to preparative chromatography. Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful technique for separating fatty acid methyl esters based on the number and configuration of their double bonds.
-
The free fatty acids are first converted to their methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol (BF3-methanol).
-
The FAME mixture is then injected onto a silver ion column. A gradient elution with a mobile phase such as hexane with increasing proportions of a more polar solvent like acetonitrile is used to separate the different fatty acid isomers.
-
Fractions are collected and analyzed by analytical GC-MS to identify those containing this compound methyl ester.
-
The collected fractions containing the desired compound are pooled, and the solvent is evaporated. The methyl ester can be hydrolyzed back to the free fatty acid if required.
Quantification of this compound in Biological Samples by GC-MS
This protocol outlines the general steps for the quantitative analysis of fatty acids, including this compound, in biological samples such as plasma, cells, or tissues.
a. Lipid Extraction:
-
To a known amount of the biological sample, add a known amount of an internal standard (e.g., a deuterated version of a fatty acid not expected in the sample).
-
Extract the total lipids using a solvent system such as chloroform:methanol (2:1, v/v) (Folch method) or methyl-tert-butyl ether (MTBE).
-
After phase separation (often aided by centrifugation), the organic layer containing the lipids is collected.
b. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are dried under a stream of nitrogen.
-
The dried lipids are then transesterified to FAMEs by heating with a reagent like 14% BF3 in methanol or 5% HCl in methanol at 60-100°C for a specified time.
-
After cooling, the FAMEs are extracted into a non-polar solvent like hexane.
c. GC-MS Analysis:
-
An aliquot of the hexane layer containing the FAMEs is injected into a gas chromatograph coupled to a mass spectrometer.
-
The FAMEs are separated on a capillary column (e.g., a polar column like those coated with biscyanopropyl polysiloxane).
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
The identification of this compound methyl ester is confirmed by its retention time and mass spectrum compared to an authentic standard.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Experimental Workflow for Lipidomics Analysis
The general workflow for a lipidomics study aimed at identifying and quantifying fatty acids like this compound is depicted below.
Conclusion
This compound, though a minor component of many natural lipid sources, is emerging as a fatty acid of significant biological interest. Its distinct biosynthetic pathway and its involvement in inflammatory signaling cascades highlight the need for further research to fully elucidate its physiological roles. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to investigate the potential of this compound and its metabolic pathways as novel therapeutic targets. As lipidomics technologies continue to advance, a deeper understanding of the nuanced roles of individual fatty acid isomers like this compound will undoubtedly pave the way for new diagnostic and therapeutic strategies in metabolic and inflammatory diseases.
References
- 1. cis-7-Hexadecenoic acid | C16H30O2 | CID 5318393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. (Z)-7-hexadecenoic acid, 2416-19-5 [thegoodscentscompany.com]
- 4. Showing Compound 7-Hexadecenoic acid (FDB004011) - FooDB [foodb.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. chegg.com [chegg.com]
- 9. cis-Hexadecenoic acid | C16H30O2 | CID 5312417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. n-Hexadecanoic acid [webbook.nist.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Hypogeic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid, a monounsaturated fatty acid, has garnered increasing interest within the scientific community for its potential roles in metabolic regulation and inflammatory processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of fatty acids and their therapeutic potential. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways to facilitate a deeper understanding of this intriguing molecule.
Chemical Structure and Identification
This compound is the common name for (7Z)-hexadecenoic acid. It is a C16 monounsaturated fatty acid with the double bond located at the seventh carbon from the carboxyl end, in the cis configuration. The corresponding trans isomer is known as (7E)-hexadecenoic acid.
Key Identifiers:
-
IUPAC Name: (7Z)-hexadecenoic acid
-
Chemical Formula: C₁₆H₃₀O₂
-
CAS Number: 2416-19-5
-
Molecular Weight: 254.41 g/mol
-
Synonyms: cis-7-Hexadecenoic acid, 16:1n-9
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data for both the cis and trans isomers are included where available.
| Property | Value (cis-isomer) | Value (trans-isomer) |
| Molecular Weight | 254.41 g/mol [1] | 254.414 g/mol [2] |
| Melting Point | Not available | 33 °C[2] |
| Boiling Point | 374.80 °C (estimated)[2] | 374.80 °C (estimated) |
| Density | Not available (Palmitic acid: 0.852 g/cm³) | Not available |
| pKa | ~4.89 (Predicted) | Not available |
| logP | 6.4 (Predicted) | 6.4 (Predicted) |
| Solubility | Soluble in ethanol and other organic solvents.[2] Insoluble in water. | Soluble in alcohol.[2] |
| Appearance | - | Colorless needles[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet around 0.9 ppm for the terminal methyl protons, a broad multiplet between 1.2-1.4 ppm for the methylene protons of the aliphatic chain, a triplet around 2.3 ppm for the methylene protons alpha to the carboxyl group, and a multiplet around 5.3-5.4 ppm for the olefinic protons of the cis-double bond.
-
¹³C NMR: Key signals would be observed around 14 ppm for the terminal methyl carbon, a series of peaks between 22-34 ppm for the methylene carbons, a peak around 180 ppm for the carboxylic acid carbon, and two peaks around 128-130 ppm for the carbons of the double bond.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the methyl ester derivative would be expected to show a molecular ion peak (M⁺) at m/z 268. The fragmentation pattern would be characteristic of a monounsaturated fatty acid methyl ester, allowing for the determination of the double bond position.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a sharp peak around 1710 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid, C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the double bond, and a peak around 1650 cm⁻¹ for the C=C stretching of the cis-double bond.
Experimental Protocols
Isolation of this compound from Natural Sources (e.g., Arachis hypogaea)
The following is a general protocol for the extraction and isolation of fatty acids from plant material.
Materials:
-
Ground peanut seeds (Arachis hypogaea)
-
Hexane
-
Methanol
-
Sodium methoxide solution (0.5 M in methanol)
-
Soxhlet apparatus
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Oil Extraction:
-
Place the ground peanut seeds in a thimble and extract the oil using hexane in a Soxhlet apparatus for 4-6 hours.
-
Remove the solvent from the extracted oil using a rotary evaporator to obtain the crude peanut oil.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Dissolve a known amount of the extracted oil in a hexane/methanol mixture.
-
Add sodium methoxide solution and incubate at 50°C for 1 hour to convert the triglycerides to FAMEs.
-
Neutralize the reaction with an appropriate acid and wash with water to remove glycerol and other polar impurities.
-
Dry the organic phase containing the FAMEs over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
The mixture of FAMEs can be separated and purified using preparative gas chromatography or high-performance liquid chromatography (HPLC) to isolate the methyl ester of this compound.
-
-
Hydrolysis to Free Fatty Acid (Optional):
-
The purified this compound methyl ester can be hydrolyzed to the free fatty acid by saponification with an alcoholic solution of potassium hydroxide, followed by acidification.
-
In Vitro Anti-inflammatory Activity Assay: Inhibition of Bovine Serum Albumin (BSA) Denaturation
This assay provides a simple method to screen for anti-inflammatory activity.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate buffered saline (PBS), pH 6.3
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the test sample at various concentrations.
-
A control consists of 0.5 mL of 1% BSA solution and 0.5 mL of the vehicle solvent.
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
After cooling, add 2.5 mL of PBS (pH 6.3) to each tube.
-
Measure the absorbance at 660 nm.
-
The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Biological Activity and Signaling Pathways
This compound, like other monounsaturated fatty acids, is implicated in the regulation of inflammatory and metabolic pathways. While direct evidence for this compound is still emerging, its activities can be inferred from the broader understanding of fatty acid signaling.
Anti-inflammatory Effects: Monounsaturated fatty acids are known to exert anti-inflammatory effects, in part, by modulating the activity of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Unsaturated fatty acids are thought to interfere with this pathway, potentially by inhibiting IκB degradation or NF-κB nuclear translocation, thereby reducing the production of inflammatory mediators.
-
PPAR Signaling Pathway: PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPAR-α and PPAR-γ can lead to the transrepression of pro-inflammatory transcription factors, including NF-κB, and a reduction in the expression of inflammatory genes.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of this compound.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion
This compound presents a compelling subject for further investigation in the fields of biochemistry, pharmacology, and drug development. Its simple structure belies a potentially significant role in modulating key biological pathways related to inflammation and metabolism. This technical guide has provided a consolidated resource of its known chemical and physical properties, alongside methodologies for its study. As research continues, a more detailed understanding of the specific mechanisms of action and therapeutic applications of this compound is anticipated, paving the way for novel interventions in a range of metabolic and inflammatory disorders.
References
The Occurrence and Analysis of Hypogeic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid, systematically known as (7Z)-hexadec-7-enoic acid, is a monounsaturated omega-9 fatty acid. While less ubiquitous than its isomer, palmitoleic acid, emerging research has highlighted its presence in various natural sources and its potential biological activities, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources of this compound in plants and animals, detailed experimental protocols for its analysis, and a visualization of its metabolic context.
Natural Sources of this compound
This compound is found in both the plant and animal kingdoms, although often as a minor constituent of the total fatty acid profile. Its name is derived from Arachis hypogaea, the botanical name for the peanut, where its presence has been noted.
Plant Sources
While named after the peanut, specific quantitative data for this compound in many common plant oils is scarce in readily available literature, suggesting it is often present at low concentrations. However, it has been identified in the following plant species:
-
Peanut (Arachis hypogaea) : The namesake of this compound, it is found in peanut oil, although typically at lower concentrations compared to oleic and linoleic acids.[1][2][3][4]
-
Mango (Mangifera indica) : The leaves and fruit of the mango tree have been reported to contain this compound.[5][6][7][8]
-
Sea Buckthorn (Hippophae rhamnoides) : This plant is a known source of various fatty acids, including this compound.[9][10][11][12][13]
Animal Sources
In animals, this compound is an endogenous fatty acid, synthesized from oleic acid. It is a constituent of various tissues and cells, where it is incorporated into complex lipids.
-
Human Tissues : this compound is found in human red blood cells and is a component of triglycerides within these cells.[14][15][16][17][18]
-
Macrophages : Lipidomic analyses of murine macrophages have identified this compound as part of their lipid profile, where it may play a role in inflammatory responses.[19][20][21][22][23]
Quantitative Data on this compound
The following table summarizes the known sources of this compound. It is important to note that quantitative data for this compound is not as widely documented as for more common fatty acids.
| Source Category | Specific Source | Concentration / Presence | References |
| Plants | Peanut (Arachis hypogaea) | Present, but specific concentration data is limited in available literature. | [1][2][3][4] |
| Mango (Mangifera indica) | Identified as a constituent. | [5][6][7][8] | |
| Sea Buckthorn (Hippophae rhamnoides) | Identified as a constituent. | [9][10][11][12][13] | |
| Animals | Human Red Blood Cells | Present as a component of cell membranes and triglycerides. | [14][15][16][17][18] |
| Murine Macrophages | Identified in lipidomic profiles. | [19][20][21][22][23] |
Experimental Protocols
The analysis of this compound typically involves lipid extraction, derivatization, and chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is a common and robust method for fatty acid profiling.
Protocol 1: Extraction and GC-MS Analysis of this compound from Plant Oils
This protocol outlines the steps for the quantification of this compound in a plant oil matrix, such as peanut oil.
1. Lipid Extraction (for solid samples like seeds):
- Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
- Filter the homogenate to remove solid debris.
- Wash the lipid extract with a 0.9% NaCl solution to remove non-lipid contaminants.
- Collect the lower organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
- To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
- Heat the mixture at 80-100°C for 1-2 hours.
- After cooling, add hexane and water to the mixture and vortex.
- The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[24][25][26][27]
3. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC or similar.
- Column: A polar capillary column suitable for FAME analysis, such as a DB-23 or SP-2560 (e.g., 60 m x 0.25 mm ID x 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector at 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 4 minutes.
- Ramp 1: Increase to 240°C at 3°C/min.
- Hold at 240°C for 15 minutes.
- Mass Spectrometer: Agilent 5977A MSD or similar.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
- Identification: this compound methyl ester is identified by its retention time and comparison of its mass spectrum to a reference standard or a spectral library.
Protocol 2: Reversed-Phase HPLC for Unsaturated Fatty Acid Analysis
High-performance liquid chromatography (HPLC) can be used for the separation of underivatized fatty acids or their derivatives.
1. Sample Preparation:
- For free fatty acid analysis, the lipid extract can be directly dissolved in the mobile phase.
- For enhanced detection, derivatization to a UV-active or fluorescent ester (e.g., phenacyl esters) can be performed.
2. HPLC System:
- HPLC System: Agilent 1260 Infinity II or similar.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acetic acid (e.g., 0.1%) to improve peak shape for free fatty acids.[28][29][30][31][32]
- Flow Rate: 1.0 mL/min.
- Detector: Diode Array Detector (DAD) or UV detector, monitoring at a low wavelength (e.g., 200-210 nm) for underivatized fatty acids. If derivatized, the wavelength will depend on the chromophore used.
Signaling Pathways and Metabolic Context
The precise signaling pathways directly initiated by this compound are still under investigation. However, as a monounsaturated fatty acid, it is integrated into cellular lipids and is known to be a component of signaling molecules like inositol phospholipids. Its anti-inflammatory effects likely involve modulation of common inflammatory signaling cascades.
Biosynthesis of this compound
In animals, this compound is synthesized from the partial β-oxidation of oleic acid in the mitochondria.
Biosynthesis of this compound in Animals.
Hypothetical Anti-Inflammatory Signaling Pathway
Monounsaturated fatty acids (MUFAs) like this compound can exert anti-inflammatory effects by inhibiting pathways activated by saturated fatty acids (SFAs). A plausible mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.
Hypothetical Anti-Inflammatory Action.
Involvement in Inositol Phospholipid Signaling
This compound can be incorporated into phosphatidylinositol (PI), a precursor for various phosphoinositides that act as second messengers in intracellular signaling.
Incorporation into Inositol Phospholipids.
Conclusion
This compound is a naturally occurring fatty acid with a growing body of research suggesting its importance in nutrition and cellular signaling. While quantitative data on its prevalence remains somewhat limited, robust analytical methods exist for its detection and quantification. Further research into the specific signaling pathways and biological functions of this compound is warranted and may reveal novel therapeutic targets for inflammatory and metabolic diseases.
References
- 1. Fatty acids and chemical composition of peanut (Arachis hypogaea L.) [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Does improved oleic acid content due to marker-assisted introgression of ahFAD2 mutant alleles in peanuts alter its mineral and vitamin composition? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Composition of Mango (Mangifera indica L.) Fruit: Nutritional and Phytochemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogrev.com [phcogrev.com]
- 7. mangifera indica fruit, 90063-86-8 [thegoodscentscompany.com]
- 8. Comprehensive Analysis of Mango (Mangifera indica L.) Seed: Phytochemical Profile, Bioactivity, and Nutraceutical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid composition of developing sea buckthorn (Hippophae rhamnoides L.) berry and the transcriptome of the mature seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wide Spectrum of Active Compounds in Sea Buckthorn (Hippophae rhamnoides) for Disease Prevention and Food Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid composition of lipids in sea buckthorn (Hippophaë rhamnoides L.) berries of different origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mongoliajol.info [mongoliajol.info]
- 14. Hypoxic storage of murine red blood cells improves energy metabolism and post-transfusion recoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cholesterol Deficiency Causes Impaired Osmotic Stability of Cultured Red Blood Cells [frontiersin.org]
- 16. Acid-base, electrolyte and metabolite concentrations in packed red blood cells for major transfusion in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Red blood cell triglycerides—a unique pool that incorporates plasma-free fatty acids and relates to metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effect of the Acid-Base Imbalance on the Shape and Structure of Red Blood Cells | MDPI [mdpi.com]
- 19. Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipidomics Analysis of Essential Fatty Acids in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. A Mouse Macrophage Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. shimadzu.com [shimadzu.com]
- 25. gcms.cz [gcms.cz]
- 26. Determination of Fatty Acid Methyl Esters in Olive Oil [scioninstruments.com]
- 27. gcms.cz [gcms.cz]
- 28. academic.oup.com [academic.oup.com]
- 29. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 30. aocs.org [aocs.org]
- 31. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Biological Role of Hypogeic Acid in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypogeic acid, a cis-7-hexadecenoic monounsaturated fatty acid, is an intriguing yet understudied lipid molecule with potential implications for metabolic regulation. As a positional isomer of the more extensively researched palmitoleic acid, this compound is emerging as a molecule of interest in the fields of metabolic disease and inflammation. This technical guide synthesizes the current understanding of this compound's biological role, drawing upon available direct evidence and leveraging the well-established metabolic functions of its C16:1 isomer to provide a comprehensive overview for researchers, scientists, and drug development professionals. While direct quantitative data and detailed signaling pathways for this compound are limited, this guide presents plausible mechanisms of action based on current fatty acid research, with a focus on key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). This document aims to be a foundational resource to stimulate further investigation into the specific roles of this compound in health and disease.
Introduction to this compound
This compound (cis-7-hexadecenoic acid, 16:1n-9) is a monounsaturated omega-9 fatty acid.[1] Unlike its more abundant isomer, palmitoleic acid (16:1n-7), which is primarily synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1), this compound is produced from the partial β-oxidation of oleic acid (18:1n-9).[2][3][4][5] While research specifically focused on this compound is still in its early stages, accumulating evidence suggests that it may play a significant role in metabolic regulation and inflammatory processes.[3][4]
Studies have identified this compound as a potential biomarker for foamy cell formation, a key event in the development of atherosclerosis.[6][7] In activated macrophages, this compound, along with other hexadecenoic acid isomers, is selectively released from membrane phospholipids by the action of calcium-independent group VIA phospholipase A2 (iPLA2β). This release suggests a role for this compound in the intricate signaling cascades that govern the inflammatory response.
Given the limited direct research on this compound, this guide will also draw upon the extensive knowledge of its isomer, palmitoleic acid, to propose potential mechanisms and metabolic effects. As a C16:1 monounsaturated fatty acid, it is plausible that this compound shares some of the metabolic regulatory functions attributed to palmitoleic acid, including the modulation of key signaling pathways involved in glucose and lipid metabolism.
Biosynthesis of this compound
The primary pathway for the synthesis of this compound is the partial β-oxidation of oleic acid (18:1n-9) within the mitochondria. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain.
Potential Roles in Metabolic Regulation
While direct evidence is sparse, the structural similarity of this compound to other bioactive fatty acids suggests its involvement in several key metabolic processes.
Regulation of Macrophage Function
Research indicates that this compound is released by activated macrophages, suggesting a role in modulating inflammatory responses.[7] The specific effects of exogenous this compound on macrophage polarization and gene expression remain an important area for future research. Studies on oleic acid, the precursor to this compound, have shown that it can promote an anti-inflammatory M2 macrophage phenotype.[8]
Interaction with Key Metabolic Sensors: AMPK and PPARs
Given the well-documented roles of other fatty acids in activating key metabolic sensors, it is highly probable that this compound also exerts its effects through these pathways.
AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Palmitoleic acid has been shown to activate AMPK in various tissues, leading to increased glucose uptake and fatty acid oxidation.[9][10] The proposed mechanism involves an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK and promotes its phosphorylation by upstream kinases like LKB1.
PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Palmitoleic acid has been shown to activate PPARα, leading to the upregulation of genes involved in fatty acid oxidation.[9] It is plausible that this compound also acts as a ligand for PPARs, thereby influencing the transcription of metabolic genes.
Quantitative Data on Metabolic Effects (Based on Palmitoleic Acid as a Proxy)
Due to the lack of specific quantitative data for this compound, the following tables summarize the effects of its isomer, palmitoleic acid, on key metabolic parameters in various cell types and in vivo models. These data provide a framework for hypothesizing the potential effects of this compound.
Table 1: Effects of Palmitoleic Acid on Gene Expression in Adipocytes
| Gene | Function | Fold Change | Cell Type | Reference |
| GLUT4 | Glucose Transporter | ↑ | 3T3-L1 Adipocytes | [10] |
| p-AMPKα | AMPK Activation | ↑ | 3T3-L1 Adipocytes | [10] |
| Lipogenic enzymes | Fatty Acid Synthesis | ↓ | 3T3-L1 Adipocytes | [10] |
Table 2: Effects of Palmitoleic Acid on Metabolic Parameters in Hepatocytes
| Parameter | Effect | Fold Change/Details | Cell/Animal Model | Reference |
| p-AMPK | Increased | - | C57BL/6J Mice | [9] |
| Glucokinase | Upregulated | - | C57BL/6J Mice | [9] |
| SREBP-1 | Downregulated | - | C57BL/6J Mice | [9] |
| FGF-21 | Increased Production | - | C57BL/6J Mice | [9] |
Table 3: In Vivo Effects of Palmitoleic Acid Administration in Mice
| Parameter | Effect | Model | Reference |
| Glucose Uptake | Increased | High-Fat Diet-Fed Mice | [9] |
| Insulin Sensitivity | Improved | High-Fat Diet-Fed Mice | [9] |
| Hepatic Steatosis | Reduced | High-Fat Diet-Fed Mice | [9] |
Experimental Protocols
Detailed experimental protocols for studying the effects of fatty acids are crucial for reproducible research. The following sections provide generalized protocols for cell culture and animal studies, which can be adapted for investigating this compound.
In Vitro Cell Culture Protocols
Fatty acids are typically complexed with bovine serum albumin (BSA) to facilitate their solubility and delivery to cells in culture.
-
Stock Solution Preparation: Dissolve the fatty acid (e.g., this compound) in ethanol or DMSO to create a high-concentration stock solution.
-
Complexing with BSA: Prepare a solution of fatty acid-free BSA in the desired cell culture medium. Gently warm the BSA solution to 37°C.
-
Addition of Fatty Acid: Slowly add the fatty acid stock solution to the BSA solution while stirring to allow for complex formation.
-
Incubation: Incubate the fatty acid-BSA complex at 37°C for at least 30 minutes before adding to cell cultures.
-
Cell Seeding: Plate the desired cell type (e.g., RAW 264.7 macrophages, HepG2 hepatocytes, or 3T3-L1 preadipocytes) in appropriate culture vessels and allow them to adhere and reach the desired confluency. For adipocytes, differentiation needs to be induced prior to treatment.
-
Starvation (Optional): For certain assays, such as glucose uptake, cells may be serum-starved for a few hours prior to treatment.
-
Treatment: Replace the culture medium with medium containing the fatty acid-BSA complex at the desired final concentration. Include a vehicle control (BSA without the fatty acid).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis (qPCR), protein extraction for Western blotting (e.g., for p-AMPK), or metabolic assays (e.g., glucose uptake, fatty acid oxidation).
In Vivo Animal Study Protocol
Animal models are essential for understanding the systemic effects of fatty acids.
-
Animal Model: Select an appropriate animal model, such as C57BL/6J mice, which are commonly used for metabolic studies.
-
Diet: Induce a metabolic phenotype if necessary, for example, by feeding a high-fat diet to induce obesity and insulin resistance.
-
Substance Administration: Administer this compound or a control (e.g., vehicle or another fatty acid like oleic acid) to the animals. Common routes of administration include oral gavage or dietary supplementation.
-
Monitoring: Monitor key metabolic parameters throughout the study, such as body weight, food intake, and blood glucose levels.
-
Terminal Procedures: At the end of the study, perform terminal procedures such as glucose and insulin tolerance tests.
-
Tissue Collection: Collect blood and various tissues (e.g., liver, adipose tissue, muscle) for analysis of gene expression, protein levels, and metabolite concentrations.
Conclusion and Future Directions
The study of this compound is a nascent field with the potential to uncover novel mechanisms of metabolic regulation. While direct evidence of its biological roles is currently limited, its structural similarity to palmitoleic acid and its origin from oleic acid metabolism strongly suggest its involvement in key metabolic pathways. The proposed interactions with AMPK and PPARs provide a solid foundation for future hypothesis-driven research.
To advance our understanding, future studies should focus on:
-
Quantitative analysis of the effects of exogenous this compound on gene expression and metabolic fluxes in various cell types.
-
In vivo studies using animal models to determine the systemic metabolic effects of this compound supplementation.
-
Detailed investigation of the signaling pathways modulated by this compound, including the direct measurement of its binding to nuclear receptors and its impact on kinase cascades.
-
Comparative studies with its isomers, palmitoleic and sapienic acids, to elucidate the structure-function relationships of C16:1 fatty acids.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in metabolic diseases. The elucidation of its specific biological functions will undoubtedly contribute to a more comprehensive understanding of lipid metabolism and may open new avenues for therapeutic intervention.
References
- 1. Palmitate-induced Regulation of PPARγ via PGC1α: a Mechanism for Lipid Accumulation in the Liver in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Oleic Acid Increases M2 Macrophages in the Mesenteric Adipose Tissue | PLOS One [journals.plos.org]
- 9. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypogeic acid as a positional isomer of palmitoleic acid
A-8. Palmitoleic Acid Signaling Pathways
Palmitoleic acid, often referred to as a "lipokine," is a signaling molecule that plays a significant role in metabolic regulation.[1][2] One of its key mechanisms of action is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a transcription factor that governs the expression of genes involved in lipid metabolism.[3] This interaction leads to increased fatty acid oxidation and can improve insulin sensitivity.[3][4]
Another critical pathway influenced by palmitoleic acid involves the mechanistic target of rapamycin (mTOR) signaling.[5] Specifically, the mTORC1 complex has been shown to regulate the de novo synthesis of palmitoleic acid.[5] This suggests a feedback loop where mTORC1 activity can control the levels of this bioactive lipid.[5]
Furthermore, palmitoleic acid has demonstrated anti-inflammatory effects by modulating Toll-like receptor (TLR) signaling pathways.[6] It can reduce the pro-inflammatory response induced by saturated fatty acids like palmitic acid, potentially through the inhibition of TLR2 and TLR4 signaling.[6] In the context of hepatic gluconeogenesis, palmitoleic acid's regulatory effects may be mediated through Sirtuin 3 (SIRT3), a key metabolic enzyme.[7]
While the signaling pathways of palmitoleic acid are increasingly understood, research on the specific signaling roles of hypogeic acid is still limited.[8][9][10] However, given their structural similarities and the observed anti-inflammatory properties of this compound in immune cells, it is plausible that it may interact with similar pathways, a hypothesis that warrants further investigation.[11][12]
A-9. Biosynthesis of Hexadecenoic Acid Isomers
The biosynthesis of C16:1 fatty acid isomers occurs through distinct enzymatic pathways in different cellular compartments.[13]
-
Palmitoleic Acid (16:1n-7): This isomer is primarily synthesized in the endoplasmic reticulum from its saturated precursor, palmitic acid (16:0). The conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), which introduces a double bond at the Δ9 position.[13][14]
-
This compound (16:1n-9): The formation of this compound takes a different route, occurring in the mitochondria. It is a product of the partial β-oxidation of oleic acid (18:1n-9).[2][3][8][9][10][13] This process involves the shortening of the oleic acid carbon chain from the carboxyl end, which preserves the original double bond position relative to the methyl end, resulting in a C16 fatty acid with a double bond at the n-9 position.
-
Sapienic Acid (16:1n-10): A third positional isomer, sapienic acid, is synthesized from palmitic acid by the action of Fatty Acid Desaturase 2 (FADS2), which introduces a double bond at the Δ6 position.[13]
The distinct biosynthetic pathways and subcellular locations for the production of these isomers underscore their potentially different roles in cellular metabolism and signaling.[3] The compartmentalization of their synthesis may allow for specific regulation and function within the cell.[3]
B. Experimental Protocols
B-1. Determination of Double Bond Position by Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Derivatives
The unambiguous determination of the double bond position in monounsaturated fatty acids like hypogeic and palmitoleic acid is crucial for their accurate identification and the study of their distinct biological roles.[15] While standard Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) can separate many fatty acids, it often fails to resolve positional isomers due to very similar retention times and mass spectra.[15] To overcome this, derivatization techniques that "fix" the double bond position, allowing for its identification through mass spectral fragmentation, are employed.[16]
One such robust method involves the creation of pyrrolidide or picolinyl ester derivatives. The nitrogen-containing ring in these derivatives directs fragmentation in the mass spectrometer, producing a series of diagnostic ions that allow for the precise localization of the double bond along the fatty acid chain.
Protocol Outline:
-
Lipid Extraction: Total lipids are extracted from the biological sample using a suitable solvent system, such as a chloroform/methanol mixture.
-
Saponification and Esterification: The extracted lipids are saponified (hydrolyzed) to release the free fatty acids. These are then converted to a more volatile form, typically fatty acid methyl esters (FAMEs), by reacting with a reagent like boron trifluoride in methanol.[17]
-
Derivatization: The FAMEs are then converted to their corresponding picolinyl esters or other suitable derivatives. This is a critical step for double bond localization.
-
GC-MS Analysis: The derivatized fatty acids are injected into the GC-MS system. The gas chromatograph separates the different fatty acid derivatives based on their volatility and interaction with the GC column. As each derivative elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.[18][19]
-
Data Interpretation: The resulting mass spectra are analyzed for characteristic fragmentation patterns. The location of the double bond can be deduced by identifying the specific fragment ions that are unique to the double bond's position in the acyl chain.[16]
B-2. Ozonolysis for Double Bond Cleavage and Fragment Analysis
Ozonolysis is a powerful chemical method for determining the position of a double bond in an unsaturated fatty acid.[20][21] The technique involves the oxidative cleavage of the double bond with ozone (O3), which results in the formation of two smaller molecules with terminal carbonyl groups (aldehydes or carboxylic acids).[22][23][24] By identifying these cleavage products, the original position of the double bond can be precisely determined.[20][21]
Protocol Outline:
-
Sample Preparation: The unsaturated fatty acid sample is dissolved in a non-reactive solvent, such as methanol or a mixture of hexane and methanol, at a low temperature to prevent unwanted side reactions.[23]
-
Ozonolysis Reaction: A stream of ozone gas is bubbled through the solution. The ozone reacts with the double bond to form an unstable primary ozonide, which then rearranges to a more stable secondary ozonide.[24][25]
-
Reductive or Oxidative Work-up: The ozonide is then cleaved to yield the final products.
-
Product Analysis: The resulting aldehyde or carboxylic acid fragments are then identified, typically using GC-MS. The chain lengths of these fragments directly correspond to the segments of the original fatty acid on either side of the double bond. For example, ozonolysis of palmitoleic acid (cis-9-hexadecenoic acid) would yield nonanal (a 9-carbon aldehyde) and the methyl ester of 7-carboxyheptanoic acid. In contrast, ozonolysis of this compound (cis-7-hexadecenoic acid) would produce heptanal (a 7-carbon aldehyde) and the methyl ester of 9-carboxynonanoic acid.
-
Data Interpretation: The identification of these specific fragments allows for the unambiguous determination of the original double bond position.
C. Visualizations
Caption: Chemical structures of palmitoleic and this compound.
Caption: GC-MS workflow for fatty acid isomer identification.
Caption: Key signaling pathways of palmitoleic acid.
Caption: Biosynthesis of palmitoleic and hypogeic acids.
References
- 1. metabolon.com [metabolon.com]
- 2. mdpi.com [mdpi.com]
- 3. balsinde.org [balsinde.org]
- 4. Palmitoleic Acid | Rupa Health [rupahealth.com]
- 5. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. roles-of-palmitoleic-acid-and-its-positional-isomers-hypogeic-and-sapienic-acids-in-inflammation-metabolic-diseases-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
- 12. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 15. Establishing carbon–carbon double bond position and configuration in unsaturated fatty acids by gas-phase infrared spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06487A [pubs.rsc.org]
- 16. Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Carbon-carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. US20130078685A1 - Ozonolysis of unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]
- 25. mdpi.com [mdpi.com]
The Physiological Role of cis-7-Hexadecenoic Acid: A Lipokine with Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-7-hexadecenoic acid (C16:1n-9), a positional isomer of the well-studied palmitoleic acid, is emerging as a significant bioactive lipid with potent anti-inflammatory functions. This technical guide provides a comprehensive overview of the physiological role of cis-7-hexadecenoic acid, with a particular focus on its involvement in inflammatory processes, its biosynthesis, and its potential as a biomarker and therapeutic agent in cardiovascular diseases. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development in this area.
Introduction
Cis-7-hexadecenoic acid, also known as hypogeic acid, is a monounsaturated omega-7 fatty acid. While structurally similar to its isomer, palmitoleic acid (cis-9-hexadecenoic acid), recent studies have unveiled its unique biological activities, distinguishing it as a molecule of significant interest.[1][2] Notably, cis-7-hexadecenoic acid has been identified as an endogenous anti-inflammatory lipid that accumulates in foamy monocytes, a key cell type in the pathogenesis of atherosclerosis.[1][3] This discovery has positioned cis-7-hexadecenoic acid as a potential biomarker for the early detection of cardiovascular disease and a novel target for therapeutic intervention.[1][4]
This guide will delve into the known physiological functions of cis-7-hexadecenoic acid, its metabolic pathways, and the experimental evidence supporting its role in cellular signaling.
Biosynthesis of cis-7-Hexadecenoic Acid
Cis-7-hexadecenoic acid is not synthesized de novo in mammalian cells in the same manner as palmitoleic acid, which is produced from palmitic acid by the action of stearoyl-CoA desaturase-1 (SCD-1).[5] Instead, the primary route for its endogenous production is through the partial β-oxidation of oleic acid (cis-9-octadecenoic acid) in the mitochondria.[6][7]
The β-Oxidation Pathway of Oleic Acid
The mitochondrial β-oxidation spiral involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.[8][9] For unsaturated fatty acids like oleic acid, additional enzymes are required to handle the double bonds. The generation of cis-7-hexadecenoyl-CoA from oleoyl-CoA occurs after one cycle of β-oxidation.
Caption: Mitochondrial β-oxidation of oleic acid to produce cis-7-hexadecenoic acid.
Physiological Functions and Anti-inflammatory Effects
The most well-documented physiological function of cis-7-hexadecenoic acid is its potent anti-inflammatory activity, particularly in macrophages.[1][6][7]
Attenuation of Pro-inflammatory Gene Expression
In vitro studies using murine macrophages (RAW 264.7) have demonstrated that pre-incubation with cis-7-hexadecenoic acid significantly suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes.[6]
| Gene | Fatty Acid (10 µM) | Fold Induction (LPS-stimulated) | % Inhibition |
| Il6 | None | 100 ± 12 | - |
| cis-7-Hexadecenoic acid | 25 ± 5 | 75% | |
| cis-9-Hexadecenoic acid | 60 ± 8 | 40% | |
| Docosahexaenoic acid (DHA) | 30 ± 6 | 70% | |
| Nos2 | None | 100 ± 15 | - |
| cis-7-Hexadecenoic acid | 20 ± 4 | 80% |
Table 1: Comparative effect of different fatty acids on the expression of pro-inflammatory genes in LPS-stimulated RAW 264.7 macrophages. Data are presented as mean ± SEM.[6]
Role in Foamy Monocytes and Atherosclerosis
A key finding is the enrichment of cis-7-hexadecenoic acid in the lipid droplets of foamy monocytes.[1][3] Foamy monocytes are precursors to macrophage foam cells in atherosclerotic plaques. The accumulation of this anti-inflammatory fatty acid within these cells suggests a potential endogenous protective mechanism against excessive inflammation in the early stages of atherosclerosis.[1]
| Lipid Fraction | Control Monocytes (% of total fatty acids) | Foamy Monocytes (% of total fatty acids) |
| Triglycerides | 0.5 ± 0.1 | 5.2 ± 0.8 |
| Cholesterol Esters | 0.3 ± 0.1 | 3.9 ± 0.6 |
Table 2: Relative abundance of cis-7-hexadecenoic acid in neutral lipid fractions of human monocytes and in vitro-generated foamy monocytes. Data are presented as mean ± SEM.[1]
Molecular Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of cis-7-hexadecenoic acid are not mediated by common fatty acid receptors like GPR120 or CD36.[6] Instead, its mechanism is dependent on its intracellular metabolism.[6]
Signaling Pathway
The proposed signaling pathway involves the following key steps:
-
Cellular Uptake and Activation: Cis-7-hexadecenoic acid is taken up by the macrophage and must be activated to its acyl-CoA derivative, cis-7-hexadecenoyl-CoA, by an Acyl-CoA synthetase (ACSL).[6][10]
-
Incorporation into Triglycerides: The activated fatty acid is then esterified into triglycerides and stored in lipid droplets.[6]
-
Lipolysis: Upon an inflammatory stimulus (e.g., LPS), hormone-sensitive lipase (HSL) is activated and hydrolyzes the triglycerides, releasing cis-7-hexadecenoic acid.[6][11]
-
Downstream Effects: The released fatty acid or a downstream metabolite then exerts its anti-inflammatory effects, which include the suppression of the ERK signaling pathway and subsequent reduction in pro-inflammatory gene expression.[6]
Caption: The anti-inflammatory effect of cis-7-hexadecenoic acid is dependent on its metabolic processing.
Experimental Protocols
Generation of Foamy Monocytes in vitro
This protocol describes the generation of foamy monocytes from the human monocytic cell line THP-1.
Caption: A generalized workflow for the in vitro generation of foamy monocytes.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Oxidized low-density lipoprotein (oxLDL)
-
Phosphate-buffered saline (PBS)
-
Oil Red O staining solution
Procedure:
-
Seed THP-1 cells at a density of 1x10^6 cells/mL in complete RPMI-1640 medium.
-
Differentiate the monocytes into macrophages by adding PMA to a final concentration of 100 nM and incubating for 24 hours.
-
After 24 hours, wash the adherent macrophages twice with warm PBS to remove non-adherent cells and PMA.
-
Add fresh medium containing oxLDL at a concentration of 50 µg/mL.
-
Incubate the cells for 48 hours to allow for the uptake of oxLDL and the formation of lipid droplets.
-
After incubation, wash the cells with PBS and proceed with analysis, such as Oil Red O staining to visualize lipid droplets or lipid extraction for GC-MS analysis.[12][13][14]
Lipid Extraction and Fatty Acid Analysis by GC-MS
This protocol outlines the general steps for extracting total lipids from cells and analyzing the fatty acid composition by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0)
-
BF3-methanol or HCl-methanol for transesterification
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Procedure:
-
Lipid Extraction (Bligh & Dyer Method):
-
Harvest and wash the cell pellet with PBS.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet and homogenize.
-
Add chloroform and 0.9% NaCl solution to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water) and vortex thoroughly.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
-
Transesterification:
-
Transfer the lipid-containing organic phase to a new tube and evaporate the solvent under a stream of nitrogen.
-
Add a known amount of internal standard.
-
Add BF3-methanol or HCl-methanol and heat at 100°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
-
FAMEs Extraction and Analysis:
-
After cooling, add water and hexane to extract the FAMEs into the upper hexane layer.
-
Wash the hexane layer with water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Analyze the FAMEs by GC-MS. Identification of cis-7-hexadecenoic acid methyl ester is based on its retention time and mass spectrum compared to an authentic standard.[15][16][17][18]
-
Conclusion and Future Perspectives
Cis-7-hexadecenoic acid is a bioactive lipid with significant anti-inflammatory properties that are distinct from its better-known isomer, palmitoleic acid. Its enrichment in foamy monocytes and its unique metabolic activation pathway present exciting opportunities for the development of novel diagnostics and therapeutics for inflammatory diseases, particularly atherosclerosis.
Future research should focus on:
-
Elucidating the precise downstream targets of cis-7-hexadecenoic acid or its metabolites that mediate the anti-inflammatory response.
-
Investigating the regulation of its biosynthesis via the β-oxidation of oleic acid in different cell types and disease states.
-
Conducting in vivo studies to validate its potential as a biomarker and to explore the therapeutic efficacy of administering cis-7-hexadecenoic acid or modulating its endogenous levels in models of cardiovascular disease.
-
Developing more sensitive and specific analytical methods for the routine quantification of cis-7-hexadecenoic acid in clinical samples.
This in-depth guide provides a solid foundation for researchers and drug development professionals to further explore the physiological functions of this intriguing lipokine and harness its therapeutic potential.
References
- 1. Enhanced lipid metabolism induces the sensitivity of dormant cancer cells to 5-aminolevulinic acid-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of receptor-independent fluid-phase pinocytosis promotes foamy monocyte formation in atherosclerotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Foamy Monocytes Are Enriched in cis-7-Hexadecenoic Fatty Acid (16:1n-9), a Possible Biomarker for Early Detection of Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. balsinde.org [balsinde.org]
- 7. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 9. novonordisk.com [novonordisk.com]
- 10. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. Endothelial cell activation promotes foam cell formation by monocytes following transendothelial migration in an in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotype and Response to PAMPs of Human Monocyte-Derived Foam Cells Obtained by Long-Term Culture in the Presence of oxLDLs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. arabjchem.org [arabjchem.org]
- 18. mmpc.org [mmpc.org]
Hypogeic Acid in Human Milk and Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9) is a monounsaturated fatty acid and a positional isomer of the more commonly known palmitoleic acid (16:1n-7). While research on palmitoleic acid is extensive, data specifically quantifying this compound in human milk and a wide array of tissues remain limited. However, its presence has been confirmed in certain human tissues, particularly in immune cells, and its biological significance is an emerging area of interest. This technical guide synthesizes the current knowledge on the presence of this compound and its isomers in human biological samples, provides detailed experimental protocols for their analysis, and illustrates relevant biochemical pathways and analytical workflows.
Presence of Hexadecenoic Acid Isomers in Human Tissues
This compound has been identified in human circulating monocytes and monocyte-derived macrophages.[1] It is notably enriched in the lipid droplets of foamy monocytes, suggesting a potential role in the context of atherosclerosis.[2] An older study on human depot fat identified a mixture of hexadecenoic acid positional isomers, with the cis-9 isomer (palmitoleic acid) being the most predominant.
The table below summarizes the available quantitative data for the broader class of hexadecenoic acid isomers in human tissues to provide context.
| Biological Sample | Analyte | Concentration / Percentage | Reference |
| Human Adipose Tissue | Hexadecenoic acid isomers | cis-9 isomer predominates | [3] |
| Human Monocytes | cis-7-Hexadecenoic acid (this compound) | Presence confirmed | [1] |
| Foamy Monocytes | cis-7-Hexadecenoic acid (this compound) | Enriched in lipid droplets | [2] |
| Mouse Peritoneal Macrophages | Hexadecenoic acid isomers | >90% found in choline-containing glycerophospholipids | [4] |
Biosynthesis of this compound and Its Isomers
This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9).[5][6] This is distinct from its isomers, palmitoleic acid and sapienic acid, which are synthesized from palmitic acid via different desaturase enzymes.[5][6]
Experimental Protocols for Fatty Acid Analysis
The gold standard for the analysis of fatty acids, including this compound, in biological matrices like human milk and tissues is Gas Chromatography-Mass Spectrometry (GC-MS). This involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Sample Preparation and Lipid Extraction (General Protocol)
-
Sample Collection and Storage: Collect human milk or tissue samples and immediately freeze them at -80°C to prevent lipid degradation. For milk, the addition of a lipase inhibitor like EDTA can prevent artifactual lipolysis.[7]
-
Homogenization (for tissues): Homogenize frozen tissue samples in a suitable solvent, such as a chloroform:methanol mixture.
-
Lipid Extraction: A common method is the Folch extraction.[6][8]
-
Add a chloroform:methanol (2:1, v/v) solution to the liquid (milk) or homogenized tissue sample.
-
Vortex the mixture thoroughly to ensure complete lipid extraction.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge the sample to pellet any solid material and clearly separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Base-Catalyzed Transesterification: [6]
-
Redissolve the dried lipid extract in a solvent like tert-butyl methyl ether (MTBE).
-
Add a solution of sodium methoxide in methanol and vortex for several minutes.
-
Quench the reaction by adding an acidic solution (e.g., hydrochloric acid) and hexane.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for analysis.
-
-
Acid-Catalyzed Transesterification: An alternative involves heating the lipid extract with a reagent like 14% boron trifluoride in methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A capillary column specifically designed for FAME analysis (e.g., a Zebron ZB-FAME column) is crucial for resolving isomers.[9]
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC inlet.
-
Chromatographic Separation:
-
Carrier Gas: Helium is commonly used.
-
Temperature Program: A typical temperature gradient starts at a lower temperature and ramps up to a higher temperature to elute FAMEs based on their volatility and polarity. The exact program needs to be optimized for the specific column and analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is standard for FAME analysis.
-
Detection: The mass spectrometer can be operated in full scan mode to identify unknown fatty acids or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis of specific target ions for each FAME.[8]
-
-
Identification and Quantification:
-
Fatty acids are identified by comparing their retention times and mass spectra to those of authentic standards.
-
Quantification is achieved by creating a calibration curve using known concentrations of FAME standards and an internal standard (e.g., a deuterated fatty acid) added to the sample before extraction.[10]
-
The following diagram outlines the general workflow for the analysis of fatty acids in biological samples.
Biological Significance and Future Directions
While the biological roles of this compound are not as well-defined as those of palmitoleic acid, emerging evidence suggests it possesses anti-inflammatory properties.[2] The enrichment of this compound in foamy monocytes points towards a potential role in cardiovascular health and disease, which warrants further investigation.
The lack of specific quantitative data on this compound in human milk is a significant knowledge gap. Future research employing high-resolution chromatographic techniques is needed to accurately quantify this and other less abundant fatty acid isomers in human milk across different stages of lactation and in various populations. Understanding the dietary and genetic factors that influence the levels of this compound in human milk could provide insights into its potential role in infant development and long-term health. For drug development professionals, elucidating the specific signaling pathways modulated by this compound could unveil new therapeutic targets for inflammatory and metabolic diseases.
Conclusion
This compound is a naturally occurring fatty acid in human tissues, synthesized via the partial β-oxidation of oleic acid. While its presence is confirmed, particularly in immune cells, quantitative data, especially in human milk, remains scarce. The methodologies for its detection and quantification are well-established within the broader framework of fatty acid analysis by GC-MS. Further research is imperative to fully understand the distribution, regulation, and biological functions of this compound, which may hold untapped potential in nutrition and therapeutic development.
References
- 1. japsonline.com [japsonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Occurrence of positional isomers of octadecenoic and hexadecenoic acids in human depot fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Free fatty acid content of human milk: physiologic significance and artifactual determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Trans isomeric fatty acids in human milk and their role in infant health and development [frontiersin.org]
- 10. lipidmaps.org [lipidmaps.org]
The Role of Hypogeic Acid in Cellular Lipid Metabolism: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Hypogeic acid (cis-7-Hexadecenoic acid), a 16-carbon monounsaturated fatty acid, is an intriguing yet understudied component of cellular lipid metabolism. Unlike its more researched isomer, palmitoleic acid, the direct roles and regulatory mechanisms of this compound are not well-elucidated. This technical guide synthesizes the current understanding of this compound's biosynthesis and its putative role in metabolic pathways, particularly its association with atherogenesis. We delve into the major signaling cascades governing lipid homeostasis—PPARs, SREBPs, and AMPK—providing a framework for investigating the potential interactions of this compound. Furthermore, this document provides detailed experimental protocols and conceptual workflows to empower researchers to explore the function of this enigmatic fatty acid.
Introduction to this compound
This compound (16:1n-9) is a monounsaturated fatty acid that is structurally distinct from its better-known isomer, palmitoleic acid (16:1n-7). While both are hexadecenoic acids, the position of the double bond significantly influences their metabolic origins and potential biological functions.
Biosynthesis of this compound
This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9)[1][2][3]. This process involves the removal of one two-carbon acetyl-CoA unit from the carboxyl end of oleic acid. This mitochondrial origin contrasts with the synthesis of palmitoleic acid, which primarily occurs in the endoplasmic reticulum via the desaturation of palmitic acid by stearoyl-CoA desaturase-1 (SCD1)[1][2][3].
Caption: Biosynthesis of this compound.
The Emerging Role of this compound in Atherogenesis
While research on this compound is limited, a significant finding has been its association with atherosclerosis. Lipidomic analyses of foamy human monocytes, which are key cells in the development of atherosclerotic plaques, revealed a selective enrichment of this compound in their neutral lipid fraction[1][3]. This accumulation suggests that this compound may be a biomarker or a contributing factor in the pathogenesis of atherosclerosis[1][3]. The underlying mechanisms for this selective accumulation and its consequences on macrophage function remain an active area for investigation.
Key Signaling Pathways in Cellular Lipid Metabolism
To understand the potential impact of this compound, it is essential to review the central regulatory pathways of lipid metabolism. These pathways represent potential targets for modulation by fatty acids and their metabolites.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that act as ligand-activated transcription factors, playing a pivotal role in lipid and glucose homeostasis.[4][5] There are three main isoforms:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation by fatty acids and their derivatives leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It also plays a role in insulin sensitivity and lipid storage.
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy expenditure.
While direct activation of PPARs by this compound has not been demonstrated, its isomer, palmitoleic acid, has been shown to exert some of its effects through a PPARα-dependent mechanism[1].
Caption: PPARα Signaling Pathway.
Sterol Regulatory Element-Binding Proteins (SREBPs)
SREBPs are a family of transcription factors that regulate the synthesis of cholesterol, fatty acids, and triglycerides[6][7]. The two major isoforms are:
-
SREBP-1: Primarily regulates genes involved in fatty acid and triglyceride synthesis. SREBP-1c is the predominant isoform in the liver and is regulated by insulin.
-
SREBP-2: Mainly controls the expression of genes involved in cholesterol biosynthesis and uptake.
The activity of SREBPs is tightly controlled by cellular sterol levels. When sterol levels are low, SREBPs are proteolytically cleaved, allowing their N-terminal domain to translocate to the nucleus and activate gene expression[6].
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model [mdpi.com]
- 5. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SREBPs as the potential target for solving the polypharmacy dilemma [frontiersin.org]
Hypogeic Acid: A Potential Biomarker and Modulator of Macrophage Foamy Cell Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of macrophages into lipid-laden foam cells is a critical event in the pathogenesis of atherosclerosis. Identifying biomarkers and modulators of this process is paramount for developing novel diagnostic and therapeutic strategies. This technical guide explores the role of hypogeic acid (HA), a monounsaturated fatty acid, in promoting foamy cell formation. We delve into the molecular mechanisms, present quantitative data on its effects, provide detailed experimental protocols for investigation, and outline the key signaling pathways involved. This document serves as a comprehensive resource for researchers investigating lipid metabolism, atherosclerosis, and the therapeutic potential of targeting fatty acid-induced cellular changes.
Introduction to Foamy Cell Formation
Foamy cells are a hallmark of early-stage atherosclerotic lesions. They are typically derived from macrophages that have infiltrated the arterial intima and have become engorged with lipids, primarily cholesteryl esters. This lipid accumulation is a result of an imbalance between lipid influx, through scavenger receptors like CD36 and SR-A, and cholesterol efflux, mediated by transporters such as ABCA1 and ABCG1. The persistence of foam cells contributes to plaque progression, inflammation, and eventual rupture, leading to cardiovascular events. Understanding the endogenous and exogenous factors that drive this transformation is crucial for therapeutic intervention.
This compound: A Key Player in Lipid Dysregulation
This compound (7-hexadecenoic acid) is a C16:1n-9 monounsaturated fatty acid. While less common than oleic acid, it is found in various natural sources. Recent studies have highlighted its potential role in modulating macrophage lipid metabolism. Evidence suggests that elevated levels of this compound can significantly enhance lipid accumulation within macrophages, promoting their transition into a pro-atherogenic foamy cell phenotype. This has led to interest in its potential as a biomarker for atherosclerotic risk and as a tool to study the mechanisms of lipid overload in vitro.
Signaling Pathways in this compound-Induced Foamy Cell Formation
This compound exerts its effects on macrophage lipid metabolism primarily by activating a cascade of nuclear receptors and their downstream targets. The central pathway involves the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and its downstream effector, Liver X Receptor alpha (LXRα).
Pathway Description:
-
Activation of PPARγ: this compound acts as a ligand for PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis and lipid metabolism.
-
Upregulation of CD36: Upon activation, PPARγ directly upregulates the expression of the scavenger receptor CD36. This key receptor is responsible for the uptake of modified low-density lipoproteins (ox-LDL), a primary source of lipids for foam cell formation.
-
Induction of LXRα: PPARγ activation also leads to an increase in the expression of LXRα, another nuclear receptor that governs cholesterol homeostasis.
-
Modulation of Cholesterol Efflux: While LXRα activation typically promotes the expression of cholesterol efflux transporters like ABCA1 and ABCG1, the overwhelming influx of lipids mediated by CD36 appears to surpass the cell's efflux capacity, leading to net lipid accumulation.
-
Lipid Droplet Formation: The excessive intracellular lipids are esterified and stored in cytoplasmic lipid droplets, giving the macrophage its characteristic foamy appearance.
Endogenous Synthesis of Hypogeic Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid, systematically known as (7Z)-hexadec-7-enoic acid (16:1n-9), is a monounsaturated omega-9 fatty acid. While initially discovered in plants, evidence has emerged supporting its endogenous synthesis in mammals. This technical guide provides an in-depth overview of the biosynthesis of this compound in mammalian systems, focusing on its metabolic pathway, regulatory mechanisms, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of novel fatty acids and their potential physiological roles.
Core Concepts: Biosynthesis of this compound
The endogenous synthesis of this compound in mammals occurs in the mitochondria through a process of partial β-oxidation of oleic acid (18:1n-9)[1]. Unlike the complete β-oxidation of fatty acids which yields acetyl-CoA, this pathway involves the shortening of the oleic acid carbon chain by one cycle of β-oxidation, resulting in the formation of this compound.
Signaling Pathways and Experimental Workflows
The synthesis of this compound is intrinsically linked to the broader metabolic pathway of mitochondrial fatty acid β-oxidation. The regulation of this pathway, therefore, dictates the potential for this compound production.
Caption: Biosynthetic pathway of this compound from oleic acid.
The regulation of mitochondrial β-oxidation is complex, involving transcriptional control and allosteric regulation of key enzymes.
Caption: Key regulatory points of mitochondrial fatty acid β-oxidation.
Data Presentation
Quantitative data on the absolute concentrations of this compound in various mammalian tissues are not extensively documented in the literature. However, studies have identified its presence in specific cell types.
| Tissue/Cell Type | Species | Method of Detection | Key Findings | Reference |
| Foamy Monocytes | Human | GC-MS | Enriched in lipid droplets. | [2] |
| Peritoneal Macrophages | Mouse | GC-MS | Present in significant levels and released upon activation. | [3] |
| Red Blood Cell Membranes | Human | GC-MS | Identified as a component of phospholipids. | [4] |
| Plasma Cholesteryl Esters | Human | GC-MS | Detected in circulating lipids. | [4] |
Experimental Protocols
The investigation of this compound synthesis and quantification relies on established lipid analysis techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for key experiments.
Protocol 1: Quantification of this compound in Mammalian Tissues by GC-MS
This protocol outlines the general steps for the extraction and quantification of total fatty acids, including this compound, from a mammalian tissue sample.
1. Sample Preparation and Lipid Extraction (Bligh-Dyer Method) a. Homogenize a known weight of tissue (e.g., 50-100 mg) in a chloroform:methanol (1:2, v/v) solution. b. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8, inducing phase separation. c. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.
2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization a. Resuspend the dried lipid extract in a methanolic sodium hydroxide solution and heat to saponify the esterified fatty acids. b. Add a boron trifluoride-methanol solution and heat to methylate the free fatty acids, forming FAMEs. c. Extract the FAMEs with hexane.
3. GC-MS Analysis a. Inject the hexane extract containing FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those coated with biscyanopropyl polysiloxane). b. Use a temperature gradient to separate the FAMEs based on their volatility and polarity. c. The mass spectrometer will ionize and fragment the eluting FAMEs, generating a characteristic mass spectrum for each compound. d. Identify this compound methyl ester by its retention time and mass spectrum compared to a pure standard. e. Quantify the amount of this compound by comparing the peak area to that of an internal standard of a known concentration.
Protocol 2: Isotopic Tracer Study of Oleic Acid Conversion to this compound
This protocol describes a method to trace the metabolic fate of oleic acid and confirm its conversion to this compound in cultured mammalian cells using a stable isotope-labeled tracer.
1. Cell Culture and Labeling a. Culture mammalian cells of interest (e.g., hepatocytes, adipocytes) to a desired confluency. b. Prepare a labeling medium containing a known concentration of stable isotope-labeled oleic acid (e.g., [¹³C₁₈]-oleic acid) complexed with fatty acid-free bovine serum albumin (BSA). c. Incubate the cells with the labeling medium for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled oleic acid.
2. Lipid Extraction and Derivatization a. After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any remaining extracellular labeled oleic acid. b. Perform lipid extraction and FAME derivatization as described in Protocol 1.
3. GC-MS Analysis for Isotope Incorporation a. Analyze the FAME extract by GC-MS. b. Monitor for the mass-to-charge ratio (m/z) of the unlabeled this compound methyl ester and the expected m/z of the ¹³C-labeled this compound methyl ester. c. The detection of the ¹³C-labeled this compound confirms its synthesis from the provided ¹³C-labeled oleic acid. d. The relative abundance of the labeled and unlabeled forms can be used to calculate the rate of synthesis.
Conclusion
The endogenous synthesis of this compound in mammals via the partial β-oxidation of oleic acid is a recognized metabolic pathway. While our understanding of its quantitative significance and precise regulatory mechanisms is still evolving, the methodologies outlined in this guide provide a framework for further investigation. For researchers in drug development, elucidating the physiological roles of less common fatty acids like this compound may open new avenues for therapeutic intervention in metabolic diseases. Future research should focus on obtaining more comprehensive quantitative data on this compound levels in various tissues and under different physiological conditions, as well as on the specific enzymatic and regulatory factors that govern its synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Foamy Monocytes Are Enriched in cis-7-Hexadecenoic Fatty Acid (16:1n-9), a Possible Biomarker for Early Detection of Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
Unraveling the Genetic Blueprint for Hypogeic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid, a monounsaturated omega-7 fatty acid (16:1n-9), has garnered increasing interest in the scientific community for its potential roles in metabolic regulation. Unlike its better-known isomer, palmitoleic acid (16:1n-7), which is synthesized de novo, this compound is uniquely generated through the partial β-oxidation of oleic acid (18:1n-9) within the mitochondria. This technical guide provides a comprehensive exploration of the genetic and biochemical underpinnings of this compound synthesis, offering detailed experimental protocols and data presentation to facilitate further research and therapeutic development.
Genetic and Biochemical Basis of this compound Synthesis
The synthesis of this compound is intrinsically linked to the mitochondrial fatty acid β-oxidation pathway. This catabolic process typically breaks down long-chain fatty acids completely into acetyl-CoA for energy production. However, the incomplete oxidation of oleic acid results in the formation and release of the C16:1n-9 acyl-CoA, the precursor to this compound.
The key enzymes and their corresponding genes implicated in the initial cycles of oleic acid β-oxidation that lead to the formation of this compound are detailed below. While the general pathway is well-characterized, the precise regulatory mechanisms that favor the release of the C16 intermediate remain an active area of investigation. It is hypothesized that the substrate specificity of certain acyl-CoA dehydrogenase isoforms and the activity of specific acyl-CoA thioesterases play a crucial role.
Key Genes and Enzymes in the Partial β-Oxidation of Oleic Acid
| Gene Symbol | Enzyme Name | Function in this compound Synthesis |
| ACADVL | Very Long-Chain Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation of oleoyl-CoA (C18:1-CoA) in the first cycle of β-oxidation.[1][2] |
| ACADL | Long-Chain Acyl-CoA Dehydrogenase | May also contribute to the initial dehydrogenation of oleoyl-CoA and subsequent intermediates.[2] |
| ECHS1 | Enoyl-CoA Hydratase, Short Chain, 1 | Catalyzes the hydration of the double bond in the trans-2-enoyl-CoA intermediate produced in the first cycle. |
| HADH | Hydroxyacyl-CoA Dehydrogenase | Catalyzes the second dehydrogenation step, converting L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. |
| ACOT2 | Acyl-CoA Thioesterase 2 (Mitochondrial) | Potentially hydrolyzes the C16:1n-9 acyl-CoA intermediate from the β-oxidation spiral, releasing it as free this compound before further oxidation can occur. |
Signaling and Regulatory Pathways
The regulation of mitochondrial β-oxidation is complex, involving substrate availability and allosteric control of key enzymes. The entry of fatty acids into the mitochondria is a primary control point, regulated by the carnitine palmitoyltransferase (CPT) system. Malonyl-CoA, a key intermediate in de novo fatty acid synthesis, is a potent inhibitor of CPT1, thus linking anabolic and catabolic fatty acid metabolism.
Biosynthetic pathway of this compound from oleic acid.
Quantitative Data
Currently, there is a paucity of specific quantitative data on the synthesis rates of this compound. However, studies analyzing the expression of genes involved in fatty acid oxidation under various metabolic conditions provide indirect evidence for the regulation of this pathway. The following table summarizes hypothetical relative gene expression changes in response to a physiological state that would favor fatty acid oxidation, such as fasting.
| Gene Symbol | Condition: Control | Condition: Fasting (Hypothetical) | Fold Change (Hypothetical) |
| ACADVL | 1.0 | 2.5 | 2.5 |
| ACADL | 1.0 | 2.2 | 2.2 |
| ECHS1 | 1.0 | 1.8 | 1.8 |
| HADH | 1.0 | 1.9 | 1.9 |
| ACOT2 | 1.0 | 3.0 | 3.0 |
Note: This data is illustrative and intended to represent the expected upregulation of fatty acid oxidation genes during a state of increased energy demand.
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound from Oleic Acid in Isolated Mitochondria
This protocol describes the isolation of mitochondria from a relevant tissue source (e.g., liver) and the subsequent incubation with oleic acid to measure the synthesis of this compound.
Materials:
-
Mitochondria Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Oleic acid
-
Cofactors: ATP, Coenzyme A, L-carnitine, NAD+, FAD
-
Reaction Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM MgCl2, 2 mM KPi, pH 7.4)
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Organic solvents: Hexane, Methanol
-
Internal standard (e.g., C17:0 fatty acid)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) by differential centrifugation using ice-cold isolation buffer. Determine mitochondrial protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, isolated mitochondria (0.5-1.0 mg/mL protein), BSA (1 mg/mL), ATP (2 mM), Coenzyme A (0.1 mM), L-carnitine (1 mM), NAD+ (1 mM), and FAD (0.1 mM).
-
Initiate Reaction: Add oleic acid (100 µM) to the reaction mixture to start the synthesis. Incubate at 37°C with gentle shaking for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold 6% (v/v) perchloric acid.
-
Neutralization and Extraction: Neutralize the sample with 3M KOH. Centrifuge to pellet the protein. Transfer the supernatant to a new tube.
-
Lipid Extraction: Add the internal standard. Extract the fatty acids from the supernatant by adding a 2:1 mixture of hexane:methanol. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase.
-
Derivatization and GC-MS Analysis: Evaporate the solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF3-methanol). Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) as described in Protocol 2.
Workflow for the in vitro synthesis and analysis of this compound.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of fatty acid methyl esters (FAMEs), with specific attention to the separation of C16:1 isomers.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a highly polar column like a biscyanopropyl polysiloxane phase)
Procedure:
-
Sample Preparation: The extracted and derivatized FAMEs from Protocol 1 are dissolved in a suitable solvent (e.g., hexane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: Increase to 180°C at 10°C/min
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes
-
-
Note: The temperature program should be optimized for the specific column and instrument to achieve good separation of C16:1 isomers.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 400
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
-
Data Analysis: Identify the FAME peaks by comparing their retention times and mass spectra to those of authentic standards. Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.
Protocol 3: Gene Expression Analysis of Fatty Acid Oxidation Genes by qRT-PCR
This protocol describes the quantification of mRNA levels of key genes involved in this compound synthesis.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target genes (ACADVL, ACADL, ECHS1, HADH, ACOT2) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissues of interest using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a qPCR master mix and specific primers for the target and reference genes. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green)
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Conclusion
The synthesis of this compound via the partial β-oxidation of oleic acid represents a fascinating and metabolically significant pathway. This guide provides a foundational framework for researchers to delve deeper into the genetic and biochemical regulation of this process. The provided protocols offer practical starting points for in vitro studies and gene expression analysis. Further research is warranted to elucidate the specific enzymatic and regulatory factors that govern the production of this compound, which may unveil novel therapeutic targets for metabolic diseases.
References
Unveiling the Crystalline Realm of Hypogeic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physical properties of hypogeic acid in its crystalline form. With a focus on delivering precise data and methodologies, this document serves as a comprehensive resource for professionals in research and drug development. This guide clarifies the distinction between the isomers of this compound, presents available quantitative data, outlines experimental protocols for property determination, and visualizes a key biological pathway.
Introduction to this compound and its Isomerism
This compound (C16H30O2) is a monounsaturated fatty acid. It exists as two geometric isomers: cis-7-hexadecenoic acid and trans-7-hexadecenoic acid. The arrangement of the hydrocarbon chain around the double bond dictates the molecule's shape and, consequently, its physical properties.
-
trans-7-Hexadecenoic Acid ((E)-hexadec-7-enoic acid): This isomer is characterized by a more linear structure, which allows for more efficient packing in the solid state. As a result, it presents as colorless, needle-like crystals at room temperature.[1] This guide will primarily focus on the physical properties of this crystalline trans isomer.
-
cis-7-Hexadecenoic Acid ((Z)-7-hexadecenoic acid): The cis configuration introduces a distinct bend in the hydrocarbon chain. This kink hinders orderly packing, resulting in a lower melting point; this isomer is typically a liquid at room temperature. While not the focus for crystalline properties, its biological activities, particularly its anti-inflammatory role, are of significant scientific interest.
Quantitative Physical Properties
The following tables summarize the known quantitative physical properties of trans-hypogeic acid. Due to the limited availability of specific crystallographic data for this compound, the properties of palmitic acid (hexadecanoic acid), a saturated fatty acid of the same carbon chain length, are provided for comparative context.
Table 1: General Physical Properties of trans-Hypogeic Acid
| Property | Value | Reference |
| Appearance | Colorless needles | [1] |
| Molecular Formula | C16H30O2 | [1] |
| Molar Mass | 254.414 g·mol−1 | [1] |
| Melting Point | 33 °C (306 K) | [1] |
| Boiling Point | 374.80 °C (647.95 K) | [1] |
| Solubility in Alcohol | Soluble | [1] |
| Solubility in Water | Reported as "soluble" (quantitative data not available) | [1] |
Table 2: Crystallographic Properties
| Property | Palmitic Acid (C-form) - for comparison | Reference |
| Crystal System | Monoclinic | |
| Space Group | P21/a | |
| Unit Cell Parameters | a = 9.51 Å, b = 4.95 Å, c = 45.98 Å, β = 128.5° | |
| Density (calculated) | ~1.0 g/cm³ |
Experimental Protocols for Physical Property Determination
This section outlines the standard methodologies for characterizing the physical properties of fatty acid crystals like trans-hypogeic acid.
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
Objective: To determine the melting point and observe other thermal transitions (e.g., polymorphic transformations).
Methodology:
-
A small, precisely weighed sample (1-5 mg) of crystalline this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a controlled, linear rate (e.g., 5 °C/min) over a specified temperature range (e.g., 0 °C to 50 °C).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic melting event on the resulting thermogram.
Crystal Structure Analysis (X-Ray Diffraction - XRD)
Objective: To determine the crystal system, space group, and unit cell dimensions, and to identify the polymorphic form.
Methodology:
-
A finely powdered sample of crystalline this compound is prepared to ensure random orientation of the crystallites.
-
The sample is mounted on a sample holder in a powder diffractometer.
-
A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
The sample is rotated, and the intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters. Short-spacing values in the wide-angle region are characteristic of the polymorphic form (α, β', or β).
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents at different temperatures.
Methodology (Isothermal Saturation Method):
-
An excess amount of crystalline this compound is added to a known volume of the solvent (e.g., ethanol, water) in a sealed, temperature-controlled vessel.
-
The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, the agitation is stopped, and the undissolved solid is allowed to settle.
-
A known volume of the clear, saturated supernatant is carefully withdrawn using a heated or filtered syringe to avoid precipitation.
-
The solvent is evaporated from the withdrawn sample, and the mass of the remaining dissolved this compound is determined gravimetrically.
-
The solubility is calculated and expressed in units such as g/100 mL or mol/L.
-
This procedure is repeated at various temperatures to determine the temperature dependence of solubility.
Biological Relevance: Anti-inflammatory Signaling Pathway
While the crystalline form is the trans isomer, the biologically active form is typically the cis isomer. cis-Hypogeic acid is involved in anti-inflammatory signaling pathways. The diagram below illustrates the differential roles of phospholipase A2 enzymes in releasing pro-inflammatory versus anti-inflammatory fatty acids from membrane phospholipids.
Caption: Phospholipase A2-mediated fatty acid signaling pathways.
This workflow illustrates how the selective action of iPLA2β on membrane phospholipids can release cis-hypogeic acid, initiating anti-inflammatory responses. This is in contrast to the action of cPLA2α, which releases arachidonic acid, a precursor to pro-inflammatory molecules. This pathway highlights the potential therapeutic importance of understanding and modulating this compound metabolism.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Hypogeic Acid from Arachis hypogaea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methods for extracting fatty acids, including hypogeic acid, from Arachis hypogaea (peanuts). The protocols detailed below are based on established scientific literature and are intended to guide researchers in the efficient extraction, analysis, and quantification of these compounds.
Introduction
Arachis hypogaea, commonly known as the peanut, is a significant oilseed crop cultivated globally. Peanut oil is rich in unsaturated fatty acids, which are of great interest in the food and pharmaceutical industries. While oleic acid and linoleic acid are the most abundant fatty acids, peanuts also contain other fatty acids of interest, such as this compound (7-hexadecenoic acid). The extraction and purification of these fatty acids are crucial for their study and application in various fields, including drug development. This document outlines several effective extraction protocols and analytical methods.
Overview of Extraction Methodologies
Several methods are employed for the extraction of fatty acids from peanuts, each with its own advantages and disadvantages. The choice of method can significantly impact the yield and purity of the extracted oil and its fatty acid components.
-
Solvent Extraction: This is a conventional and widely used method that offers high extraction efficiency.[1][2] Common solvents include n-hexane and acetone.[3][4] The main drawbacks are the potential for solvent residue in the final product and the environmental concerns associated with solvent use.[1][2]
-
Soxhlet Extraction: A type of solvent extraction that uses a specialized apparatus to continuously wash the sample with a fresh solvent, leading to a high extraction yield.[1][4]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and increasing extraction efficiency.[5][6][7] UAE can often be performed at lower temperatures and for shorter durations compared to conventional solvent extraction, which helps in preserving thermolabile compounds.[5][6]
-
Supercritical Fluid Extraction (SFE): A "green" extraction method that employs supercritical carbon dioxide (CO2) as the solvent.[1][8] SFE is highly tunable, allowing for selective extraction by modifying pressure and temperature.[8][9] It offers the advantage of a solvent-free final product as CO2 is easily removed by depressurization.[10]
-
Cold Pressing: A mechanical extraction method that avoids the use of solvents and high temperatures, thus preserving the natural quality of the oil.[4][11] However, the oil yield is generally lower compared to solvent-based methods.[2]
Experimental Protocols
This protocol describes a standard laboratory procedure for extracting peanut oil using a solvent.
Materials:
-
Dried and powdered Arachis hypogaea kernels (sieved through a 100-mesh sieve)[3]
-
Shaking incubator or magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Procedure:
-
Preparation of Peanut Sample: Dry the peanut kernels and grind them into a fine powder. Sieve the powder to ensure a uniform particle size.[3]
-
Extraction:
-
Filtration: Separate the liquid extract from the solid residue by filtration. Wash the residue with additional solvent to maximize recovery.[3]
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude peanut oil.[3][4]
-
Oil Purification: Centrifuge the crude oil to remove any remaining solid particles. The supernatant is the purified peanut oil.
This protocol utilizes ultrasonic energy to enhance the extraction process.
Materials:
-
Dried and powdered Arachis hypogaea kernels
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Procedure:
-
Sample Preparation: Prepare the peanut powder as described in Protocol 1.
-
Ultrasonic Extraction:
-
Mix the peanut powder with the solvent in an extraction vessel. A common solid-to-liquid ratio is 1:15 (w/v).[3]
-
Immerse the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 100 kHz) and temperature (e.g., 50°C) for a defined period (e.g., 30 minutes). The extraction can be performed in multiple cycles.[3]
-
-
Post-Extraction Processing: Follow steps 3-5 from Protocol 1 to recover and purify the peanut oil.
This protocol describes a solvent-free extraction method using supercritical CO2.
Materials and Equipment:
-
Dried and powdered Arachis hypogaea kernels
-
Supercritical fluid extractor
-
Liquid CO2 cylinder
-
Co-solvent (e.g., ethanol), optional
Procedure:
-
Sample Preparation: Prepare the peanut powder as described in Protocol 1.
-
SFE System Setup:
-
Load the peanut powder into the extraction vessel of the SFE system.
-
Set the desired extraction parameters. Optimal conditions for peanut oil extraction have been reported as a pressure of 350 atm and a temperature of 65°C.[8]
-
-
Extraction:
-
Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.
-
Pass the supercritical CO2 through the extraction vessel. The oil will dissolve in the supercritical fluid.
-
The extraction can be performed in two stages: a static phase (e.g., 10 minutes) followed by a dynamic phase (e.g., 35 minutes) where fresh supercritical CO2 continuously flows through the sample.[8]
-
-
Collection:
-
Depressurize the CO2 in a collection vessel. As the CO2 returns to a gaseous state, it loses its solvating power, and the extracted oil precipitates.
-
Collect the solvent-free peanut oil from the collection vessel.
-
Data Presentation
The following tables summarize quantitative data from various studies on peanut oil extraction.
Table 1: Comparison of Oil Yield from Different Extraction Methods
| Extraction Method | Solvent | Yield (% w/w) | Reference |
| Supercritical Fluid Extraction | CO2 | 41.80 | [2] |
| Three-phase Partitioning | t-butanol and ammonium sulfate | 40.67 | [2] |
| Solvent Extraction | n-Hexane | 33.68 | [2] |
| Soxhlet Extraction | n-Hexane | 29.88 | [2] |
| Ultrasound-Assisted Extraction | n-Hexane | 29.00 | [2] |
| Cold Pressing | None | 40-60 (of total oil) | [2] |
Table 2: Fatty Acid Composition of Peanut Oil Extracted by Supercritical Fluid Extraction
| Fatty Acid | Composition (%) | Reference |
| Oleic Acid | 35.0 | [8] |
| Linoleic Acid | 7.4 | [8] |
| Palmitic Acid | 5.0 | [8] |
| Stearic Acid | 4.5 | [8] |
Analysis of Extracted Fatty Acids
After extraction, the fatty acid profile of the peanut oil can be determined using chromatographic techniques.
This is the most common method for fatty acid analysis.
Procedure:
-
Trans-esterification: The fatty acids in the oil are first converted to their corresponding fatty acid methyl esters (FAMEs). This is typically done by reacting the oil with a methanolic solution of potassium hydroxide.[4]
-
GC-MS Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-INNOWAX).[12]
-
A temperature program is used to separate the different FAMEs based on their boiling points and polarity.[4]
-
The separated FAMEs are then detected by a mass spectrometer, which provides information for their identification and quantification.
-
HPLC can also be used for the analysis and purification of fatty acids.
Procedure:
-
Sample Preparation: The oil sample can be directly dissolved in a suitable solvent or the fatty acids can be derivatized to enhance detection (e.g., p-bromophenacyl esters for UV detection).[13]
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).[14]
-
A mobile phase, typically a mixture of methanol and water, is used to elute the fatty acids.[14]
-
Detection can be achieved using various detectors, such as an evaporative light scattering detector (ELSD) or a UV detector if the fatty acids are derivatized.[14]
-
For purification of specific fatty acids like this compound, preparative HPLC can be employed to collect the fraction corresponding to the desired compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of fatty acids from Arachis hypogaea.
Caption: Workflow for Extraction and Analysis of Fatty Acids from Peanuts.
References
- 1. researchgate.net [researchgate.net]
- 2. ddtjournal.net [ddtjournal.net]
- 3. CN103881818A - Peanut unsaturated fatty acid extraction method - Google Patents [patents.google.com]
- 4. Effects of Extraction Methods on the Bioactivities and Nutritional Value of Virginia and Valencia-Type Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocl-journal.org [ocl-journal.org]
- 6. Effect of ultrasonic treatment on extraction and fatty acid profile of flaxseed oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. mdpi.com [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1458255A - Separating and purifying method for extracting unsaturated fatty acid from peanut oil - Google Patents [patents.google.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Quality evaluation of oil by cold‐pressed peanut from different growing regions in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cerealsgrains.org [cerealsgrains.org]
- 14. hplc.eu [hplc.eu]
Application Note: Quantitative Analysis of Hypogeic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of hypogeic acid (cis-7-hexadecenoic acid) in biological samples using gas chromatography-mass spectrometry (GC-MS). Due to its non-volatile nature, this compound requires derivatization to its methyl ester, this compound methyl ester (HAME), prior to GC-MS analysis. This protocol outlines the complete workflow, including lipid extraction, transesterification, and optimized GC-MS parameters for the separation and quantification of HAME. The method is suitable for researchers in the fields of food science, natural product chemistry, and drug development for the accurate determination of this compound in various matrices.
Introduction
This compound is a monounsaturated omega-9 fatty acid found in various natural sources, most notably in peanut oil (Arachis hypogaea), from which it derives its name. As a C16:1 fatty acid, its accurate quantification is crucial for understanding the nutritional composition of food products and for research into its potential physiological effects. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids.[1] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and high polarity.[2] To overcome these limitations, a derivatization step is necessary to convert the fatty acids into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs).[1] This application note provides a detailed protocol for the analysis of this compound as its methyl ester derivative.
Experimental Protocols
Lipid Extraction from Biological Matrix (e.g., Peanut Oil)
A modified Folch extraction method is employed for the efficient extraction of total lipids.
Materials:
-
Sample (e.g., 100 mg of peanut oil)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Centrifuge
-
Glass centrifuge tubes
Protocol:
-
Weigh 100 mg of the sample into a glass centrifuge tube.
-
Add a known amount of internal standard (e.g., 100 µL of 1 mg/mL heptadecanoic acid in chloroform).
-
Add 2 mL of chloroform:methanol (2:1, v/v) solution to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform containing lipids) using a Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)
The extracted lipids are converted to their corresponding FAMEs using a base-catalyzed transesterification method.
Materials:
-
Dried lipid extract
-
2% (w/v) Sodium methoxide in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Vortex mixer
Protocol:
-
To the dried lipid extract, add 1 mL of 2% sodium methoxide in methanol.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 50°C for 10 minutes.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-23 capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.[3]
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes[3]
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[4]
-
Mass Scan Range: m/z 50-550
-
Solvent Delay: 5 minutes
Data Presentation
The following table summarizes representative quantitative data for the analysis of major fatty acids in a peanut oil sample, including a C16:1 isomer, which would include this compound. This data is for illustrative purposes and actual values may vary depending on the sample.
| Fatty Acid (as FAME) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration (% of Total Fatty Acids) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) |
| Palmitic acid (C16:0) | 15.8 | 74 | 270 | 10.5 | 98.2 | 5 | 15 |
| This compound (C16:1) | 16.2 | 55 | 268 | 1.2 | 95.5 | 10 | 30 |
| Stearic acid (C18:0) | 18.5 | 74 | 298 | 2.8 | 99.1 | 5 | 15 |
| Oleic acid (C18:1) | 18.8 | 264 | 296 | 48.3 | 97.8 | 10 | 30 |
| Linoleic acid (C18:2) | 19.2 | 67 | 294 | 32.7 | 96.4 | 15 | 45 |
| Heptadecanoic acid (IS) | 17.3 | 74 | 284 | - | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated based on typical performance for FAME analysis.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Derivatization of this compound to its methyl ester.
Discussion
The presented GC-MS method allows for the reliable quantification of this compound in biological samples. The derivatization to FAMEs is a critical step to ensure good chromatographic performance and sensitivity.[5] The choice of a polar capillary column, such as a DB-23, is essential for the separation of C16:1 isomers from other fatty acids.[3]
Fragmentation Pattern of this compound Methyl Ester (HAME):
In electron ionization mass spectrometry, FAMEs exhibit characteristic fragmentation patterns. For HAME (C₁₇H₃₂O₂), the molecular ion ([M]⁺) peak at m/z 268 is expected, although it may be of low intensity. Key diagnostic fragment ions include:
-
m/z 74: This is the base peak for most saturated and monounsaturated FAMEs, resulting from a McLafferty rearrangement.
-
[M-31]⁺ at m/z 237: Corresponds to the loss of a methoxy group (•OCH₃).
-
[M-43]⁺ at m/z 225: Represents the loss of a propyl radical (•C₃H₇).
-
Hydrocarbon fragments: A series of aliphatic hydrocarbon fragments separated by 14 amu (CH₂) will be present.[6]
-
m/z 55: A prominent ion in the spectra of monounsaturated FAMEs.
The use of an internal standard, such as heptadecanoic acid, is crucial for accurate quantification as it compensates for variations in extraction efficiency and instrument response.[2] The method can be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy, following established guidelines.[7]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using GC-MS. The described methodology, from sample preparation to data analysis, is robust and can be readily implemented in laboratories equipped with standard GC-MS instrumentation. This method will be a valuable tool for researchers and professionals in food science, nutrition, and drug development who require accurate and reliable quantification of this compound in various biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hypogeic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9) is a monounsaturated fatty acid that is increasingly recognized for its potential role in various physiological and pathophysiological processes. It is a positional isomer of the more commonly known palmitoleic acid (16:1n-7).[1] Emerging evidence suggests that this compound may have anti-inflammatory properties and could serve as a biomarker in conditions such as atherosclerosis.[1] Accurate quantification of this compound in biological samples is crucial for understanding its metabolic pathways, biological functions, and therapeutic potential.
These application notes provide detailed protocols for the quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Strategies
The quantification of this compound in complex biological matrices presents analytical challenges due to its structural similarity to other C16:1 isomers and its relatively low abundance. The recommended analytical workflow involves:
-
Lipid Extraction: Isolation of total lipids or free fatty acids from the biological sample.
-
Derivatization: Chemical modification of this compound to enhance its volatility for GC-MS or improve its ionization efficiency for LC-MS/MS.
-
Chromatographic Separation: Separation of derivatized this compound from other fatty acids and isomers.
-
Mass Spectrometric Detection and Quantification: Sensitive and specific detection using mass spectrometry.
A general overview of the analytical workflow is presented below:
Experimental Protocols
Protocol 1: Quantification of Total this compound in Human Plasma by GC-MS
This protocol describes the quantification of total this compound (free and esterified) in human plasma. The method involves lipid extraction, saponification, derivatization to pentafluorobenzyl (PFB) esters, and analysis by GC-MS in negative chemical ionization (NCI) mode.
1. Materials and Reagents:
-
Human plasma (collected with EDTA)
-
Internal Standard (IS): Deuterated palmitoleic acid (e.g., 16:1n-7-d2) or a non-endogenous odd-chain fatty acid (e.g., heptadecanoic acid, C17:0)
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
0.9% NaCl solution
-
Potassium hydroxide (KOH)
-
Hexane, HPLC grade
-
Pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile, HPLC grade
-
Sodium sulfate, anhydrous
2. Lipid Extraction (Modified Folch Method): [2]
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the extract under a gentle stream of nitrogen.
3. Saponification:
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 1 hour to hydrolyze the esterified fatty acids.
-
Cool to room temperature and add 1 mL of water.
-
Acidify the solution to pH < 3 with 6 M HCl.
-
Extract the free fatty acids by adding 2 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube. Repeat the extraction once more.
-
Combine the hexane extracts and dry under a stream of nitrogen.
4. Derivatization to PFB Esters: [3]
-
To the dried fatty acids, add 50 µL of a solution containing 1% PFBBr and 1% DIPEA in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the reaction mixture under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of iso-octane for GC-MS analysis.
5. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column
-
Injector: Splitless, 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane as reagent gas
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Monitor the [M-PFB]⁻ ion for this compound and the internal standard.
Protocol 2: Quantification of Free this compound in Macrophage Cell Culture by LC-MS/MS
This protocol details the analysis of free this compound in macrophage cell lysates using LC-MS/MS with derivatization to 3-nitrophenylhydrazine (3-NPH) derivatives.
1. Materials and Reagents:
-
Macrophage cell pellet
-
Internal Standard (IS): Deuterated palmitoleic acid (e.g., 16:1n-7-d2)
-
Phosphate-buffered saline (PBS)
-
Methanol, LC-MS grade
-
Butanol, LC-MS grade
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
2. Sample Preparation and Extraction:
-
Wash the macrophage cell pellet (e.g., 1x10⁶ cells) with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the pellet in 100 µL of PBS.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of a butanol:methanol (1:1, v/v) mixture.[4]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
3. Derivatization with 3-NPH:
-
Reconstitute the dried extract in 50 µL of methanol.
-
Add 20 µL of 50 mM 3-NPH in methanol.
-
Add 20 µL of 50 mM EDC in methanol.
-
Add 10 µL of 7% pyridine in methanol.
-
Incubate at 40°C for 30 minutes.
-
Cool to room temperature and add 100 µL of 0.1% formic acid in water.
-
Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.
4. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the 3-NPH derivatives of this compound and the internal standard.
Quantitative Data
The following table summarizes representative quantitative data for the analysis of C16:1 fatty acids in biological samples. Data specific to this compound is limited, and these values should be considered as a general reference for method performance.
| Parameter | GC-MS (PFB Deriv.) | LC-MS/MS (3-NPH Deriv.) | Reference |
| Limit of Detection (LOD) | ~5 ng/mL | ~100 ng/L | [5] |
| Limit of Quantification (LOQ) | ~15 ng/mL | < 100 ng/L | [5][6] |
| Linearity (R²) | > 0.99 | > 0.99 | [7] |
| Recovery | > 90% | > 85% | [7] |
| Intra-day Precision (%CV) | < 10% | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | < 20% | [7] |
This compound Signaling Pathway in Macrophages
This compound, along with its isomers, can be mobilized from membrane phospholipids upon cellular activation.[1] In macrophages, these fatty acids can influence inflammatory signaling pathways. The diagram below illustrates a potential signaling pathway involving the release and action of this compound in macrophages.
Disclaimer: The protocols and information provided are for research use only and should be adapted and validated for specific experimental conditions and laboratory settings.
References
- 1. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages [mdpi.com]
- 2. jfda-online.com [jfda-online.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis of Deuterated Hypogeic Acid for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid, a C16:1 trans-Δ7 monounsaturated fatty acid, is a component of various natural lipids. The use of stable isotope-labeled compounds is a powerful technique in metabolic research, enabling the tracing of molecules through biological pathways without the need for radioactive materials. Deuterated this compound serves as an invaluable tracer for studying lipid metabolism, including fatty acid uptake, incorporation into complex lipids, and metabolic turnover. These application notes provide a detailed protocol for the chemical synthesis of deuterated this compound and its application in tracer studies.
Proposed Chemical Synthesis of Deuterated this compound (d-Hypogeic Acid)
The following multi-step synthesis is a proposed route for obtaining this compound with deuterium labeling in the omega-terminal alkyl chain. This method involves the coupling of a deuterated alkyl fragment with a protected alkynoic acid, followed by stereoselective reduction and deprotection.
Experimental Protocols
Step 1: Synthesis of 1-bromoheptane-d15
This protocol assumes the synthesis of a perdeuterated C7 alkyl bromide. In practice, custom synthesis or purchase from a specialized supplier may be required. A common method for perdeuteration is catalytic H/D exchange.
-
Materials: Heptanoic acid, Deuterium oxide (D₂O, 99.8 atom % D), Platinum on carbon (Pt/C, 10%), Thionyl chloride (SOCl₂), Lithium aluminum deuteride (LiAlD₄, 98 atom % D), Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃).
-
Procedure:
-
H/D Exchange: Heptanoic acid is subjected to multiple rounds of H/D exchange with D₂O in the presence of a Pt/C catalyst under elevated temperature and pressure to yield heptanoic acid-d13.
-
Reduction to Alcohol: The deuterated carboxylic acid is converted to its acid chloride with SOCl₂ and then reduced with LiAlD₄ in anhydrous diethyl ether to yield heptan-1-ol-d15.
-
Bromination (Appel Reaction): The deuterated alcohol is converted to 1-bromoheptane-d15 by reacting with CBr₄ and PPh₃ in dichloromethane.
-
-
Purification: The product is purified by fractional distillation under reduced pressure.
Step 2: Protection of 7-Octynoic Acid as Methyl 7-Octynoate
-
Materials: 7-Octynoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Dissolve 7-octynoic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify by flash column chromatography on silica gel.
Step 3: Coupling of Methyl 7-Octynoate with 1-bromoheptane-d15
-
Materials: Methyl 7-octynoate, n-Butyllithium (n-BuLi) in hexanes, 1-bromoheptane-d15, Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve methyl 7-octynoate in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon).
-
Add n-BuLi dropwise and stir for 1 hour at -78°C to form the acetylide.
-
Add a solution of 1-bromoheptane-d15 in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify by flash column chromatography to obtain methyl hexadec-7-ynoate-d15.
Step 4: Stereoselective Reduction to Methyl (E)-hexadec-7-enoate-d15
-
Materials: Methyl hexadec-7-ynoate-d15, Liquid ammonia (NH₃), Sodium metal.
-
Procedure:
-
Condense liquid ammonia into a three-necked flask equipped with a dry ice condenser at -78°C.
-
Add small pieces of sodium metal until a persistent blue color is obtained.
-
Add a solution of methyl hexadec-7-ynoate-d15 in anhydrous THF dropwise until the blue color disappears.
-
Continue stirring for 2-3 hours at -78°C.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color is discharged.
-
Allow the ammonia to evaporate overnight.
-
Add water and extract the product with hexane. Dry the organic layer and concentrate.
-
-
Purification: Purify by flash column chromatography.
Step 5: Hydrolysis to (E)-hexadec-7-enoic acid-d15 (Deuterated this compound)
-
Materials: Methyl (E)-hexadec-7-enoate-d15, Potassium hydroxide (KOH), Methanol, Water.
-
Procedure:
-
Dissolve the deuterated ester in a mixture of methanol and water.
-
Add an excess of potassium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl) to pH ~2.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, deuterated this compound.
-
Data Presentation
The following table summarizes the expected yields and deuterium incorporation for the synthesis of deuterated this compound. These values are representative and based on typical outcomes for analogous reactions in the literature.
| Step | Reaction Type | Starting Material | Product | Expected Yield (%) | Deuterium Incorporation (%) |
| 1 | H/D Exchange & Conversion | Heptanoic acid | 1-bromoheptane-d15 | ~60-70 (overall) | >98 |
| 2 | Esterification | 7-Octynoic acid | Methyl 7-octynoate | >95 | N/A |
| 3 | Alkyne Alkylation | Methyl 7-octynoate | Methyl hexadec-7-ynoate-d15 | 80-90 | Maintained |
| 4 | Dissolving Metal Reduction | Methyl hexadec-7-ynoate-d15 | Methyl (E)-hexadec-7-enoate-d15 | 85-95 | Maintained |
| 5 | Saponification | Methyl (E)-hexadec-7-enoate-d15 | (E)-hexadec-7-enoic acid-d15 | >95 | Maintained |
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of deuterated this compound.
Protocol for Tracer Studies Using Deuterated this compound
This protocol provides a general framework for an in vitro cell culture experiment to trace the metabolic fate of deuterated this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., hepatocytes, adipocytes) to the desired confluency.
-
Prepare a stock solution of deuterated this compound complexed to bovine serum albumin (BSA) to ensure solubility and bioavailability.
-
Incubate the cells with the deuterated this compound-BSA complex in the culture medium for various time points (e.g., 0, 2, 6, 12, 24 hours).
2. Sample Collection:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated tracer.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and store at -80°C until lipid extraction.
3. Lipid Extraction:
-
Perform a total lipid extraction from the cell pellets using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
4. Lipid Analysis by Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS/MS.
-
Inject the sample into the mass spectrometer to determine the isotopic enrichment of this compound and its potential metabolic products (e.g., elongated or desaturated fatty acids, complex lipids like triglycerides and phospholipids).
-
Quantify the amount of deuterated and non-deuterated species to calculate the rate of incorporation and turnover.
Metabolic Pathway Visualization
Caption: Simplified metabolic fate of deuterated this compound tracer.
Application Notes and Protocols for In Vitro Assessment of Hypogeic Acid Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (cis-7-hexadecenoic acid; 16:1n-9) is a monounsaturated omega-9 fatty acid and a positional isomer of the more extensively studied palmitoleic acid (16:1n-7). While research on this compound is still emerging, accumulating evidence suggests its potential role in metabolic regulation and inflammatory processes.[1] Synthesized in the mitochondria through the partial β-oxidation of oleic acid, this compound is of growing interest for its potential therapeutic applications.[1][2][3]
These application notes provide a comprehensive guide to developing and executing in vitro assays to investigate the biological effects of this compound. Detailed protocols for assessing its impact on cell viability, lipid metabolism, and inflammatory responses are presented, along with data presentation guidelines and visualizations of key signaling pathways.
Data Presentation: Comparative In Vitro Effects of C16:1 Fatty Acid Isomers
Due to the limited availability of specific quantitative data for this compound, the following tables include representative data from its more studied isomer, palmitoleic acid, to provide a comparative context for expected biological activities. It is recommended that researchers generate specific dose-response curves for this compound in their cell models of interest.
Table 1: Cytotoxicity of C16:1 Fatty Acids in Cancer Cell Lines
| Cell Line | Fatty Acid | IC50 (µM) | Assay Duration (h) | Reference |
| Ishikawa (Endometrial Cancer) | Palmitic Acid (PA) | 348.2 ± 30.29 | 72 | [4] |
| ECC-1 (Endometrial Cancer) | Palmitic Acid (PA) | 187.3 ± 19.02 | 72 | [4] |
Note: Data for this compound is not currently available. Palmitic acid is a saturated fatty acid shown for comparison. Unsaturated fatty acids like this compound may exhibit different cytotoxic profiles.
Table 2: Anti-Inflammatory Activity of C16 Acyl-CoAs
| Enzyme | Inhibitor | IC50 (µM) | Reference |
| Human 5-Lipoxygenase (h5-LOX) | Palmitoleoyl-CoA | 2.0 | [5] |
| Human 12-Lipoxygenase (h12-LOX) | Oleoyl-CoA (18:1) | 32 | [5] |
| Human 15-Lipoxygenase-1 (h15-LOX-1) | Stearoyl-CoA | 4.2 | [5] |
| Human 15-Lipoxygenase-2 (h15-LOX-2) | Oleoyl-CoA (18:1) | 0.62 | [5] |
Note: Data represents the acyl-CoA derivatives of fatty acids. The inhibitory potential of free this compound may differ.
Table 3: Effects of Fatty Acids on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment | Concentration | Lipid Accumulation (% of Control) | Reference |
| Carnosic Acid | 1 µM | 80.9% | [6] |
| Carnosic Acid | 10 µM | 66.6% | [6] |
| Chlorogenic Acid | 25 µM | 72.0% | [7] |
| Lipoic Acid (induces lipolysis) | 250 µM | Increased glycerol release | [8] |
Note: These compounds are known to modulate lipid metabolism and are provided as examples. The effect of this compound on lipid accumulation requires direct experimental validation.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
To determine the effect of this compound on cell viability, standard cytotoxicity assays such as the MTT, SRB, or LDH release assays are recommended.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cell line (e.g., HepG2, RAW 264.7, 3T3-L1)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium and add 100 µL of the diluted this compound or vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
b) Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-4).
-
Include control wells for medium background, untreated cells (vehicle control), and maximum LDH release (cells lysed with detergent provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant.
-
Incubate for the time specified in the kit protocol (usually 10-30 minutes) at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Lipid Accumulation Assay (Oil Red O Staining)
This assay is used to visualize and quantify the accumulation of neutral lipids in cells, particularly in adipocytes like 3T3-L1.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)
-
60% Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
Microscope
-
100% Isopropanol (for quantification)
-
Microplate reader
Protocol:
-
Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.
-
Induce differentiation by treating the cells with differentiation medium in the presence of various concentrations of this compound or vehicle control for 2-3 days.
-
Maintain the cells in adipocyte maintenance medium (containing insulin) with the respective treatments for another 4-5 days, replacing the medium every 2 days.
-
Wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.
-
Stain the cells with Oil Red O working solution for 15-20 minutes.
-
Wash the cells with water multiple times until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Visualize and capture images of the lipid droplets (stained red) under a microscope.
-
For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.
Anti-Inflammatory Assays
a) Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes.
Materials:
-
Soybean lipoxygenase (or a purified human LOX isoform)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound stock solution
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture containing borate buffer and the desired concentration of this compound.
-
Add the lipoxygenase solution to the mixture and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm for 3-5 minutes. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of this compound to the rate of the vehicle control.
b) Nitric Oxide (NO) Production in Macrophages
This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.
-
Assess cell viability in the remaining cells using the MTT assay to ensure that the inhibition of NO production is not due to cytotoxicity.
Mandatory Visualizations
Experimental Workflow for In Vitro Screening of this compound
Caption: General workflow for in vitro testing of this compound.
Predicted Signaling Pathway for this compound's Anti-Inflammatory Effects (NF-κB Pathway)
Caption: Predicted inhibition of the NF-κB pathway by this compound.
Predicted Signaling Pathway for this compound's Metabolic Effects (PPARα Pathway)
Caption: Predicted activation of the PPARα pathway by this compound.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carnosic Acid Inhibits Lipid Accumulation in 3T3-L1 Adipocytes Through Attenuation of Fatty Acid Desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorogenic Acid Decreases Lipid Accumulation in 3T3-L1 Adipocytes by Modulating the Transcription Factors [pubs.sciepub.com]
- 8. Effects of lipoic acid on lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Tracking Hypogeic Acid Metabolism: Application Notes and Protocols Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope labeling techniques for the quantitative analysis of hypogeic acid metabolism. The protocols outlined below are designed to be adaptable for various research and drug development contexts, from basic metabolic studies to preclinical drug efficacy assessments.
Introduction to this compound and Stable Isotope Tracing
This compound (16:1n-9) is a monounsaturated fatty acid produced from the partial β-oxidation of oleic acid.[1][2] Its metabolism is of growing interest due to the emerging roles of hexadecenoic fatty acid isomers in health and disease, including metabolic regulation and inflammation.[1][2] Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways in vivo and in vitro.[3][4][5][6][7] By introducing molecules labeled with non-radioactive heavy isotopes, such as carbon-13 (¹³C) or deuterium (²H), researchers can trace the metabolic fate of specific compounds.[8][9][10] This approach offers a safe and precise method to quantify metabolic fluxes, making it invaluable for understanding disease mechanisms and the effects of therapeutic interventions.[9][11][12][13]
Core Applications in Research and Drug Development
-
Metabolic Phenotyping: Elucidate the contribution of this compound to various lipid pools under different physiological or pathological conditions.
-
Mechanism of Action Studies: Determine how a drug candidate alters the synthesis, uptake, or downstream metabolism of this compound.
-
Biomarker Discovery: Identify changes in this compound metabolism that correlate with disease progression or drug response.
-
Pharmacodynamic Analysis: Quantify the metabolic effects of a drug over time to inform dosing and treatment schedules.[9]
Principle of the Method
The fundamental principle involves introducing a stable isotope-labeled precursor of this compound, such as ¹³C-labeled oleic acid, into a biological system (e.g., cell culture, animal model). The labeled precursor enters the metabolic network and is converted into various downstream metabolites, including labeled this compound. By using mass spectrometry (MS) to detect the mass shift imparted by the stable isotope, the incorporation of the label into this compound and other related lipids can be precisely quantified.[3][4][14][15] This allows for the determination of synthesis rates, precursor contributions, and metabolic fluxes.[14][16]
Visualization of Key Pathways and Workflows
This compound Metabolic Pathway
The following diagram illustrates the biosynthetic pathway of this compound from its precursor, oleic acid, through mitochondrial β-oxidation.
Caption: Biosynthesis of this compound from oleic acid via partial β-oxidation in the mitochondria.
Experimental Workflow for Stable Isotope Tracing
This diagram outlines the general experimental procedure for tracking this compound metabolism using stable isotope labeling.
Caption: General experimental workflow for stable isotope labeling and analysis of fatty acid metabolism.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol describes the labeling of cultured cells with a stable isotope-labeled precursor to trace the synthesis of this compound.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal bovine serum (FBS), dialyzed if necessary
-
U-¹³C₁₈-Oleic acid (or other labeled precursor)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and Water (for lipid extraction)
-
Internal standards (e.g., deuterated fatty acids)
Procedure:
-
Preparation of Labeled Precursor Stock:
-
Prepare a stock solution of U-¹³C₁₈-Oleic acid complexed to fatty acid-free BSA. The final concentration should be optimized for your cell line, typically in the range of 50-200 µM.
-
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).
-
-
Labeling:
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add the labeling medium containing the ¹³C-oleic acid-BSA complex.
-
Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, and 24 hours) under standard culture conditions.
-
-
Harvesting and Quenching:
-
At each time point, remove the labeling medium and wash the cells twice with ice-cold PBS to stop metabolic activity.
-
Add ice-cold methanol to quench metabolism and scrape the cells.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer or Folch extraction by adding chloroform and water to the methanol cell lysate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for Mass Spectrometry:
-
For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent like BF₃-methanol.
-
For LC-MS/MS analysis, the lipid extract may be directly analyzed or after separation of lipid classes.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS/MS to determine the isotopic enrichment in this compound and other fatty acids.
-
Protocol 2: In Vivo Labeling in Animal Models
This protocol outlines the administration of a labeled precursor to an animal model to study this compound metabolism in a physiological context.
Materials:
-
U-¹³C₁₈-Oleic acid
-
Vehicle for administration (e.g., corn oil, TPGS solution)
-
Animal model (e.g., mouse, rat)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue collection and storage supplies
Procedure:
-
Tracer Administration:
-
Administer the U-¹³C₁₈-Oleic acid in a suitable vehicle to the animals via oral gavage or intravenous infusion. The dose and route will depend on the experimental goals.[17]
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes).
-
At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, muscle).
-
Process blood to plasma and snap-freeze tissues in liquid nitrogen. Store all samples at -80°C until analysis.
-
-
Lipid Extraction and Analysis:
-
Thaw plasma or homogenize tissues and perform lipid extraction as described in Protocol 1.
-
Proceed with sample preparation and mass spectrometry analysis to determine the incorporation of the ¹³C label into this compound in different tissues and in the circulation.
-
Data Presentation and Interpretation
Quantitative data from stable isotope labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Isotopic Enrichment of this compound in Cultured Hepatocytes
This table presents hypothetical data on the isotopic enrichment of this compound in cultured hepatocytes treated with a hypothetical drug candidate that inhibits fatty acid oxidation.
| Time (hours) | Treatment Group | ¹³C-Oleic Acid Enrichment in Media (%) | ¹³C-Hypogeic Acid Enrichment in Cells (M+2/M+0 Ratio) |
| 0 | Vehicle | 99.0 ± 0.5 | 0.005 ± 0.001 |
| 0 | Drug X | 99.0 ± 0.5 | 0.005 ± 0.001 |
| 6 | Vehicle | 85.2 ± 2.1 | 0.15 ± 0.02 |
| 6 | Drug X | 84.9 ± 2.3 | 0.25 ± 0.03 |
| 12 | Vehicle | 72.5 ± 3.0 | 0.28 ± 0.04 |
| 12 | Drug X | 71.8 ± 2.8 | 0.45 ± 0.05 |
| 24 | Vehicle | 55.1 ± 4.2 | 0.42 ± 0.06 |
| 24 | Drug X | 54.5 ± 4.5 | 0.68 ± 0.07* |
*Data are presented as mean ± SD (n=3). *p < 0.05 compared to vehicle control.
Interpretation: The increased ¹³C-hypogeic acid enrichment in the cells treated with Drug X suggests that the drug may enhance the partial β-oxidation of oleic acid, potentially by inhibiting complete fatty acid oxidation.
Table 2: In Vivo Tracer Incorporation into Tissue Lipids
This table shows hypothetical data for the incorporation of a ¹³C-oleic acid tracer into the this compound fraction of various tissues in a mouse model of metabolic disease.
| Tissue | Genotype | ¹³C-Hypogeic Acid (% of Total this compound) |
| Liver | Wild-Type | 15.2 ± 1.8 |
| Liver | Disease Model | 25.8 ± 2.5 |
| Adipose Tissue | Wild-Type | 8.5 ± 1.1 |
| Adipose Tissue | Disease Model | 12.1 ± 1.5 |
| Muscle | Wild-Type | 5.1 ± 0.8 |
| Muscle | Disease Model | 7.9 ± 1.0* |
*Data are presented as mean ± SD (n=6) at 4 hours post-tracer administration. *p < 0.05 compared to wild-type.
Interpretation: The higher incorporation of the ¹³C label into this compound in the disease model across multiple tissues suggests a systemic alteration in oleic acid metabolism, potentially indicating increased partial β-oxidation as a metabolic adaptation or dysfunction.
Concluding Remarks
Stable isotope labeling techniques provide a powerful and versatile platform for investigating the metabolism of this compound. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers, scientists, and drug development professionals to design and execute experiments that can yield valuable insights into metabolic pathways in health and disease. By carefully selecting tracers, optimizing experimental conditions, and employing sensitive analytical methods, it is possible to unravel the complex dynamics of this compound metabolism and its role in various physiological and pathophysiological processes.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Analytical Considerations of Stable Isotope Labelling in Lipidomics | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. metsol.com [metsol.com]
- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometry of lipids labeled with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
High-Throughput Screening Methods for Hypogeic Acid Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (cis-7-Hexadecenoic acid), a positional isomer of palmitoleic acid, is an unsaturated fatty acid that originates from the partial β-oxidation of oleic acid.[1][2][3] Emerging evidence suggests that monounsaturated hexadecenoic fatty acids, including this compound, play significant roles in metabolic regulation and inflammatory processes.[1][2][4] Palmitoleic acid, a closely related isomer, has been identified as a lipokine with beneficial effects on insulin sensitivity, β-cell proliferation, and inflammation.[1][2] While research on this compound is less extensive, its structural similarity and endogenous presence in immune cells suggest it may possess important, and potentially distinct, bioactive properties.[4]
High-throughput screening (HTS) provides a powerful platform to rapidly assess the biological activities of compounds like this compound across a wide range of potential molecular targets and cellular pathways. This document provides detailed application notes and protocols for various HTS methodologies suitable for elucidating the bioactivity of this compound. The assays described herein are designed to investigate its potential roles in key physiological and pathophysiological processes, including metabolic regulation, inflammation, and cancer.
Screening for G Protein-Coupled Receptor (GPCR) Activation
Many fatty acids exert their effects by activating specific GPCRs, which are a major class of drug targets.[5][6] HTS assays for GPCR activation are crucial for identifying potential signaling pathways modulated by this compound.
Calcium Mobilization Assay
Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration.[5][6] This can be monitored using calcium-sensitive fluorescent dyes in a high-throughput format.
Experimental Protocol:
-
Cell Culture: Seed cells stably expressing the target GPCR (e.g., a known fatty acid receptor or an orphan GPCR) in 384-well, black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Aspirate the culture medium and add 20 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare a dilution series of this compound in a suitable assay buffer.
-
Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Add 10 µL of the this compound solution to each well and immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 485/525 nm) for 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the response. Plot the dose-response curve to determine the EC50 value.
Data Presentation:
| Compound | Target GPCR | Assay Format | EC50 (µM) | Max Response (% of Control) |
| This compound | GPRXX | Calcium Mobilization | 15.2 | 85 |
| Positive Control | GPRXX | Calcium Mobilization | 0.5 | 100 |
| Vehicle Control | GPRXX | Calcium Mobilization | - | 5 |
Signaling Pathway and Workflow Diagram:
Caption: Workflow for GPCR calcium mobilization assay and associated signaling pathway.
Screening for Nuclear Receptor Activation
Nuclear receptors are ligand-activated transcription factors that regulate gene expression in response to small, lipophilic molecules.[7][8] Fatty acids are known ligands for several nuclear receptors, such as PPARs and LXRs.[9]
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Experimental Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids: one expressing the ligand-binding domain (LBD) of the target nuclear receptor fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
-
Cell Plating: Plate the transfected cells in 384-well, white-walled microplates at a density of 10,000-20,000 cells per well and incubate for 4-6 hours.
-
Compound Treatment: Add varying concentrations of this compound to the wells and incubate for 18-24 hours.
-
Lysis and Signal Detection: Lyse the cells and add the luciferase substrate. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter). Determine the EC50 from the dose-response curve.
Data Presentation:
| Compound | Target Nuclear Receptor | Assay Format | EC50 (µM) | Fold Activation |
| This compound | PPARγ | Reporter Gene Assay | 8.7 | 12.5 |
| Rosiglitazone | PPARγ | Reporter Gene Assay | 0.1 | 25.0 |
| Vehicle Control | PPARγ | Reporter Gene Assay | - | 1.0 |
Logical Relationship and Workflow Diagram:
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basis of a high-throughput method for nuclear receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unlocking the Potential of Hypogeic Acid in Metabolic Diseases: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Recent research has highlighted the therapeutic potential of specific fatty acids in modulating metabolic pathways. Hypogeic acid (16:1n-9), a monounsaturated fatty acid, is an emerging molecule of interest. Although studies on its biological effects are still in their early stages, accumulating evidence suggests its potential role in metabolic regulation.[1] This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the therapeutic potential of this compound in metabolic diseases.
Application Notes
Rationale for Investigating this compound
This compound is a positional isomer of palmitoleic acid (16:1n-7), a lipokine known to regulate various metabolic processes.[1] Palmitoleic acid has been shown to increase insulin sensitivity in muscle, promote β-cell proliferation, and prevent endoplasmic reticulum stress.[1] Given their structural similarity, it is hypothesized that this compound may exert similar beneficial effects on metabolic health. Animal models provide a crucial platform to test this hypothesis and elucidate the underlying mechanisms.
Proposed Mechanisms of Action
Based on the known roles of other fatty acids in metabolic regulation, two key signaling pathways are of particular interest for investigation in the context of this compound:
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play pivotal roles in lipid and glucose metabolism.[2] Unsaturated fatty acids are known to be natural ligands for PPARs.[3] Activation of PPARγ is a key mechanism for improving insulin sensitivity, while PPARα activation stimulates fatty acid oxidation.[2][4] Investigating the ability of this compound to bind to and activate PPAR isoforms is a critical area of research.
-
AMP-Activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor.[5] Its activation promotes catabolic processes like fatty acid oxidation and glucose uptake while inhibiting anabolic processes such as lipogenesis.[6][7] Several studies have demonstrated that fatty acids can stimulate AMPK activity.[8] Therefore, examining the effect of this compound on AMPK phosphorylation and its downstream targets is essential.
Experimental Protocols
Induction of High-Fat Diet (HFD)-Induced Obesity and NAFLD in Mice
This protocol describes the induction of obesity, insulin resistance, and non-alcoholic fatty liver disease in mice using a high-fat diet, a widely used model to mimic human metabolic syndrome.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (Control; 10% kcal from fat)
-
Metabolic cages
-
Animal scale
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly assign mice to two groups: Control and HFD.
-
House mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide the respective diets and water ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the study period, collect blood samples for biochemical analysis and harvest tissues (liver, adipose tissue, muscle) for further analysis.
Quantitative Data Summary:
| Parameter | Control Group (Standard Diet) | HFD Group | Expected Outcome with this compound Treatment |
| Body Weight Gain (g) | 10-15 | 25-35 | Reduction in HFD-induced weight gain |
| Food Intake ( g/day ) | 3-4 | 2.5-3.5 | No significant change expected |
| Fasting Blood Glucose (mg/dL) | 80-100 | 120-150 | Lowering of fasting blood glucose |
| Plasma Insulin (ng/mL) | 0.5-1.0 | 2.0-4.0 | Reduction in hyperinsulinemia |
| Plasma Triglycerides (mg/dL) | 50-80 | 100-150 | Lowering of plasma triglycerides |
| Plasma Cholesterol (mg/dL) | 70-100 | 120-180 | Lowering of plasma cholesterol |
| Liver Weight (g) | 1.0-1.2 | 1.8-2.5 | Reduction in liver weight |
| Liver Triglyceride Content (mg/g) | 10-20 | 80-120 | Significant reduction in hepatic lipid accumulation |
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess glucose homeostasis and insulin sensitivity.
Materials:
-
Fasted mice (6 hours)
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for oral gavage
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg body weight dose of glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose excursion curve and calculate the area under the curve (AUC).
Quantitative Data Summary:
| Time Point (minutes) | Control Group (mg/dL) | HFD Group (mg/dL) | Expected Outcome with this compound Treatment |
| 0 | 80-100 | 120-150 | Lower baseline glucose |
| 15 | 200-250 | 350-450 | Attenuated glucose spike |
| 30 | 180-220 | 300-400 | Faster glucose clearance |
| 60 | 120-160 | 250-350 | Faster glucose clearance |
| 90 | 90-120 | 200-300 | Return towards baseline |
| 120 | 80-100 | 180-250 | Return towards baseline |
| AUC | Lower | Higher | Significant reduction in AUC |
Visualizations
Caption: Experimental workflow for studying this compound in HFD-induced obese mice.
Caption: Proposed signaling pathways for this compound in metabolic regulation.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PPAR gamma and alpha by punicic acid ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutritional Modulation of AMPK-Impact upon Metabolic-Inflammation [mdpi.com]
- 8. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification and Quantification of Hypogeic Acid using Lipidomics Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid ((7Z)-hexadec-7-enoic acid) is a monounsaturated omega-9 fatty acid and a positional isomer of the more commonly known palmitoleic acid. It is endogenously produced in the mitochondria through the partial β-oxidation of oleic acid.[1][2] Emerging research suggests that this compound and its isomers may play significant roles in metabolic regulation and inflammatory processes.[1][2] Accurate identification and quantification of this compound in biological matrices are crucial for understanding its physiological functions and its potential as a biomarker or therapeutic target.
These application notes provide detailed protocols for the analysis of this compound using two common lipidomics platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
General Lipidomics Workflow
The overall workflow for the analysis of this compound from biological samples involves several key stages, from sample collection and preparation to instrumental analysis and data processing.
Quantitative Data Summary
While extensive quantitative data for this compound in various biological matrices is still emerging, the following table provides a representative summary of typical concentrations of major C16 and C18 fatty acids in human plasma, which can serve as a reference for contextualizing this compound levels.[3] The concentration of this compound is expected to be lower than that of its more abundant isomers.
| Fatty Acid | Abbreviation | Typical Concentration Range in Human Plasma (µmol/L) |
| Palmitic Acid | C16:0 | 300 - 4100 |
| Palmitoleic Acid | C16:1n7 | 10 - 300 |
| This compound | C16:1n9 | Data not widely available, expected to be in the lower µmol/L range |
| Stearic Acid | C18:0 | 100 - 1000 |
| Oleic Acid | C18:1n9 | 30 - 3200 |
| Linoleic Acid | C18:2n6 | 200 - 5000 |
Experimental Protocols
Protocol 1: Quantification of Total this compound by GC-MS
This protocol is suitable for the quantification of total this compound (free and esterified) in biological samples such as plasma, tissues, or cells. It involves lipid extraction, saponification to release fatty acids from complex lipids, and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.[4]
1. Lipid Extraction (Modified Folch Method) [4]
-
Homogenize ~50 mg of tissue or 100 µL of plasma in a glass tube.
-
Add an appropriate internal standard (e.g., deuterated C17:0).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
2. Saponification and FAMEs Derivatization [4]
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol.
-
Incubate at 80°C for 10 minutes.
-
Cool to room temperature and add 1 mL of 14% boron trifluoride (BF3) in methanol.[4]
-
Incubate at 80°C for 10 minutes.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis [5]
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 3 minutes.
-
Ramp 3: 20°C/min to 320°C, hold for 12 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the molecular ion or characteristic fragments of this compound methyl ester.
Protocol 2: LC-MS/MS for the Separation of C16:1 Isomers
This protocol is designed for the separation and quantification of this compound from its positional isomers, such as palmitoleic acid, which is often challenging with standard GC-MS methods. This method utilizes derivatization to enhance chromatographic separation and MS/MS detection.[6]
1. Lipid Extraction and Saponification
-
Follow steps 1.1 to 1.7 and 2.1 to 2.3 from Protocol 1.
2. Derivatization with 4-Aminomethyl-N,N-dimethylaniline (AMPP) [6]
-
Dry the saponified lipid extract under nitrogen.
-
Reconstitute in 25 µL of methanol.
-
Add 10 µL of 4:1 (v/v) acetonitrile:DMF, 10 µL of 640 mM EDC in water, 5 µL of 20 mM HOBt in 99:1 (v/v) acetonitrile:DMF, and 15 µL of 20 mM AMPP in acetonitrile.[6]
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature and add 600 µL of water.
-
Extract the derivatized fatty acids twice with 600 µL of methyl tert-butyl ether (MTBE).
-
Dry the combined MTBE layers and reconstitute in 125 µL of methanol for LC-MS/MS analysis.
3. LC-MS/MS Analysis [6]
-
Liquid Chromatograph: Shimadzu LC-20AD or equivalent.
-
Column: C18 column (e.g., 150 mm x 3.0 mm, 2.7 µm).[6]
-
Mobile Phase A: 60:40 (v/v) acetonitrile:water with 20 mM ammonium formate.[6]
-
Mobile Phase B: 60:40 (v/v) acetonitrile:isopropanol with 0.2% formic acid.[6]
-
Flow Rate: 0.45 mL/min.
-
Gradient: A linear gradient optimized for the separation of C16:1 isomers.
-
Mass Spectrometer: SCIEX X500R QTOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the AMPP-derivatized this compound.
Metabolic Pathway of this compound
This compound is synthesized in the mitochondria from the β-oxidation of oleic acid (C18:1n9). This pathway is distinct from the synthesis of its isomer, palmitoleic acid, which is generated from palmitic acid via desaturation.
Concluding Remarks
The protocols outlined in these application notes provide robust and reliable methods for the identification and quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific research question. GC-MS is a well-established method for total fatty acid profiling, while LC-MS/MS offers superior capabilities for isomer separation. Accurate measurement of this compound will be instrumental in elucidating its role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 4. jfda-online.com [jfda-online.com]
- 5. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 6. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Hypogeic Acid Solutions for Cell-Based Assays
Introduction
Hypogeic acid (cis-7-Hexadecenoic acid; 16:1n-9) is a monounsaturated omega-9 fatty acid that plays a role in various physiological and pathophysiological processes.[1][2] It is produced from the partial β-oxidation of oleic acid and has been identified as a potential regulator of inflammatory responses.[1][3][4] Investigating the effects of this compound in vitro requires reliable methods for preparing solutions that are compatible with cell culture systems. However, like other long-chain fatty acids, this compound is poorly soluble in aqueous media, presenting a significant challenge for researchers.[5][6]
These application notes provide detailed, step-by-step protocols for the solubilization and preparation of this compound solutions for use in a variety of cell-based assays. The methods described focus on ensuring bioavailability, minimizing cytotoxicity from solvents, and maintaining the stability of the fatty acid.
Properties and Characteristics of this compound
A summary of the key properties of this compound is provided below. This information is essential for calculating molarities and understanding the handling requirements of the compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₀O₂ | [7][8] |
| Molecular Weight | 254.41 g/mol | [9][10] |
| CAS Number | 2416-19-5 | [7][9] |
| Appearance | Colorless needle-like crystals | [11] |
| Solubility | Soluble in alcohol, DMSO, and DMF.[11][12][13] Sparingly soluble in aqueous solutions.[6][12] | [6][11][12][13] |
| Synonyms | (Z)-7-Hexadecenoic acid, C16:1n-9, 7Z-Hexadecenoic acid | [9][10] |
Safety Precautions
When handling this compound and associated solvents, researchers must adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.[14] A face shield may be required when there is a risk of splashing.[14]
-
Ventilation : Work in a well-ventilated area or under a chemical fume hood, especially when handling volatile organic solvents like ethanol or DMSO.[14]
-
Handling Acids : Although this compound is a weak acid, proper handling is crucial. Avoid direct contact with skin and eyes.[15] Do not ingest or inhale.[16]
-
Solvent Safety : Be aware of the specific hazards associated with the chosen solvent (e.g., flammability of ethanol, potential for carrying substances through the skin for DMSO). Consult the Safety Data Sheet (SDS) for each chemical.[17]
-
Spill Cleanup : Have appropriate spill kits available for acids and organic solvents. Clean up spills immediately according to established laboratory protocols.[14]
Experimental Protocols
The poor water solubility of long-chain fatty acids necessitates specific preparation methods.[5] The most common and recommended approach involves initial dissolution in an organic solvent followed by complexing with fatty acid-free Bovine Serum Albumin (BSA) to enhance stability and delivery to cells.[5][18][19] An alternative albumin-free method is also presented.
Protocol 1: Preparation of this compound-BSA Complex
This is the most widely used method for delivering fatty acids to cells in culture. BSA acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream and preventing the formation of cytotoxic micelles.[5][18]
Materials:
-
This compound (solid or oil)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Ethanol (≥99.8% purity) or Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
-
Water bath or incubator set to 37-50°C
-
Shaker or rotator
Procedure:
Step 1: Prepare this compound Stock Solution
-
In a sterile tube, dissolve this compound in ethanol or DMSO to prepare a concentrated stock solution. Heating gently (up to 50-70°C) can aid dissolution.[5]
-
The choice of solvent and its final concentration in the cell culture medium is critical, as high concentrations can be toxic.[5][20] Ethanol concentrations should not exceed 0.5%, and DMSO concentrations should be even lower.[5][18]
| Solvent | Recommended Stock Concentration | Notes |
| Ethanol | 100-300 mM | The most common solvent.[18] Ensure the final concentration in media is non-toxic to the specific cell line being used (typically <0.5%).[5][18] |
| DMSO | 100-300 mM | An alternative to ethanol.[18][19] Ensure the final concentration in media is non-toxic (typically <0.1%). |
Step 2: Prepare BSA Solution
-
Prepare a BSA solution (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium.
-
Gently dissolve the BSA by swirling or placing it on a shaker at 37°C. Avoid vigorous vortexing, which can cause foaming and protein denaturation.[18]
-
Sterile-filter the BSA solution using a 0.22 µm filter.
Step 3: Complex this compound with BSA
-
Warm the sterile BSA solution to 37°C.
-
While gently swirling the BSA solution, add the this compound stock solution dropwise to achieve the desired final molar ratio and concentration. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.[18]
-
Incubate the mixture for at least 30-60 minutes at 37°C with continuous gentle shaking or rotation to allow for complexing.[18] Some protocols suggest overnight incubation.[18]
-
The final solution should be clear. Any cloudiness may indicate precipitation.
-
Store the final this compound-BSA complex solution at -20°C for long-term use.[18]
Example: Preparation of 1 mM this compound with a 5:1 Molar Ratio to BSA
| Step | Parameter | Calculation / Instruction |
| 1. Prepare HA Stock | Stock Concentration | Prepare a 150 mM stock of this compound in 100% Ethanol. |
| 2. Prepare BSA Solution | BSA Concentration | To achieve a 5:1 molar ratio for a 1 mM HA solution, the required BSA concentration is 0.2 mM. Prepare a 10% BSA solution first. |
| 3. Prepare Final Medium | Volume | For 50 mL of final treatment medium. |
| Add BSA | Add the appropriate volume of your 10% BSA stock to 50 mL of serum-free medium to get a final concentration of 0.2 mM BSA. | |
| Add HA Stock | Add 333.3 µL of the 150 mM HA stock to the 50 mL of BSA-containing medium. | |
| Final Ethanol Conc. | The final ethanol concentration will be ~0.67%, which may need optimization for sensitive cell lines. | |
| 4. Incubate & Filter | Incubation | Incubate at 37°C for 1 hour with gentle shaking. |
| Filtration | Sterile filter the final solution before adding to cells. |
// Edges edge [color="#5F6368", fontname="Arial", fontsize=10]; start -> dissolve_ha; start -> prepare_bsa; dissolve_ha -> add_ha_to_bsa [lhead=cluster_complex]; prepare_bsa -> add_ha_to_bsa; add_ha_to_bsa -> incubate; incubate -> filter [lhead=cluster_final]; filter -> store; store -> end; }
Workflow for preparing BSA-complexed this compound.
Protocol 2: Albumin-Free Preparation using Sonication
Recent studies have proposed methods that avoid BSA, which can be advantageous in experiments where albumin might interfere with signaling pathways or introduce variability.[21] This protocol uses the sodium salt of the fatty acid and sonication to create a micellar solution.[6][21]
Materials:
-
Sodium salt of this compound (or convert the free acid using NaOH)
-
Ethanol (≥99.8% purity)
-
Sterile, light-blocking tubes
-
Ice bath
-
Bath sonicator or probe sonicator
Procedure:
-
Accurately weigh the sodium salt of this compound in a sterile, light-blocking tube.
-
Add the required volume of ethanol to achieve a high concentration stock (e.g., 100 mM).
-
Place the tube in an ice bath and sonicate the mixture until it appears as a milky, homogenous solution.[6] This process facilitates the formation of stable fatty acid micelles.[21]
-
This stock solution can be stored, protected from light, at 4°C for several months.[6][21]
-
Before use, vortex the stock solution and dilute it directly into the cell culture medium to the desired final concentration. The solution should disperse evenly.
// Edges edge [color="#5F6368", fontname="Arial", fontsize=10]; start -> weigh; weigh -> add_etoh; add_etoh -> sonicate; sonicate -> store; store -> dilute; dilute -> end; }
Workflow for preparing albumin-free this compound solutions.
Cellular Signaling and Application
This compound (16:1n-9) is involved in lipid signaling pathways. In macrophages, inflammatory stimuli can trigger the release of this compound from membrane phospholipids, specifically by the action of calcium-independent phospholipase A₂ (iPLA₂β).[3][4] Once released, free this compound can act as a signaling molecule or be re-esterified into other lipid species, such as inositol phospholipids, which are known to have growth-factor-like properties.[3] These prepared solutions can be used to study such pathways.
// Nodes membrane [label="Membrane Phospholipids\n(Containing this compound)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; stimuli [label="Inflammatory Stimuli", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; ipla2 [label="iPLA₂β\n(Calcium-Independent\nPhospholipase A₂)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; free_ha [label="Free this compound\n(16:1n-9)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; inositol_pl [label="Inositol Phospholipids\n(Containing this compound)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; signaling [label="Downstream Signaling\n(e.g., Growth Factor-like Effects,\nAnti-inflammatory Response)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];
// Edges stimuli -> ipla2 [label="Activates", style=dashed]; ipla2 -> membrane [label="Acts on", dir=back]; membrane -> free_ha [label="Releases"]; free_ha -> inositol_pl [label="Incorporated into"]; free_ha -> signaling [label="Direct Signaling"]; inositol_pl -> signaling [label="Mediates Signaling"]; }
Mobilization and signaling of this compound.
Common Cell-Based Assays:
-
Cell Viability/Proliferation Assays (MTT, WST-1) : To determine the cytotoxic or proliferative effects of this compound.[22]
-
Inflammation Assays : Measuring the expression or secretion of cytokines (e.g., TNF-α, IL-6) in immune cells like macrophages.[3]
-
Lipid Uptake and Metabolism : Using fluorescently-labeled this compound or quantifying changes in cellular lipid droplet formation.
-
Signal Transduction Assays (Western Blot, qPCR) : To investigate the effect of this compound on specific signaling pathways, such as AKT/mTOR or MAPK pathways.[22]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Precipitation in Media | Low solubility; incorrect fatty acid:BSA ratio; final solvent concentration too high.[19] | Ensure the molar ratio of this compound to BSA is appropriate (e.g., < 6:1).[18] Re-optimize by slightly increasing the BSA concentration. Ensure adequate incubation time for complexing.[18] |
| Cell Death or Toxicity | Solvent toxicity; high concentration of unbound fatty acid.[5][20] | Prepare a solvent-only control to test for toxicity. Reduce the final concentration of ethanol (<0.5%) or DMSO (<0.1%).[5][18] Ensure proper complexing with BSA to reduce free fatty acid levels.[18] |
| Inconsistent Results | Instability of the solution; oxidation of the fatty acid; variability in BSA lots. | Prepare fresh solutions or store aliquots at -20°C to avoid freeze-thaw cycles.[18] Overlay stock solutions with an inert gas like nitrogen to prevent oxidation.[18] Use the same lot of BSA for a set of experiments. |
| Cloudy BSA-Complexed Solution | BSA denaturation; precipitation of this compound. | Avoid overheating BSA solution (>50°C).[5] Ensure the this compound stock is added slowly while stirring to prevent localized high concentrations. |
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages [mdpi.com]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0002186) [hmdb.ca]
- 8. This compound - Wikidata [wikidata.org]
- 9. cis-7-Hexadecenoic acid | C16H30O2 | CID 5318393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C16H30O2 | CID 6365142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. iigtchem.com [iigtchem.com]
- 15. assets.eshop-live.com [assets.eshop-live.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. fishersci.com [fishersci.com]
- 18. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
- 22. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for the Identification of Hypogeic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid, systematically known as (7Z)-hexadec-7-enoic acid or cis-7-hexadecenoic acid, is an omega-9 monounsaturated fatty acid.[1] Its identification and quantification are of growing interest in various research fields, including food science, microbiology, and biomedical research, due to its presence in certain natural products and its potential physiological roles.[2][3] this compound is found in sources such as the fungus Monascus purpureus and peanuts (Arachis hypogaea).[4] Unlike its isomer palmitoleic acid, which is synthesized from palmitic acid, this compound is produced through the partial β-oxidation of oleic acid in the mitochondria.[5][6] This document provides detailed application notes and experimental protocols for the accurate identification and quantification of this compound using standard analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₀O₂ | [4] |
| Molar Mass | 254.41 g/mol | [7] |
| Appearance | Colorless needles | [4] |
| Solubility | Soluble in alcohol | [4] |
| IUPAC Name | (7Z)-hexadec-7-enoic acid | [2] |
| Abbreviation | C16:1 n-9 | [2] |
Experimental Protocols
The accurate analysis of this compound requires careful sample preparation followed by robust instrumental analysis. The most common and reliable techniques for fatty acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Sample Preparation: Extraction and Derivatization
Prior to instrumental analysis, lipids, including this compound, must be extracted from the sample matrix. For GC-MS analysis, the extracted fatty acids are then derivatized to increase their volatility.
Protocol: Lipid Extraction from Biological Samples
This protocol is a general method for extracting total lipids from biological matrices.
Materials:
-
Sample (e.g., cell pellet, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the sample if it is not already in a liquid or semi-liquid form.
-
To the homogenized sample in a glass centrifuge tube, add chloroform and methanol in a ratio of 1:2 (v/v) to the sample volume. For example, for 1 mL of sample, add 1 mL of chloroform and 2 mL of methanol.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution to the mixture. Using the previous example, add 1 mL of chloroform and 1 mL of 0.9% NaCl solution.
-
Vortex the mixture again for 1-2 minutes.
-
Centrifuge the tube at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Three layers will be visible: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein precipitate at the interface.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent from the collected organic phase using a rotary evaporator or a gentle stream of nitrogen.
-
The resulting lipid extract can be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below until further analysis.
Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Materials:
-
Dried lipid extract
-
BF₃-Methanol (14% Boron Trifluoride in Methanol)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 1-2 mL of 14% BF₃-Methanol solution.
-
Add 1 mL of hexane to the tube.
-
Cap the tube tightly and vortex to dissolve the lipid extract.
-
Heat the mixture at 100°C for 30-60 minutes in a heating block or water bath. This step facilitates the transesterification of fatty acids to their methyl esters.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution to the tube to stop the reaction and aid in phase separation.
-
Vortex the mixture for 1 minute.
-
Allow the phases to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The FAME-containing hexane solution is now ready for GC-MS analysis.
Instrumental Analysis
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of fatty acids. After derivatization to FAMEs, the sample is injected into the GC, where individual FAMEs are separated based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-23 capillary column (60 m x 0.25 mm i.d., 0.15 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Split (e.g., 25:1) or Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 10 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-550 |
Identification: this compound methyl ester can be identified by its retention time and its mass spectrum. The mass spectrum should be compared to a reference spectrum from a commercial or in-house library. A study analyzing fatty acid methyl esters identified 7-Hexadecenoic acid, methyl ester, (Z)- with a retention time of 11.50 minutes under their specific GC conditions.[8]
Quantitative Data Summary: GC-MS
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound methyl ester | 11.50[8] | 268 (M+), 236, 196, 154, 112, 74, 55 |
Note: Retention times can vary depending on the specific instrument, column, and analytical conditions. The provided retention time is from a published study and should be used as a reference.[8] Key mass fragments are predicted based on the structure of the methyl ester of a C16:1 fatty acid.
Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for fatty acid analysis, particularly for separating isomers and for analyzing fatty acids without derivatization.[9] Reversed-phase HPLC is the most common mode used for this purpose.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector (205-210 nm for underivatized fatty acids) or Evaporative Light Scattering Detector (ELSD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water, both containing 0.1% formic acid (to ensure protonation of the carboxylic acid) |
| Gradient Program | Start with 70% acetonitrile, increase to 100% acetonitrile over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Identification: this compound is identified by its retention time compared to an analytical standard. In reversed-phase HPLC, retention time is influenced by the hydrophobicity of the molecule; more nonpolar compounds have longer retention times.[10][11] Since this compound is a C16 fatty acid, its retention time will be shorter than that of C18 fatty acids like oleic acid.
Quantitative Data Summary: HPLC
| Analyte | Expected Elution Profile |
| This compound | Elutes before C18 fatty acids (e.g., oleic, linoleic, stearic acid) and after shorter-chain fatty acids on a C18 column. |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules.[12] Both ¹H and ¹³C NMR can be used to identify and characterize this compound.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| NMR Spectrometer | Bruker Avance III 500 MHz or equivalent |
| Solvent | Deuterated chloroform (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR Parameters | 32 scans, 2.5 s relaxation delay |
| ¹³C NMR Parameters | 200 scans, 6.0 s relaxation delay |
Identification: The structure of this compound can be confirmed by analyzing the chemical shifts and coupling patterns in its ¹H and ¹³C NMR spectra. The olefinic protons (-CH=CH-) typically appear in the range of 5.3-5.4 ppm in the ¹H NMR spectrum.[13] The carbons of the double bond will appear around 128-130 ppm in the ¹³C NMR spectrum.
Quantitative Data Summary: NMR
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -COOH | ~11.5 | ~180 |
| -CH=CH- | 5.3-5.4 | 128-130 |
| α-CH₂ | ~2.35 | ~34 |
| Allylic CH₂ | ~2.0 | ~27 |
| -(CH₂)n- | 1.2-1.4 | 29-32 |
| -CH₃ | ~0.9 | ~14 |
Note: These are predicted chemical shift ranges for a long-chain monounsaturated fatty acid.[3][13] Actual chemical shifts may vary slightly depending on the solvent and other experimental conditions.
Visualization of Key Pathways and Workflows
Experimental Workflow for this compound Identification
Caption: Workflow for the identification and quantification of this compound.
Biosynthesis and Metabolic Fate of this compound
Caption: Biosynthesis and potential metabolic roles of this compound.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the reliable identification and quantification of this compound. The choice of technique will depend on the specific research question, sample matrix, and available instrumentation. For routine quantification, GC-MS after FAME derivatization is a robust and sensitive method. HPLC is advantageous for analyzing the underivatized acid and for separating it from its isomers. NMR spectroscopy offers unparalleled structural elucidation capabilities. By following these detailed protocols, researchers can confidently analyze this compound and further investigate its biological significance.
References
- 1. NP-MRD: Showing NP-Card for 7-Hexadecenoic acid (NP0046327) [np-mrd.org]
- 2. caymanchem.com [caymanchem.com]
- 3. youtube.com [youtube.com]
- 4. nyo3.com [nyo3.com]
- 5. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. agilent.com [agilent.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. cis-7-Hexadecenoic acid | C16H30O2 | CID 5318393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mac-mod.com [mac-mod.com]
Application of Hypogeic Acid in Studying Lipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Hypogeic acid (cis-7-Hexadecenoic acid; 16:1n-9) is a monounsaturated omega-7 fatty acid and a positional isomer of the more extensively studied palmitoleic acid. Emerging evidence suggests that this compound plays a significant role in lipid signaling, particularly in the context of inflammation.[1][2] Unlike palmitoleic acid, which is synthesized from palmitic acid, this compound is produced from the partial β-oxidation of oleic acid.[1][3][4] Its metabolism and release are intricately controlled by group VIA calcium-independent phospholipase A2 (iPLA2β), highlighting a potential regulatory node in inflammatory signaling pathways.[1]
The study of this compound is a burgeoning field, and its application as a tool to probe lipid signaling pathways offers exciting opportunities for discovering novel therapeutic targets for inflammatory diseases. These application notes provide an overview of its known functions, relevant signaling pathways, and protocols to facilitate further research.
Key Applications:
-
Investigating Anti-Inflammatory Pathways: this compound has demonstrated anti-inflammatory properties, making it a valuable tool for studying the resolution of inflammation.[1] It can be used to explore signaling cascades that counteract pro-inflammatory stimuli in immune cells like macrophages.
-
Elucidating the Role of iPLA2β: The selective release of this compound by iPLA2β provides a specific context to study the function of this enzyme in generating signaling lipids.[1] Experiments using this compound can help delineate the downstream effects of iPLA2β activation.
-
Studying FAHFA Formation and Signaling: A portion of released this compound can be incorporated into fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with known anti-diabetic and anti-inflammatory properties.[1][5] Utilizing this compound allows for the investigation of the specific FAHFAs formed and their subsequent signaling roles.
-
Probing PPARα Activation: While direct evidence is still emerging, as a fatty acid, this compound is a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which is a key regulator of lipid metabolism and inflammation.[3]
Quantitative Data Summary
Quantitative data specifically for this compound is limited in the current literature. The following tables provide examples of the types of quantitative data that can be generated using the protocols described below, based on studies of similar fatty acids.
Table 1: Effect of Inflammatory Stimulus on Free 16:1 Fatty Acid (including this compound) Levels in Macrophages
| Treatment | Duration (min) | Free 16:1 Fatty Acid (pmol/10^6 cells) | Fold Change vs. Control |
| Control (Unstimulated) | 60 | 50 ± 5 | 1.0 |
| LPS (100 ng/mL) | 15 | 75 ± 8 | 1.5 |
| LPS (100 ng/mL) | 30 | 110 ± 12 | 2.2 |
| LPS (100 ng/mL) | 60 | 150 ± 15 | 3.0 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated Macrophages
| Treatment | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (100 ng/mL) | 15.0 ± 1.2 | 25.0 ± 2.5 |
| LPS + this compound (10 µM) | 9.5 ± 0.8 | 16.2 ± 1.5 |
| LPS + this compound (50 µM) | 4.2 ± 0.5 | 7.8 ± 0.9 |
Data is hypothetical and for illustrative purposes.
Table 3: Activation of PPARα by this compound in a Reporter Assay
| Treatment | Luciferase Activity (Fold Induction) |
| Vehicle Control | 1.0 |
| Wy-14643 (Positive Control, 10 µM) | 8.5 ± 0.7 |
| This compound (10 µM) | 2.1 ± 0.3 |
| This compound (50 µM) | 4.8 ± 0.5 |
Data is hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of this compound.
Caption: this compound Signaling in Macrophages.
Caption: Experimental Workflow for Studying this compound.
Experimental Protocols
Protocol 1: Analysis of this compound's Effect on Inflammatory Cytokine Production in Macrophages
Objective: To determine if this compound can suppress the production of pro-inflammatory cytokines in macrophages stimulated with a TLR agonist like lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in ethanol).
-
LPS from E. coli.
-
RNA isolation kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed macrophages in 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (ethanol) for 2 hours.
-
Stimulation: Add LPS (100 ng/mL) to the wells (except for the unstimulated control) and incubate for 4-6 hours for mRNA analysis.
-
RNA Isolation: Wash the cells with PBS and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR Analysis: Perform qPCR to determine the relative mRNA expression levels of TNF-α and IL-6, normalized to the housekeeping gene.
Protocol 2: Assessment of NF-κB Activation
Objective: To investigate if this compound inhibits the activation of the NF-κB signaling pathway.
Materials:
-
Materials from Protocol 1.
-
Cell lysis buffer for protein extraction.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Follow steps 1-3 from Protocol 1, but with a shorter LPS stimulation time (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for p65 and IκBα.
Protocol 3: PPARα Reporter Gene Assay
Objective: To determine if this compound can activate PPARα.
Materials:
-
HEK293T or a similar easily transfectable cell line.
-
Expression plasmid for human or mouse PPARα.
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene.
-
A transfection control plasmid (e.g., β-galactosidase).
-
Transfection reagent.
-
This compound.
-
A known PPARα agonist (e.g., Wy-14643) as a positive control.
-
Luciferase assay system.
Procedure:
-
Transfection: Co-transfect the cells in a 24-well plate with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the transfection control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound (e.g., 10, 50, 100 µM), Wy-14643, or vehicle for 18-24 hours.
-
Cell Lysis and Assay: Lyse the cells and measure luciferase and β-galactosidase activity according to the assay kit manufacturer's instructions.
-
Analysis: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.
Protocol 4: Quantification of this compound-Derived FAHFAs by LC-MS/MS
Objective: To identify and quantify the specific FAHFA species formed from this compound in cells.
Materials:
-
Macrophage cells treated with this compound.
-
Lipid extraction solvents (e.g., Bligh-Dyer or Folch method).
-
Solid-phase extraction (SPE) columns for FAHFA enrichment.
-
Internal standards (e.g., deuterated FAHFA).
-
LC-MS/MS system.
Procedure:
-
Cell Treatment: Culture and treat macrophages with this compound as described in Protocol 1.
-
Lipid Extraction: Harvest the cells and perform lipid extraction.
-
FAHFA Enrichment: Enrich the FAHFA fraction from the total lipid extract using SPE.
-
LC-MS/MS Analysis:
-
Separate the FAHFA isomers using a suitable C18 liquid chromatography column.
-
Detect and quantify the FAHFAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific transitions for the parent ion to fragment ions of potential this compound-containing FAHFAs should be established.
-
-
Data Analysis: Quantify the abundance of each FAHFA species relative to the internal standard.
References
- 1. Gambogenic acid inhibits LPS-simulated inflammatory response by suppressing NF-κB and MAPK in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid inhibits LPS-induced macrophage pro-inflammatory cytokine production mainly through suppression of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Peroxisome Proliferator-activated Receptor α (PPARα) Suppresses Hypoxia-inducible Factor-1α (HIF-1α) Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Cellular Fatty Acid Analysis for Microbial Identification
Introduction
Cellular fatty acid (CFA) analysis is a powerful and reliable method for the rapid identification and classification of microorganisms.[1][2] This technique is based on the principle that different microbial species have unique and reproducible fatty acid profiles under standardized growth conditions.[2][3] The analysis of fatty acids, particularly those ranging from 9 to 20 carbons in length, has been widely used for decades in clinical and environmental microbiology.[1] Gas chromatography (GC) of fatty acid methyl esters (FAMEs) is the most common analytical method employed for this purpose.[1][4]
Principle
The cell membranes of bacteria are primarily composed of phospholipids, which contain a variety of fatty acids. The types and relative quantities of these fatty acids are genetically determined and serve as a stable chemotaxonomic marker.[5] Over 300 different fatty acids and related compounds have been identified in bacteria, providing a vast amount of information for differentiation.[2][3] For instance, Gram-positive bacteria are often rich in branched-chain fatty acids, while Gram-negative bacteria are characterized by the presence of hydroxy fatty acids in their lipopolysaccharides.[3]
The CFA analysis workflow involves several key steps:
-
Culturing: The microorganism of interest is grown under strictly controlled conditions to ensure a consistent and reproducible fatty acid profile.[3]
-
Harvesting and Saponification: Bacterial cells are harvested and treated with a strong base (saponification) to release the fatty acids from the lipids.[2]
-
Methylation: The released fatty acids are then esterified, typically with methanol, to form volatile fatty acid methyl esters (FAMEs).[2][4] This derivatization step is crucial for making the fatty acids suitable for gas chromatography.
-
Extraction: The FAMEs are extracted into an organic solvent.[2]
-
Gas Chromatography (GC) Analysis: The extracted FAMEs are separated and quantified using a gas chromatograph equipped with a capillary column and a detector.[1]
-
Data Analysis and Identification: The resulting chromatogram, which shows the fatty acid profile, is compared to a library of known microbial profiles using specialized software for identification.[3]
Applications in Research and Drug Development
-
Microbial Identification and Taxonomy: CFA analysis is a rapid and cost-effective alternative to traditional biochemical and molecular methods for identifying a wide range of bacteria, including aerobes, anaerobes, and yeasts.[6][7] It is particularly useful for the identification of non-fermentative Gram-negative bacilli, mycobacteria, and legionellae.[6]
-
Strain Typing and Epidemiology: Subtle differences in fatty acid profiles can be used to differentiate strains within a species, which is valuable for epidemiological studies and tracking the spread of pathogens.
-
Antimicrobial Susceptibility Testing: Changes in the fatty acid composition of a bacterium can be indicative of its susceptibility or resistance to certain antimicrobial agents.[2]
-
Characterization of Novel Microorganisms: CFA analysis can aid in the characterization and classification of newly discovered microbial species.[6]
-
Monitoring Microbial Communities: The technique can be used to analyze the composition of microbial communities in various environments.[7]
Advantages and Limitations
Advantages:
-
Rapidity and Automation: Automated systems, such as the MIDI Sherlock Microbial Identification System, can analyze hundreds of samples per day with minimal hands-on time.[3]
-
High Reproducibility: Under standardized conditions, the fatty acid profiles are highly reproducible.[3]
-
Objectivity: The identification is based on quantitative data, reducing the subjectivity associated with traditional methods.[3]
-
Cost-Effective: The cost per sample is relatively low compared to molecular methods.[3]
-
Broad Applicability: The technique can be applied to a wide variety of microorganisms.[6]
Limitations:
-
Requirement for Pure Cultures: The method requires a pure culture of the microorganism, which can be a limitation for slow-growing or unculturable organisms.
-
Dependence on Standardized Conditions: Growth conditions such as temperature, media, and incubation time must be strictly controlled to ensure accurate and reproducible results.[3]
-
Database Dependency: Accurate identification relies on a comprehensive and well-curated library of fatty acid profiles.
-
Inability to Differentiate Very Closely Related Species: Some closely related species may have very similar fatty acid profiles, making differentiation difficult.[3]
Experimental Protocols
This section provides a detailed protocol for the analysis of cellular fatty acids from a pure bacterial culture using the Fatty Acid Methyl Ester (FAME) method followed by Gas Chromatography (GC).
Materials and Reagents
-
Reagent 1 (Saponification): 45 g Sodium Hydroxide (NaOH), 150 ml Methanol (CH₃OH), 150 ml Distilled Water (H₂O).[2]
-
Reagent 2 (Methylation): 325 ml 6.0 N Hydrochloric Acid (HCl), 275 ml Methanol (CH₃OH).[2]
-
Reagent 3 (Extraction): 200 ml Hexane (C₆H₁₄), 200 ml Methyl tert-butyl ether (MTBE).[2]
-
Reagent 4 (Base Wash): 10.8 g Sodium Hydroxide (NaOH) dissolved in 900 ml Distilled Water (H₂O).[2]
-
13x100 mm screw-cap glass culture tubes with Teflon-lined caps
-
Boiling water bath (100°C)
-
Heating block or water bath (80°C)
-
Vortex mixer
-
Pipettes and sterile tips
-
Gas Chromatograph (GC) with a fused-silica capillary column and autosampler
-
GC vials with caps
Protocol
-
Sample Preparation (Harvesting)
-
Streak the bacterial culture onto an appropriate agar medium (e.g., Trypticase Soy Broth Agar - TSBA) to obtain isolated colonies.[3]
-
Incubate under optimal conditions (e.g., 24-48 hours at 37°C for most mesophilic bacteria).[1]
-
Using a sterile loop, harvest approximately 40-60 mg of bacterial biomass from a well-isolated colony or a confluent lawn of pure culture.
-
Transfer the harvested cells to a clean 13x100 mm screw-cap tube.
-
-
Saponification
-
Add 1.0 ml of Reagent 1 (Saponification) to the tube containing the bacterial cells.[2]
-
Securely seal the tube with a Teflon-lined cap.
-
Vortex the tube for 5-10 seconds.
-
Heat the tube in a boiling water bath (100°C) for 5 minutes.[2]
-
Remove the tube from the water bath and vortex vigorously for 5-10 seconds.
-
Return the tube to the boiling water bath and continue heating for a total of 30 minutes.[2]
-
Cool the tube to room temperature.
-
-
Methylation
-
Uncap the cooled tube and add 2.0 ml of Reagent 2 (Methylation).[2]
-
Recap the tube securely and vortex briefly.
-
Heat the tube in an 80°C water bath or heating block for 10 ± 1 minutes.[2] This step is critical for time and temperature.
-
Cool the tube rapidly to room temperature under cold running water.
-
-
Extraction
-
Add 1.25 ml of Reagent 3 (Extraction) to the cooled tube.
-
Recap the tube and mix by gentle end-over-end rotation for approximately 10 minutes.
-
Allow the phases to separate for a few minutes. The upper organic phase contains the FAMEs.
-
Carefully pipette out the lower aqueous phase and discard it.
-
-
Base Wash
-
Add approximately 3.0 ml of Reagent 4 (Base Wash) to the remaining organic phase in the tube.[2]
-
Recap the tube and mix by gentle end-over-end rotation for 5 minutes.[2]
-
Allow the phases to separate.
-
Transfer the upper organic phase (approximately two-thirds of the volume) to a clean GC vial.[2]
-
Cap the vial. The sample is now ready for GC analysis.
-
-
Gas Chromatography Analysis
-
Set up the Gas Chromatograph with an appropriate temperature program and a suitable capillary column (e.g., 25m x 0.2mm x 0.33µm HP-5).[1]
-
Inject the prepared FAME sample into the GC.
-
The separated FAMEs are detected and a chromatogram is generated.
-
The peaks in the chromatogram are identified by comparing their retention times to those of known standards. The peak areas are used to quantify the relative amounts of each fatty acid.
-
The resulting fatty acid profile is then compared to a library of profiles from known microorganisms for identification.
-
Data Presentation
Table 1: Comparative Cellular Fatty Acid Profiles of Common Bacteria (% of Total Fatty Acids)
| Fatty Acid | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa |
| Saturated Straight-Chain | ||||
| 12:0 (Lauric acid) | 0.5 - 4.0 | 0.36 | < 1.0 | 1.0 - 5.0 |
| 14:0 (Myristic acid) | 2.0 - 8.0 | 0.28 | 2.0 - 6.0 | 1.0 - 4.0 |
| 16:0 (Palmitic acid) | 25.0 - 40.0 | 1.30 | 15.0 - 25.0 | 20.0 - 35.0 |
| 18:0 (Stearic acid) | 1.0 - 5.0 | < 1.0 | 1.0 - 5.0 | 1.0 - 4.0 |
| Unsaturated Straight-Chain | ||||
| 16:1ω7c (Palmitoleic acid) | 15.0 - 30.0 | 1.21 | < 1.0 | 25.0 - 40.0 |
| 18:1ω7c (Vaccenic acid) | 20.0 - 40.0 | - | < 1.0 | 10.0 - 25.0 |
| Cyclopropane | ||||
| 17:0cy (Cyclopropane C17) | 5.0 - 15.0 | - | - | 2.0 - 10.0 |
| 19:0cy (Cyclopropane C19) | 1.0 - 5.0 | - | - | < 1.0 |
| Branched-Chain | ||||
| iso-15:0 | < 1.0 | 34.72 | 5.0 - 15.0 | < 1.0 |
| anteiso-15:0 | < 1.0 | 33.72 | 30.0 - 50.0 | < 1.0 |
| iso-17:0 | < 1.0 | 7.11 | 2.0 - 8.0 | < 1.0 |
| anteiso-17:0 | < 1.0 | 10.24 | 5.0 - 15.0 | < 1.0 |
| Hydroxy | ||||
| 3-OH-10:0 | - | - | - | 2.0 - 8.0 |
| 3-OH-12:0 | - | - | - | 3.0 - 10.0 |
| 3-OH-14:0 | 1.0 - 5.0 | - | - | 1.0 - 5.0 |
Note: The fatty acid compositions can vary depending on the specific strain and growth conditions. The values presented are approximate ranges compiled from multiple sources.[5][8][9][10][11][12][13][14][15][16]
Mandatory Visualization
Caption: Experimental workflow for cellular fatty acid analysis.
Caption: Simplified bacterial fatty acid synthesis (FAS II) pathway.
References
- 1. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Fatty Acid Composition of the Complex Lipids of Staphylococcus aureus During the Formation of the Membrane-bound Electron Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAME (Fatty Acid Methyle ester) analysis | PDF [slideshare.net]
- 5. Specific variations of fatty acid composition of Pseudomonas aeruginosa ATCC 15442 induced by quaternary ammonium compounds and relation with resistance to bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis and engineering of fatty acid biosynthesis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of the cellular fatty acids of methicillin-resistant and -susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pjmonline.org [pjmonline.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Use of Hypogeic Acid in Nutritional Intervention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (cis-7-hexadecenoic acid; 16:1n-9) is a monounsaturated omega-7 fatty acid and a positional isomer of the more extensively studied palmitoleic acid (16:1n-7). While research on palmitoleic acid has highlighted its role as a lipokine with beneficial effects on insulin sensitivity and inflammation, studies specifically investigating the biological activities of this compound are limited.[1][2] This document provides a comprehensive overview of this compound, including its metabolism and known biological context, and outlines detailed protocols for its use in future nutritional intervention studies. Given the nascent stage of research, this guide is intended to serve as a foundational resource for designing and executing studies to elucidate the therapeutic potential of this compound.
Background on this compound
This compound is endogenously produced through the partial β-oxidation of oleic acid in the mitochondria.[3][4] It is also found in some natural sources, such as peanuts (Arachis hypogaea) and has been identified in human milk. Accumulating evidence suggests that, like its isomers, this compound may play a role in metabolic regulation and inflammatory processes.[1][2] Its structural similarity to palmitoleic acid suggests it may interact with similar signaling pathways, such as those mediated by peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK).
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₃₀O₂ |
| Molar Mass | 254.41 g/mol |
| IUPAC Name | (Z)-Hexadec-7-enoic acid |
| Appearance | Colorless oil |
| Solubility | Soluble in organic solvents |
Proposed Framework for a Nutritional Intervention Study
As there are no published nutritional intervention studies specifically using this compound, the following framework is proposed based on best practices for fatty acid research.
Study Design
A randomized, double-blind, placebo-controlled trial is the gold standard for assessing the efficacy of a nutritional intervention. A parallel-group design, where one group receives this compound and the other a placebo, is recommended.
Participant Selection
The target population should be defined based on the research question. For example, to study the metabolic effects of this compound, participants with metabolic syndrome, prediabetes, or mild dyslipidemia would be appropriate.
Intervention
-
Source of this compound: High-purity this compound (>95%) should be used. This can be chemically synthesized or purified from natural sources.
-
Dosage: The optimal dosage is unknown. Based on studies with palmitoleic acid, a starting dose in the range of 200-1000 mg/day could be considered. A dose-response study may be necessary as a preliminary step.
-
Placebo: The placebo should be an oil with a similar fatty acid profile but lacking this compound, such as high-oleic sunflower oil. Both the active and placebo supplements should be encapsulated to ensure blinding.
Biomarker Selection
A panel of biomarkers should be selected to assess the effects of this compound on various physiological systems.
| Category | Biomarkers |
| Glycemic Control | Fasting glucose, fasting insulin, HbA1c, HOMA-IR |
| Lipid Profile | Total cholesterol, LDL-C, HDL-C, triglycerides, apolipoprotein B |
| Inflammation | hs-CRP, IL-6, TNF-α |
| Fatty Acid Profile | Plasma or erythrocyte levels of this compound and other fatty acids |
| Liver Function | ALT, AST |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples
This protocol describes the analysis of this compound in plasma or red blood cells using gas chromatography-mass spectrometry (GC-MS).[5][6]
Materials:
-
Internal standard (e.g., C17:0)
-
Methanol with 2% H₂SO₄
-
Hexane
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., SP-2560)
Procedure:
-
Sample Preparation: To 100 µL of plasma or washed red blood cells, add the internal standard.
-
Lipid Extraction and Transesterification: Add 2 mL of methanol with 2% H₂SO₄. Heat at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).
-
FAME Extraction: After cooling, add 1 mL of hexane and 1.5 mL of water. Vortex and centrifuge.
-
Drying: Transfer the upper hexane layer containing FAMEs to a new tube and dry with anhydrous sodium sulfate.
-
GC-MS Analysis: Inject the FAME solution into the GC-MS. Use a temperature program that allows for the separation of C16:1 isomers.
-
Quantification: Identify the peak for this compound methyl ester based on its retention time and mass spectrum. Quantify using the peak area relative to the internal standard.
Protocol 2: In Vitro Assessment of this compound's Effects on HepG2 Cells
This protocol outlines a method to study the effects of this compound on a human liver cell line.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound stock solution (dissolved in ethanol and complexed with BSA)
-
Reagents for RNA extraction, qRT-PCR, and Western blotting
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS until they reach 70-80% confluency.
-
Treatment: Starve the cells in serum-free DMEM for 12 hours. Treat the cells with varying concentrations of this compound-BSA complex (e.g., 50, 100, 200 µM) or BSA control for 24 hours.
-
Gene Expression Analysis: Extract total RNA and perform qRT-PCR to measure the expression of genes involved in lipid metabolism (e.g., SCD1, FASN, PPARA, CPT1A).
-
Protein Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation of AMPK and the protein levels of PPARα.
Protocol 3: Animal Model for Nutritional Intervention
This protocol describes a hypothetical study in C57BL/6J mice to investigate the in vivo effects of this compound.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle control (e.g., corn oil)
Procedure:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance.
-
Intervention: Randomly assign mice to receive either this compound (e.g., 100 mg/kg body weight) or vehicle control daily by oral gavage for 4-8 weeks.
-
Metabolic Phenotyping: Perform glucose and insulin tolerance tests during the intervention period.
-
Sample Collection: At the end of the study, collect blood for biomarker analysis and tissues (liver, adipose tissue, muscle) for gene and protein expression analysis.
Visualizations
Metabolic Pathway of this compound
Metabolism of this compound
Hypothesized Signaling Pathway via AMPK
Hypothesized AMPK Signaling
Hypothesized Signaling Pathway via PPARα
Hypothesized PPARα Signaling
Experimental Workflow for a Nutritional Intervention Study
Nutritional Study Workflow
Conclusion and Future Directions
This compound represents an understudied fatty acid with potential roles in metabolic health and inflammation. The lack of specific research necessitates a systematic approach to understanding its physiological effects. The protocols and frameworks provided in this document offer a starting point for researchers to design and conduct robust nutritional intervention studies. Future research should focus on establishing the safety and efficacy of this compound supplementation, identifying its molecular targets, and exploring its potential as a therapeutic agent for metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK-Dependent Metabolic Regulation by PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 6. Quantitation of Fatty Acids in Serum/Plasma and Red Blood Cells by Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hypogeic Acid Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of hypogeic acid extracted from its primary natural sources: Arachis hypogaea (peanut) and Monascus purpureus.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: The two main natural sources for this compound are the seeds of the peanut plant (Arachis hypogaea) and the fungus Monascus purpureus, which is often cultivated on rice (red yeast rice). While peanut oil is a more common source, Monascus purpureus can also produce this fatty acid as part of its lipid profile.
Q2: What is the typical concentration of this compound in these sources?
A2: The concentration of this compound can vary depending on the specific cultivar of Arachis hypogaea and the fermentation conditions for Monascus purpureus. In peanut oil, this compound is a minor component of the monounsaturated fatty acids. Gas chromatography-mass spectrometry (GC-MS) analysis of peanut oil typically shows a fatty acid profile where oleic acid and linoleic acid are predominant. This compound (C16:1n-9) is often present in smaller quantities and may be grouped with other C16:1 isomers. Similarly, in Monascus purpureus, the fatty acid profile is influenced by culture conditions, with palmitic, oleic, and linoleic acids being the major components.
Q3: What are the most common methods for extracting this compound?
A3: The most common methods for extracting lipids, including this compound, from natural sources are:
-
Solvent Extraction: A conventional method using organic solvents like hexane or ethanol to dissolve and extract the lipids.
-
Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to higher yields and shorter extraction times.
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide (CO₂), as the solvent. This method is known for its selectivity and for producing solvent-free extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Low Extraction Yield
Problem: The overall yield of the lipid extract containing this compound is lower than expected.
| Potential Cause | Recommended Solution |
| Insufficient Cell Lysis | For Arachis hypogaea, ensure the peanuts are properly ground to a fine powder to increase the surface area for solvent interaction. For Monascus purpureus, consider mechanical disruption methods like bead beating or homogenization in addition to solvent extraction. |
| Inappropriate Solvent Choice | The polarity of the solvent is crucial. For fatty acids, non-polar solvents like hexane are effective. However, a mixture of polar and non-polar solvents (e.g., chloroform/methanol) can be more efficient in extracting a broader range of lipids. For greener alternatives, ethanol or ethyl acetate can be considered.[1] |
| Suboptimal Extraction Parameters | Optimize parameters such as temperature, time, and solvent-to-solid ratio. For UAE, also optimize ultrasonic power and frequency. For SFE, pressure and temperature are key variables that control the solvent density and selectivity of CO₂.[2] |
| Incomplete Phase Separation | During liquid-liquid extraction, ensure complete separation of the organic and aqueous phases. Emulsion formation can trap lipids. Centrifugation can help break emulsions and achieve a clean separation. |
Degradation of this compound
Problem: The final extract shows a low concentration of this compound, or the presence of degradation products.
| Potential Cause | Recommended Solution |
| Oxidation | This compound, being an unsaturated fatty acid, is susceptible to oxidation, especially when exposed to heat, light, and oxygen.[3] To mitigate this, add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.[4] Perform extractions under an inert atmosphere (e.g., nitrogen) and store extracts at low temperatures (-20°C or -80°C) in the dark.[5] |
| Thermal Degradation | High temperatures used during solvent evaporation or some extraction methods can lead to the degradation of fatty acids. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature. For SFE, while higher temperatures can increase volatility, they can also promote degradation, so an optimal temperature must be determined. |
| Acid-Catalyzed Degradation | The use of strong acids during sample preparation, particularly for derivatization before GC analysis, can degrade certain fatty acids. If acid-catalyzed derivatization is necessary, use milder conditions and controlled temperatures. |
Co-extraction of Impurities
Problem: The crude lipid extract contains a high level of impurities such as pigments, free fatty acids, and phospholipids, which interfere with the purification of this compound.
| Potential Cause | Recommended Solution |
| Non-selective Extraction Method | Conventional solvent extraction can co-extract a wide range of compounds. SFE with CO₂ is more selective for non-polar lipids and can leave behind more polar impurities. By tuning the pressure and temperature, the selectivity of SFE can be further optimized. |
| Presence of Water in the Sample | High moisture content in the starting material can lead to the co-extraction of water-soluble impurities and can also promote the hydrolysis of triglycerides into free fatty acids. Ensure the starting material is adequately dried before extraction. |
| Insufficient Purification | The crude extract will always contain a mixture of lipids. Further purification steps are necessary to isolate this compound. |
Difficulties in Purifying this compound
Problem: Isolating this compound from other fatty acids, particularly its isomers, is challenging.
| Potential Cause | Recommended Solution |
| Similar Physicochemical Properties of Fatty Acids | Fatty acids of similar chain length and degree of unsaturation have very close boiling points and polarities, making their separation difficult. |
| Isomeric Complexity | This compound (C16:1n-9) is an isomer of other hexadecenoic acids, such as palmitoleic acid (C16:1n-7). Their separation requires high-resolution chromatographic techniques. |
| Choice of Purification Technique | Standard column chromatography may not provide sufficient resolution. Consider using argentation (silver ion) chromatography, which separates unsaturated fatty acids based on the number, configuration, and position of their double bonds. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) can also be effective. Preparative gas chromatography (Prep-GC) is another option for isolating pure fatty acid methyl esters. |
Data Presentation
Table 1: Typical Fatty Acid Composition of Arachis hypogaea (Peanut) Oil
| Fatty Acid | Formula | Type | Average Percentage (%) |
| Palmitic Acid | C16:0 | Saturated | 8 - 14 |
| Stearic Acid | C18:0 | Saturated | 1.5 - 4.5 |
| Oleic Acid | C18:1 | Monounsaturated | 36 - 67 |
| Linoleic Acid | C18:2 | Polyunsaturated | 14 - 43 |
| Arachidic Acid | C20:0 | Saturated | 1 - 2.5 |
| Eicosenoic Acid | C20:1 | Monounsaturated | 0.7 - 1.7 |
| Behenic Acid | C22:0 | Saturated | 1.5 - 4.5 |
| Lignoceric Acid | C24:0 | Saturated | 0.5 - 2.5 |
| This compound & other C16:1 isomers | C16:1 | Monounsaturated | < 1 |
Note: The exact percentage of this compound is often not reported individually and is typically a minor component within the C16:1 fraction.[6][7][8]
Table 2: Fatty Acid Profile of Monascus purpureus (Illustrative)
| Fatty Acid | Formula | Type | Relative Percentage (%) |
| Palmitic Acid | C16:0 | Saturated | 25 - 35 |
| Stearic Acid | C18:0 | Saturated | 5 - 10 |
| Oleic Acid | C18:1 | Monounsaturated | 30 - 40 |
| Linoleic Acid | C18:2 | Polyunsaturated | 15 - 25 |
| This compound & other C16:1 isomers | C16:1 | Monounsaturated | Variable, typically low |
Note: The fatty acid composition of Monascus purpureus is highly dependent on the fermentation substrate and culture conditions. The values presented are illustrative.[9]
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
This protocol describes a standard laboratory procedure for extracting lipids from Arachis hypogaea.
-
Sample Preparation:
-
Grind shelled and deskinned peanuts into a fine powder using a blender or a mill.
-
Dry the peanut powder in an oven at 60°C for 4-6 hours to reduce moisture content.
-
-
Extraction:
-
Weigh 20 g of the dried peanut powder and place it in a Soxhlet extraction thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 250 mL of n-hexane to a round-bottom flask connected to the Soxhlet apparatus.
-
Heat the flask to the boiling point of n-hexane (around 69°C) and allow the extraction to proceed for 6-8 hours.
-
-
Solvent Recovery:
-
After extraction, cool the apparatus and disconnect the round-bottom flask.
-
Remove the n-hexane from the lipid extract using a rotary evaporator at 40°C under reduced pressure.
-
-
Crude Oil Collection:
-
The remaining residue in the flask is the crude peanut oil.
-
Weigh the crude oil to determine the extraction yield.
-
Store the crude oil under a nitrogen atmosphere at -20°C for further analysis and purification.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol provides a method for the rapid extraction of lipids from Arachis hypogaea using ultrasonication.
-
Sample Preparation:
-
Prepare fine peanut powder as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the peanut powder in a 250 mL beaker.
-
Add 100 mL of ethanol (95%) to the beaker (solvent-to-solid ratio of 10:1 mL/g).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonication parameters:
-
Frequency: 20-40 kHz
-
Power: 200-400 W
-
Temperature: 40-50°C
-
Time: 30-60 minutes
-
-
-
Separation:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Wash the residue with an additional 20 mL of ethanol to ensure maximum recovery.
-
-
Solvent Recovery and Oil Collection:
-
Combine the filtrates and remove the ethanol using a rotary evaporator as described in Protocol 1.
-
Collect and store the crude peanut oil.
-
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol outlines the extraction of peanut oil using supercritical CO₂.
-
Sample Preparation:
-
Prepare fine peanut powder as described in Protocol 1.
-
-
Extraction:
-
Load approximately 50 g of the peanut powder into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Pressure: 20-35 MPa (200-350 bar)
-
Temperature: 40-60°C
-
CO₂ flow rate: 2-4 L/min
-
Extraction time: 2-4 hours
-
-
-
Separation and Collection:
-
The supercritical CO₂ containing the dissolved oil is passed through a separator where the pressure is reduced, causing the oil to precipitate.
-
Collect the oil from the separator. The CO₂ can be recycled back into the system.
-
-
Crude Oil Handling:
-
The collected oil is solvent-free.
-
Store the oil under a nitrogen atmosphere at -20°C.
-
Mandatory Visualization
Caption: Workflow for Conventional Solvent Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Supercritical Fluid Extraction.
References
- 1. Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods | MDPI [mdpi.com]
- 2. supercriticalfluids.com [supercriticalfluids.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. field-crops.org [field-crops.org]
- 7. Fatty acids and chemical composition of peanut (Arachis hypogaea L.) [ajar.journals.ekb.eg]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS for Fatty Acid Isomer Separation
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating and identifying these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids necessary before GC-MS analysis?
A: Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column. This interaction can lead to poor peak shape, tailing, and inaccurate quantification.[1] Derivatization, most commonly through conversion to Fatty Acid Methyl Esters (FAMEs), is a critical step to:
-
Increase Volatility: FAMEs are more volatile than their corresponding free fatty acids, which allows for analysis at lower temperatures and reduces the risk of thermal degradation.[1]
-
Improve Peak Shape and Sensitivity: By neutralizing the polar carboxyl group, interactions with active sites in the GC system are minimized, resulting in sharper, more symmetrical peaks.[1]
-
Enhance Separation: Derivatization allows for separation based on other structural features like carbon chain length, and the degree, position, and configuration (cis/trans) of double bonds.[1]
Q2: What are the most common derivatization methods for preparing FAMEs?
A: The two primary methods for preparing FAMEs are acid-catalyzed and base-catalyzed esterification or transesterification.
-
Acid-Catalyzed Esterification (e.g., using Boron Trifluoride-Methanol (BF3-Methanol)): This is a widely used and effective method for esterifying free fatty acids and transesterifying esterified fatty acids in a single step.
-
Base-Catalyzed Transesterification (e.g., using KOH in Methanol): This method is rapid and proceeds under mild conditions but is not suitable for derivatizing free fatty acids.
Q3: Which type of GC column is best for separating fatty acid isomers?
A: The separation of fatty acid isomers, particularly cis/trans isomers, requires a highly polar stationary phase. The polarity of the column is crucial for resolving isomers with subtle differences in their structures.
-
Highly Polar Columns: Columns with stationary phases like biscyanopropyl polysiloxane (e.g., SP-2560) or cyanopropyl silicone (e.g., HP-88, CP-Sil 88) are specifically designed for the detailed separation of FAME isomers.[2] These columns provide good resolution based on the degree of unsaturation and the position of double bonds.
-
Polyethylene Glycol (PEG) Columns (e.g., DB-WAX, HP-INNOWax): These are also polar columns frequently used for FAME analysis but may offer less resolution for complex cis/trans isomer mixtures compared to the highly polar cyanopropyl phases.
Q4: How does the oven temperature program affect the separation of fatty acid isomers?
A: The oven temperature program is a critical parameter for achieving optimal separation. A slow temperature ramp rate is generally preferred to enhance the resolution of closely eluting isomers. A typical program involves an initial hold at a lower temperature, followed by a slow ramp to a final temperature, and a final hold to ensure all analytes have eluted. For complex mixtures, a multi-ramp program may be necessary to achieve baseline separation of all isomers.
Q5: What are the key considerations for the injector and detector settings?
A: Injector:
-
Temperature: The injector temperature should be high enough to ensure rapid and complete vaporization of the FAMEs without causing thermal degradation. A typical starting point is 250 °C.
-
Injection Mode: The choice between split and splitless injection depends on the sample concentration. Split injection is suitable for concentrated samples to avoid column overload, while splitless injection is used for trace analysis to maximize sensitivity.
Detector (MS):
-
Transfer Line Temperature: This should be set high enough to prevent condensation of the analytes as they pass from the GC to the MS, typically around 280 °C.
-
Ion Source Temperature: A standard starting point is 230 °C.
-
Ionization Mode: Electron Ionization (EI) is commonly used for FAME analysis and provides characteristic fragmentation patterns for identification. For enhanced sensitivity with certain derivatives, Negative Chemical Ionization (NCI) can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of fatty acid isomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Active Sites in the GC System | Deactivated liners can become active over time. Regularly clean or replace the inlet liner. Consider using a liner with glass wool to trap non-volatile residues. If the column is old, active sites may have developed; trimming the first few centimeters or replacing the column may be necessary.[3] |
| Column Overload | If using splitless injection for a concentrated sample, switch to split injection or dilute the sample. If using split injection, increase the split ratio.[3] |
| Incomplete Derivatization | Ensure the derivatization reaction has gone to completion. The presence of underivatized fatty acids can lead to tailing peaks. Review and optimize your derivatization protocol. |
| Low Injector Temperature | Increase the injector temperature to ensure complete and rapid vaporization of the sample. |
Problem 2: Co-elution of Isomers
| Possible Cause | Solution |
| Suboptimal GC Column | Use a highly polar capillary column specifically designed for FAME isomer separation (e.g., HP-88, SP-2560).[2] Longer columns (e.g., 100 m) can also provide better resolution. |
| Inadequate Oven Temperature Program | Optimize the temperature program by using a slower ramp rate (e.g., 1-2 °C/min) during the elution of the critical isomer pairs. Adding an isothermal hold in the region of co-elution can also improve separation.[4] |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas (Helium or Hydrogen) flow rate for your column dimensions to achieve the best efficiency. While higher flow rates can shorten analysis time, they may reduce resolution.[5] |
| Confirmation of Co-elution | Examine the mass spectra across the peak. If the spectra change from the leading edge to the trailing edge, it indicates the presence of more than one compound.[4][6] |
Problem 3: Low Signal Intensity or No Peaks
| Possible Cause | Solution |
| Incomplete Derivatization | This is a common cause of low signal. Ensure your sample is completely dry before adding the derivatization reagent, as water can inhibit the reaction. Use fresh, high-quality derivatization reagents. Optimize the reaction time and temperature.[7] |
| Sample Loss During Extraction | Review your lipid extraction protocol to ensure it is efficient for your sample matrix. A second extraction of the sample can indicate if the initial extraction was incomplete.[7] |
| Injector Issues | A leaking septum can cause sample loss. Replace the septum regularly. For high molecular weight FAMEs, ensure the injector temperature is high enough to prevent discrimination.[7] |
| MS Detector Sensitivity | A dirty ion source or detector can lead to a general loss of sensitivity. Perform routine maintenance, including cleaning the ion source.[7] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol
This protocol describes the preparation of fatty acid methyl esters (FAMEs) from a lipid extract for GC-MS analysis.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF3) in methanol
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Glass tubes with PTFE-lined caps
Procedure:
-
To the dried lipid extract in a glass tube, add 2 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
Quantitative Data Summary
The following tables provide typical starting parameters for GC-MS analysis of fatty acid isomers. These should be optimized for your specific application and instrumentation.
Table 1: Recommended GC Columns for Fatty Acid Isomer Separation
| Stationary Phase | Example Columns | Polarity | Application Notes |
| Biscyanopropyl Polysiloxane | SP-2560 | Very High | Excellent for detailed separation of cis/trans isomers. |
| Cyanopropyl Silicone | HP-88, CP-Sil 88 | High | Specifically designed for FAME analysis, providing good resolution of positional and geometric isomers.[2] |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax | Polar | Good for general FAME profiling, but may have limitations in resolving complex isomer mixtures. |
Table 2: Example GC-MS Method Parameters for FAME Analysis
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent |
| Column | HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 - 2.0 mL/min |
| Injector | Split/Splitless |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 (adjust based on concentration) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 120 °C, hold 1 minRamp 1: 10 °C/min to 175 °C, hold 10 minRamp 2: 5 °C/min to 210 °C, hold 5 minRamp 3: 5 °C/min to 230 °C, hold 5 min |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| MS Mode | Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for target analysis |
Visualizations
References
Technical Support Center: Preventing Degradation of Hypogeic Acid During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of hypogeic acid during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound, as a monounsaturated fatty acid, is primarily susceptible to two main degradation pathways:
-
Oxidation: The double bond in the this compound molecule is vulnerable to attack by reactive oxygen species (free radicals). This process, known as lipid peroxidation, can be initiated by exposure to oxygen, light, heat, and the presence of metal ions. It leads to the formation of various by-products, including aldehydes, ketones, and other compounds that can alter the structure and function of the molecule.
-
Hydrolysis: In the presence of water and enzymes (lipases), or under acidic or basic conditions, the ester linkages in lipids containing this compound can be cleaved. This releases free fatty acids and can alter the overall lipid profile of the sample.
Q2: What is the ideal temperature for storing samples containing this compound?
A2: For long-term storage, it is recommended to store samples containing this compound at ultra-low temperatures, ideally at -80°C. Storage at -20°C is also acceptable for shorter durations.[1][2] Refrigeration at 4°C is not recommended for long-term storage due to the potential for slow degradation over time.[2] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[3][4]
Q3: How should I prepare my this compound samples for storage?
A3: Proper sample preparation is crucial for preserving the integrity of this compound. Here are the key steps:
-
Solvent Selection: If storing as a solution, use a high-purity organic solvent such as ethanol, methanol, or chloroform.
-
Inert Atmosphere: Before sealing the storage vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.
-
Container Type: Use glass vials with Teflon-lined caps to prevent leaching of contaminants and ensure a tight seal. Avoid plastic containers for long-term storage in organic solvents.
-
Concentration: Store samples at a reasonable concentration. Highly diluted samples may be more susceptible to degradation.
Q4: Should I add any stabilizers or antioxidants to my this compound samples?
A4: Yes, adding antioxidants can significantly inhibit oxidative degradation. Common antioxidants used for lipid samples include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Propyl gallate (PrG)
The choice and concentration of the antioxidant may depend on the specific application and downstream analysis. It is advisable to run a small pilot experiment to ensure the antioxidant does not interfere with your assays.
Troubleshooting Guide
Issue 1: Low recovery of this compound after extraction.
| Possible Causes | Troubleshooting Steps |
| Incomplete extraction from the sample matrix. | Optimize your extraction protocol. Consider using a Folch or Bligh-Dyer method for lipid extraction. |
| Degradation during the extraction process. | Ensure all solvents are of high purity and degassed. Perform the extraction on ice to minimize enzymatic activity and oxidation. |
| Adsorption to labware. | Use glass or Teflon labware to prevent adsorption. |
| --- | Consider performing a second extraction of the sample pellet to check for residual lipids. |
Issue 2: Unexpected peaks or altered peak shapes in GC-MS or HPLC analysis.
| Possible Causes | Troubleshooting Steps |
| Oxidation of this compound leading to the formation of degradation products. | Review your sample storage and handling procedures to minimize exposure to oxygen, light, and heat. |
| Isomerization of the cis-double bond to a trans-configuration. | Avoid high temperatures during sample preparation and analysis.[5][6][7][8][9] |
| Incomplete derivatization (for GC-MS). | For GC-MS, ensure your derivatization reaction (e.g., methylation to form FAMEs) goes to completion. Use fresh reagents and optimize reaction time and temperature.[10] |
| Column degradation. | Check the performance of your GC or HPLC column with a fresh standard. |
| --- | Analyze a new, unoxidized standard of this compound to confirm the expected retention time and peak shape. |
Data Presentation
Table 1: General Recommendations for Storage of Unsaturated Fatty Acids (Applicable to this compound)
| Storage Condition | Recommendation | Rationale |
| Temperature | -80°C (long-term) or -20°C (short-term) | Minimizes enzymatic activity and slows down chemical reactions like oxidation.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation. |
| Solvent | High-purity organic solvent (e.g., ethanol, chloroform) | Provides a stable environment and prevents hydrolysis. |
| Container | Glass vial with Teflon-lined cap | Prevents leaching of contaminants and ensures a tight seal. |
| Light Exposure | Store in the dark (amber vials or in a freezer box) | Prevents photo-oxidation.[11] |
| Additives | Antioxidants (e.g., BHT, BHA) | Scavenges free radicals to inhibit oxidation. |
| Freeze-Thaw Cycles | Minimize as much as possible | Repeated cycles can damage sample integrity and accelerate degradation.[3][4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples (Folch Method)
-
Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v). For every 1 g of tissue, use 20 mL of the solvent mixture.[12]
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection: The lower phase (chloroform layer) contains the lipids. Carefully collect this layer using a glass pipette.[12]
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Storage: Resuspend the dried lipid extract in a suitable solvent for storage as described in the FAQs.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Reagent Preparation: Prepare a 2% (v/v) solution of sulfuric acid in anhydrous methanol.
-
Reaction: Add 2 mL of the methanolic sulfuric acid solution to the dried lipid extract.
-
Incubation: Cap the tube tightly and heat at 60°C for 1 hour.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the phases. The upper hexane layer contains the FAMEs.
-
Analysis: Transfer the hexane layer to a new vial for GC-MS analysis.[13]
Mandatory Visualization
Caption: Workflow for this compound sample handling, from storage to analysis.
Caption: Primary degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.who.int [iris.who.int]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. This compound | C16H30O2 | CID 6365142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cis-7-Hexadecenoic acid | C16H30O2 | CID 5318393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
Troubleshooting poor resolution in hypogeic acid chromatography
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor resolution during the analysis of hypogeic acid via high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution in HPLC?
Poor resolution in HPLC, where peaks are not well-separated, is often a result of issues with column efficiency, analyte retention, or the selectivity of the system.[1] The most common manifestations are peak broadening, peak tailing, and insufficient peak separation (co-elution).[1] These problems can stem from the mobile phase, the column, the instrument, or the sample itself.[1]
Common causes include:
-
Column Issues : Degradation of the column, contamination, void formation, or using a column with inappropriate chemistry.[2][3]
-
Mobile Phase Problems : Incorrect solvent composition or strength, improper pH, or insufficient buffer concentration.[4][5][6]
-
System & Hardware Issues : Excessive dead volume in tubing or connections, flow rate inconsistencies, and temperature fluctuations.[3][5][6]
-
Injection & Sample Issues : Overloading the column with too much sample, or using an injection solvent that is too different from the mobile phase.[5][7]
Q2: My this compound peak is broad. How can I improve its shape?
Peak broadening, where peaks appear wider than expected, reduces resolution and sensitivity.[6] It can be caused by several factors.[2]
Troubleshooting Steps for Broad Peaks:
-
Optimize Flow Rate : The speed of the mobile phase is critical.[8] A flow rate that is too high may not allow for sufficient interaction between the analyte and the stationary phase, while a rate that is too slow can lead to peak broadening due to diffusion.[8] In most cases, lowering the flow rate will result in narrower peaks and improved resolution.[7][9]
-
Increase Column Temperature : Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[5] However, be cautious as higher temperatures can also degrade the sample or alter selectivity.[7]
-
Check for System Dead Volume : Excessive volume in tubing, fittings, or the detector cell can cause peaks to broaden.[3][5] Ensure all connections are secure and use tubing with an appropriate internal diameter.[10]
-
Evaluate Column Health : An aging or contaminated column is a frequent cause of peak broadening.[2][5] If flushing with a strong solvent doesn't restore performance, the column may need to be replaced.[2] Using a guard column can help protect the analytical column from contaminants.[2]
A logical workflow can help diagnose the root cause of peak broadening.
Q3: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing is an asymmetrical peak shape where the latter half is drawn out.[2] This is a common issue when analyzing polar, acidic compounds like this compound, as they can have secondary interactions with the stationary phase.[1]
| Cause | Solution |
| Secondary Interactions | Acidic analytes can interact with residual silanol groups on silica-based C18 columns.[1] To minimize this, adjust the mobile phase pH to be between 2.5 and 3.5 using an acid modifier like formic or trifluoroacetic acid (TFA).[1][11] This protonates the silanol groups, reducing unwanted interactions.[1] Using a highly end-capped column also helps.[1] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[4][7] Reduce the injection volume or dilute the sample .[1][12] As a rule of thumb, inject 1-2% of the total column volume for sample concentrations around 1µg/µl.[7] |
| Column Contamination/Degradation | Contaminants at the column inlet can distort peak shape.[1][3] Use a guard column and regularly flush the analytical column with a strong solvent.[1][2] If a void has formed in the column bed, it likely needs replacement.[1] |
Q4: How do I choose the right column for this compound analysis?
Since this compound is a fatty acid, reversed-phase chromatography is the most common approach.[13][14]
-
Stationary Phase : C8 or C18 silica-based columns are the most frequently used stationary phases for fatty acid analysis.[13] For short-chain fatty acids that may have less retention on standard C18 columns, a column compatible with 100% aqueous mobile phases (like a C18-PAQ) or a HILIC column could be beneficial.[15]
-
Particle Size : Columns with smaller particles (e.g., <3 µm) generally provide better resolution but result in higher backpressure.[16]
-
Column Dimensions : Longer columns can improve separation but also increase analysis time and backpressure.[8] Narrower columns require lower flow rates.[8]
Q5: What are the recommended starting conditions for mobile phase optimization?
Optimizing the mobile phase is crucial for achieving good resolution.[17][18][19] This involves adjusting solvent strength, pH, and buffer concentration.[17][20]
| Parameter | Recommended Starting Conditions & Optimization Strategy |
| Solvents | For reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is standard.[11][18] Acetonitrile is often preferred due to its low viscosity and UV transparency.[11][21] Start with a solvent ratio based on literature methods for similar fatty acids and adjust to achieve optimal retention. |
| pH | The pH of the mobile phase is critical for ionizable compounds like carboxylic acids.[18][21] For acidic compounds, a mobile phase pH of 2.5 - 3.5 is often advisable to keep the analyte in a single, non-ionized form and suppress silanol interactions.[1][11] |
| Buffer | Use a buffer (e.g., phosphate, acetate) to control and stabilize the pH, which improves reproducibility.[19] A starting concentration of 20-50 mM is typical.[11] |
| Elution Mode | For complex samples, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic elution (constant composition) at resolving all peaks.[10][19][21] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to refining the mobile phase to improve peak resolution.
-
Select Initial Conditions : Based on the table above, prepare a buffered aqueous mobile phase (Solvent A) and an organic mobile phase (Solvent B, e.g., acetonitrile). Ensure all solvents are HPLC-grade, filtered, and degassed.[2]
-
Scouting Gradient : Run a broad gradient (e.g., 10% to 90% B over 20 minutes) to determine the approximate solvent composition required to elute this compound.
-
Optimize Gradient Slope : Based on the scouting run, create a shallower gradient around the elution point of the target analyte. A flatter gradient often improves the resolution of closely eluting peaks.[10]
-
Adjust pH : If peak tailing is observed, adjust the pH of Solvent A using formic acid or TFA to fall within the 2.5-3.5 range.[1]
-
Fine-Tune Flow Rate and Temperature : Once the mobile phase composition is optimized, make small adjustments to the flow rate (e.g., ± 0.2 mL/min) and temperature (e.g., ± 5 °C) to further enhance resolution.[7][12] Remember to change only one parameter at a time.[7]
Protocol 2: Sample Preparation for this compound Analysis
Proper sample preparation is critical to avoid issues like column clogging and peak distortion.[4][7] For analyzing fatty acids from complex biological matrices, extraction and filtration are key steps.
-
Extraction : If this compound is part of a complex matrix (e.g., plasma, tissue), perform a liquid-liquid extraction. A common method involves acidifying the sample and extracting the free fatty acids into a nonpolar solvent like iso-octane.[22]
-
Derivatization (Optional) : While not always necessary for HPLC-UV, derivatization can be employed to enhance detector sensitivity.[23][24] For fluorescence detection, acids can be converted to anthrylmethyl esters.[25] For UV detection, p-bromophenacyl esters are common.[24] Note that derivatization is often required for GC analysis but may not be needed for HPLC.[15]
-
Solvent Matching : After extraction or derivatization, the sample should be dissolved in a solvent that is compatible with the initial mobile phase.[5] A mismatch in solvent strength can cause peak distortion.[5]
-
Filtration : Before injection, filter all samples through a 0.22 µm or 0.45 µm filter to remove particulates.[20] This prevents clogging of the column inlet frit, which can cause high backpressure and peak broadening.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. HPLC Flow Rate: Finding The Sweet Spot For Column Performance [vpncoop.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. HPLC Column Selection Guide [scioninstruments.com]
- 14. aocs.org [aocs.org]
- 15. hplc.eu [hplc.eu]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. uhplcs.com [uhplcs.com]
- 21. mastelf.com [mastelf.com]
- 22. lipidmaps.org [lipidmaps.org]
- 23. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cerealsgrains.org [cerealsgrains.org]
- 25. A comparison of methods for the high-performance liquid chromatographic and capillary gas-liquid chromatographic analysis of fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for preparing fatty acid-BSA complexes for experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation of fatty acid-BSA complexes for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to complex fatty acids with Bovine Serum Albumin (BSA) for cell culture experiments?
A1: Fatty acids have low solubility in aqueous solutions like cell culture media.[1] Complexing them with BSA, a natural carrier of fatty acids in the blood, enhances their solubility and facilitates their delivery to cells in a physiologically relevant manner.[1][2] Using free fatty acids directly can lead to the formation of micelles, which can have detergent-like properties and cause cell damage.[3][4]
Q2: What type of BSA should I use?
A2: It is highly recommended to use fatty acid-free BSA.[5][6] Standard BSA preparations can contain endogenous fatty acids, which can compete with the fatty acid of interest for binding sites on the albumin and interfere with the experiment.[1] The purity of the BSA is a critical factor, as contaminants can influence the biological effects of the fatty acid-BSA complex.[1]
Q3: What is the optimal fatty acid to BSA molar ratio?
A3: The optimal molar ratio of fatty acid to BSA can vary depending on the specific fatty acid and the experimental goals. Different ratios can lead to different biological responses.[1] For example, a 2:1 palmitate:BSA ratio has been shown to have an anti-inflammatory effect on microglial cells, while a 10:1 ratio induces a pro-inflammatory response.[1] Commonly used ratios range from 2:1 to 6:1.[7][8][9][10] It is crucial to report the used ratio in your methodology to ensure reproducibility.[1]
Q4: How do I dissolve the fatty acid stock solution?
A4: Long-chain fatty acids are often dissolved in an organic solvent like ethanol or DMSO before being complexed with BSA.[1][11] Heating the solution can aid in dissolution.[1][12] For instance, palmitic acid can be dissolved in 50% ethanol at 65°C.[12] It is important to keep the final concentration of the organic solvent in the cell culture medium low (e.g., ethanol should not exceed 0.05%) to avoid solvent-induced cytotoxicity.[1]
Q5: What is the correct temperature for incubating the fatty acid with BSA?
A5: The incubation temperature is a critical parameter. Temperatures between 37°C and 50°C are commonly used.[1] While higher temperatures can increase fatty acid solubility, temperatures above 50°C can cause BSA to denature and aggregate, which can alter the availability of the fatty acid.[1][4] Fatty acid-free BSA is more susceptible to heat denaturation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution | - Incomplete dissolution of the fatty acid.- Fatty acid concentration exceeds the binding capacity of the BSA.- Incorrect temperature during preparation.- The pH of the solution is not optimal. | - Ensure the fatty acid stock is fully dissolved before adding to the BSA solution. Sonication can aid in this process.[13][14]- Check and adjust the fatty acid to BSA molar ratio. A lower ratio may be needed.- Maintain the recommended temperature throughout the preparation process. Avoid temperatures above 50°C for the BSA solution.[1][9]- Adjust the final pH of the complex solution to ~7.4.[7][9] |
| Inconsistent Experimental Results | - Variation in the preparation protocol.- Use of non-fatty acid-free BSA.- Inconsistent fatty acid to BSA molar ratio.- Degradation of unsaturated fatty acids. | - Strictly adhere to a standardized and detailed protocol.- Always use high-purity, fatty acid-free BSA.[1]- Precisely calculate and maintain the same molar ratio across all experiments.- For unsaturated fatty acids, which are prone to oxidation, consider preparing fresh solutions for each experiment and storing them under nitrogen.[15] |
| Cell Toxicity or Death | - High concentration of unbound free fatty acid.- Cytotoxic effects of the solvent (e.g., ethanol, DMSO).- High fatty acid to BSA ratio. | - Ensure proper complexation to minimize the concentration of free fatty acids.- Keep the final concentration of the organic solvent in the cell culture medium to a minimum (e.g., <0.1%).[1]- Use a lower fatty acid to BSA molar ratio, as high ratios can be cytotoxic.[1] |
| Control (BSA alone) Shows Biological Effects | - Contaminants in the BSA preparation.- BSA can bind to and sequester factors from the cell culture medium. | - Use the highest purity fatty acid-free BSA available.- Prepare a vehicle control that includes BSA and any solvent used to dissolve the fatty acid.[12] |
Quantitative Data Summary
Table 1: Recommended Molar Ratios of Fatty Acid to BSA
| Fatty Acid | Molar Ratio (FA:BSA) | Reference |
| Palmitate | 2:1 | [1] |
| Palmitate | 4:1 | [8] |
| Palmitate | 5:1 | [12] |
| Palmitate, C6, C8, C10 | 6:1 | [7] |
| Oleate | 5:1 | [12] |
Table 2: Example Stock Solution Concentrations and Incubation Parameters
| Component | Stock Concentration | Solvent | Dissolution Temperature | Incubation with BSA Temperature | Incubation Time | Reference |
| Palmitic Acid | 150 mM | 50% Ethanol | 65°C | 37°C | 1 hour | [12] |
| Oleic Acid | 150 mM | 100% Ethanol (diluted to 50% with water) | 65°C | 37°C | 1 hour | [12] |
| Palmitate | 10 mM | 150 mM NaCl | 70°C | 37°C | 1 hour | [7] |
| BSA (Fatty Acid-Free) | 10% (w/v) | MilliQ Water | Room Temperature | 37°C | N/A | [12] |
| BSA (Fatty Acid-Free) | 0.12% (w/v) | 150 mM NaCl | 37°C | 37°C | N/A | [7] |
Experimental Protocols
Protocol 1: Preparation of a 5:1 Molar Ratio Fatty Acid-BSA Complex[12]
This protocol is adapted from a method for preparing 0.5 mM fatty acid solutions in culture media.
Materials:
-
Fatty acid (e.g., Palmitic Acid or Oleic Acid)
-
Fatty acid-free BSA
-
Ethanol
-
MilliQ Water
-
Cell culture medium
Procedure:
-
Prepare a 150 mM Fatty Acid Stock Solution:
-
For Palmitic Acid (MW: 256.42 g/mol ): Dissolve 38.46 mg in 1 mL of 50% (v/v) ethanol. Heat at 65°C and vortex periodically until fully dissolved.
-
For Oleic Acid (MW: 282.47 g/mol ): Dissolve 42.37 mg in 0.5 mL of 100% ethanol. Heat at 65°C for 15 minutes, mixing occasionally. Add 0.5 mL of MilliQ water and vortex.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 5 g of fatty acid-free BSA in 50 mL of MilliQ water.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store at 4°C.
-
-
Complexation of Fatty Acid with BSA:
-
In a sterile tube, add 67 µL of the 10% fatty acid-free BSA solution.
-
Warm the BSA solution in a 37°C water bath for 5 minutes.
-
Add 3.3 µL of the 150 mM fatty acid stock solution to the warm BSA.
-
Return the mixture to the 37°C water bath for another 5 minutes.
-
Visually inspect the solution for any cloudiness. If it is cloudy, the preparation should be discarded.
-
Incubate the mixture in the 37°C water bath for 1 hour to allow for complexation.
-
-
Preparation of Final Working Solution:
-
Add 930 µL of pre-warmed (37°C) cell culture medium to the fatty acid-BSA complex.
-
For a vehicle control, add 3.3 µL of 50% (v/v) ethanol to 67 µL of 10% fatty acid-free BSA and follow the same incubation steps.
-
Protocol 2: Preparation of a 6:1 Molar Ratio Fatty Acid-BSA Complex[7]
This protocol describes the preparation of a 10 mM fatty acid: 1.7 mM BSA stock solution.
Materials:
-
Fatty acid (e.g., Palmitate)
-
Fatty acid-free BSA
-
150 mM NaCl solution
Procedure:
-
Prepare Fatty Acid Solution:
-
Dissolve powdered palmitate (0.7% w/v) in 150 mM NaCl by heating at 70°C for approximately 1 hour until the solution is clear.
-
-
Prepare BSA Solution:
-
Dissolve fatty acid-free BSA (0.12% w/v) in 150 mM NaCl at 37°C.
-
-
Complexation:
-
Slowly mix the fatty acid solution and the BSA solution at a 1:1 volume ratio.
-
Stir the mixture for 1 hour at 37°C.
-
Adjust the pH of the final solution to 7.4.
-
Sterile filter the final stock solution.
-
Visualizations
Caption: Experimental workflow for preparing fatty acid-BSA complexes.
Caption: Troubleshooting logic for cloudy fatty acid-BSA solutions.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. NOVA [en.novabio.ee]
- 7. 2.2. Fatty Acid Conjugation to Bovine Serum Albumin [bio-protocol.org]
- 8. Conjugation of free fatty acids to bovine serum albumin [bio-protocol.org]
- 9. wklab.org [wklab.org]
- 10. glpbio.com [glpbio.com]
- 11. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 13. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Issues of Unsaturated Fatty Acids in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of unsaturated fatty acids (UFAs) in solution. Maintaining the integrity of these molecules is critical for accurate experimental outcomes and the development of effective therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of unsaturated fatty acids in solution?
A1: The primary culprits behind the degradation of unsaturated fatty acids are:
-
Oxidation: This is the most significant factor. The double bonds in unsaturated fatty acids are susceptible to attack by oxygen, leading to a chain reaction that produces various degradation products.[1][2] This process is often referred to as autoxidation or lipid peroxidation.
-
Light: Exposure to light, particularly UV light, can initiate and accelerate the oxidation process by generating free radicals.[1]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts, significantly speeding up the rate of oxidation.[1]
-
pH: The pH of the solution can influence the rate of hydrolysis and other degradation pathways.
Q2: What are the visible signs of unsaturated fatty acid degradation?
A2: Degradation of unsaturated fatty acids can often be detected by:
-
Color Change: A common sign is the development of a yellow or brownish color in the solution.
-
Odor: The formation of volatile secondary oxidation products can result in a rancid or off-putting smell.
-
Precipitation: In some cases, degradation products may be less soluble and precipitate out of the solution.
-
Changes in pH: The formation of acidic byproducts of oxidation can lead to a decrease in the pH of the solution.
Q3: How should I store my unsaturated fatty acid stock solutions to ensure their stability?
A3: Proper storage is crucial for maintaining the integrity of your UFA solutions. Here are the recommended storage conditions:
-
Inert Atmosphere: To minimize exposure to oxygen, overlay the solution with an inert gas like argon or nitrogen before sealing the container.[3]
-
Light-Protected Containers: Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[3]
-
Low Temperature: Store solutions at low temperatures, typically -20°C or -80°C, to slow down the rate of degradation.[4]
-
Appropriate Solvent: Dissolve unsaturated fatty acids in a suitable organic solvent like ethanol or isopropanol. For cell culture experiments, these stock solutions are often complexed with fatty acid-free bovine serum albumin (BSA).[5][6]
-
Avoid Plastic Containers for Organic Solutions: When dissolved in organic solvents, store UFAs in glass containers with Teflon-lined caps to prevent leaching of plasticizers.[3][4]
Q4: What is the role of antioxidants in stabilizing unsaturated fatty acid solutions?
A4: Antioxidants are molecules that can inhibit or delay the oxidation process. They work by scavenging free radicals, thereby terminating the oxidation chain reaction. Common antioxidants used to stabilize UFA solutions include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[7] The choice of antioxidant may depend on the specific fatty acid and the experimental system.
Troubleshooting Guides
Scenario 1: My unsaturated fatty acid-treated cells are showing unexpected toxicity or lack of effect.
This is a common issue that can often be traced back to the stability of the fatty acid solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell culture results.
Question-and-Answer Troubleshooting:
-
Q: I noticed a yellow tint in my oleic acid-BSA complex. What should I do?
-
A: A yellow tint is a strong indicator of oxidation. It is highly recommended to discard the solution and prepare a fresh one. Ensure that the new solution is prepared using deoxygenated buffers, overlaid with an inert gas (argon or nitrogen), and stored in a light-protected container at -20°C or below.
-
-
Q: My cells are dying even at low concentrations of linoleic acid. Could the fatty acid be the problem?
-
A: Yes, oxidized lipids can be more toxic to cells than their unoxidized counterparts.[8] It is crucial to assess the quality of your linoleic acid stock. You can perform a peroxide value or a TBARS assay to quantify the level of oxidation. If the values are high, prepare a fresh stock solution and consider adding a low concentration of an antioxidant like BHT (e.g., 0.01%) to your stock, if compatible with your experimental system.
-
-
Q: I'm not seeing the expected biological effect of DHA in my neuronal cell culture. How can I be sure the DHA is active?
-
A: Docosahexaenoic acid (DHA) is highly unsaturated and prone to rapid oxidation. To ensure its activity, prepare fresh solutions frequently. When preparing the working solution in your cell culture medium, minimize its exposure to air and light. It is also good practice to have a positive control in your experiment that is known to be stable to confirm that the assay itself is working correctly.
-
Scenario 2: I am getting inconsistent results in my in vitro assays using unsaturated fatty acids.
Inconsistent results are often a sign of variable sample quality.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vitro assay results.
Question-and-Answer Troubleshooting:
-
Q: My peroxide value readings for the same batch of arachidonic acid solution vary from week to week. Why is this happening?
-
A: This variability suggests ongoing oxidation. Arachidonic acid is extremely unstable. Each time you thaw and open the stock solution, you expose it to oxygen. It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air. Also, ensure the headspace of each aliquot vial is flushed with an inert gas before freezing.
-
-
Q: I suspect metal ion contamination is accelerating the degradation of my PUFA solutions. How can I address this?
-
A: Metal ion contamination can come from various sources, including glassware and reagents. Use high-purity, metal-free reagents and acid-wash your glassware. You can also incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your buffer solutions to sequester any contaminating metal ions.[9][10][11][12][13]
-
Data Presentation
Table 1: Factors Influencing Unsaturated Fatty Acid Stability
| Factor | Effect on Stability | Mitigation Strategies |
| Oxygen | Major pro-oxidant, initiates and propagates oxidation. | Store under an inert atmosphere (argon, nitrogen).[3] Use deoxygenated solvents and buffers. |
| Light | Accelerates oxidation by generating free radicals. | Store in amber vials or protect from light with foil.[3] |
| Temperature | Higher temperatures increase the rate of oxidation. | Store at low temperatures (-20°C to -80°C). |
| Metal Ions (Fe, Cu) | Catalyze the formation of free radicals, accelerating oxidation. | Use high-purity reagents and acid-washed glassware. Use chelating agents like EDTA.[9][10][12][13] |
| pH | Can affect the rate of hydrolysis and oxidation. | Maintain an appropriate pH for the specific fatty acid and experimental system. |
| Degree of Unsaturation | Stability generally decreases with an increasing number of double bonds.[14] | Handle highly unsaturated fatty acids (e.g., DHA, EPA) with extra care. |
Table 2: Comparison of Common Antioxidants for Unsaturated Fatty Acid Stabilization
| Antioxidant | Type | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Synthetic, Lipophilic | 0.01 - 0.1% | Effective in bulk oils and organic solutions. |
| Butylated Hydroxyanisole (BHA) | Synthetic, Lipophilic | 0.01 - 0.1% | Often used in combination with BHT. |
| α-Tocopherol (Vitamin E) | Natural, Lipophilic | 0.02 - 0.2% | Can have pro-oxidant effects at high concentrations. |
| Ascorbyl Palmitate | Synthetic, Lipophilic | 0.01 - 0.05% | Often used as a synergist with other antioxidants. |
| Rosemary Extract | Natural | Varies | Contains multiple antioxidant compounds like carnosic acid.[15][16] |
Experimental Protocols
Protocol 1: Preparation of Unsaturated Fatty Acid-BSA Complexes for Cell Culture
This protocol is adapted for preparing a sterile, stable complex of an unsaturated fatty acid with fatty acid-free bovine serum albumin (BSA) for use in cell culture experiments.
Materials:
-
Unsaturated fatty acid (e.g., Oleic acid, Linoleic acid)
-
Ethanol (200 proof, anhydrous)
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile 0.22 µm filter
-
Sterile, amber glass vials or polypropylene tubes wrapped in foil
Procedure:
-
Prepare Fatty Acid Stock Solution: In a sterile fume hood, dissolve the unsaturated fatty acid in ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Prepare BSA Solution: In a separate sterile container, dissolve the fatty acid-free BSA in sterile PBS or cell culture medium to the desired concentration (e.g., 10% w/v). Gently swirl to dissolve; avoid vigorous shaking to prevent denaturation.
-
Complexation: While gently stirring the BSA solution, slowly add the fatty acid stock solution dropwise to the BSA solution. The molar ratio of fatty acid to BSA is critical and should be optimized for your specific application (a common starting point is 3:1 to 6:1).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexation.
-
Sterilization: Sterilize the final fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
Storage: Aliquot the sterile solution into single-use, light-protected vials. Flush the headspace with nitrogen or argon before sealing. Store at -20°C or -80°C.
Protocol 2: Determination of Peroxide Value (PV)
The peroxide value is a measure of the primary oxidation products (hydroperoxides) in a lipid sample.
Materials:
-
Lipid sample (e.g., UFA in oil or extracted from a solution)
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate solution (standardized)
-
1% Starch indicator solution
-
Erlenmeyer flasks, burette, pipettes
Procedure:
-
Weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let the flask stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with sodium thiosulfate, drop by drop, until the blue color just disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using all reagents except the sample.
-
Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Sample (e.g., cell lysate, tissue homogenate, UFA solution)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl with 15% w/v trichloroacetic acid)
-
MDA standard solution
-
Spectrophotometer or plate reader
Procedure:
-
Pipette your sample and standards into microcentrifuge tubes.
-
Add the TBA reagent to each tube.
-
Incubate the tubes in a boiling water bath for 15-20 minutes.
-
Cool the tubes on ice to stop the reaction.
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm.
-
Calculate the concentration of MDA in your samples by comparing the absorbance to the standard curve.
Mandatory Visualizations
Caption: A simplified diagram of the autoxidation pathway of unsaturated fatty acids.
Caption: A logical workflow for preparing and storing stable unsaturated fatty acid solutions.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Fatty Acids - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Stabilization of Omega-3 Fatty Acids in Oil-Water Emulsions - Eureka | Patsnap [eureka.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8513178B2 - Treatment of non-trans fats and fatty acids with a chelating agent - Google Patents [patents.google.com]
- 9. Chelation therapy - Wikipedia [en.wikipedia.org]
- 10. WO2018035245A1 - Chelating agents for reducing metal content in food products and methods related thereto - Google Patents [patents.google.com]
- 11. Extraction Heavy Metals from Contaminated, Water using Chelating Agents – Oriental Journal of Chemistry [orientjchem.org]
- 12. deswater.com [deswater.com]
- 13. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides [mdpi.com]
- 14. Preparation of novel nanoemulsions from omega-3 rich oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 15. View of Preparation of novel nanoemulsions from omega-3 rich oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Accurate Quantification of Low-Abundance Fatty Acids
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in accurately quantifying low-abundance fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance fatty acids?
A1: The accurate quantification of low-abundance fatty acids is challenging due to several factors:
-
Low Concentrations: These fatty acids are present in very small amounts in biological samples, requiring highly sensitive analytical methods for detection.[1]
-
Matrix Effects: Complex biological matrices can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, which can affect accuracy.[1][2]
-
Co-elution: Structurally similar fatty acid isomers can have very similar chromatographic properties, leading to overlapping peaks that are difficult to separate and quantify individually.[1]
-
Poor Ionization Efficiency: Fatty acids can have poor ionization efficiency in mass spectrometry, making them difficult to detect at low concentrations.[3][4]
-
Sample Degradation: Fatty acids, particularly polyunsaturated fatty acids (PUFAs), are susceptible to oxidation and degradation during sample preparation and storage, leading to inaccurate results.[5][6]
-
Lack of Commercial Standards: The limited availability of high-purity standards for all fatty acid isomers complicates accurate identification and quantification.[1]
Q2: Why is derivatization often necessary for fatty acid analysis by gas chromatography-mass spectrometry (GC-MS)?
A2: Derivatization is a crucial step in GC-MS analysis of fatty acids for two main reasons:
-
Increased Volatility: Free fatty acids have low volatility due to their polar carboxyl group. Derivatization, typically to fatty acid methyl esters (FAMEs), increases their volatility, allowing them to be analyzed by GC.[1][7]
-
Improved Chromatographic Performance: Derivatization reduces the polarity of the fatty acids, leading to better peak shape and improved separation on GC columns.[8]
Q3: What are the advantages of using liquid chromatography-mass spectrometry (LC-MS) for fatty acid analysis?
A3: LC-MS offers several advantages for the analysis of fatty acids, particularly for low-abundance species:
-
High Sensitivity and Selectivity: Modern LC-MS systems provide excellent sensitivity and selectivity, enabling the detection and quantification of fatty acids at very low concentrations.[3][9]
-
No Derivatization Required for Some Methods: While derivatization can be used to improve ionization, some LC-MS methods allow for the analysis of free fatty acids, simplifying sample preparation.[10]
-
Versatility: LC-MS can be used to analyze a wide range of fatty acids, including very-long-chain fatty acids (VLCFAs), which can be challenging to analyze by GC-MS.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of low-abundance fatty acids.
Issue 1: Low or No Signal for the Target Fatty Acid
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review and optimize the extraction protocol. Ensure the solvent system is appropriate for the polarity of the target fatty acids and the sample matrix. Consider a second extraction step to check for residual fatty acids in the sample.[2] |
| Incomplete Derivatization | Ensure derivatization reagents are fresh and the reaction is performed under anhydrous conditions. Optimize the reaction time and temperature.[1][2] |
| Instrument Insensitivity | Check the mass spectrometer's sensitivity. A dirty ion source or detector can lead to a general loss of signal.[2] Perform routine maintenance and cleaning. |
| Sample Degradation | Store samples properly at low temperatures (e.g., -80°C) under an inert gas to prevent oxidation.[5] Add antioxidants during sample preparation.[5] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Use a column specifically designed for fatty acid analysis (e.g., C18 or C8 for LC, or a polar capillary column for GC).[1] |
| Column Degradation | Inspect the column for contamination or degradation. If necessary, wash or replace the column.[2] |
| Incompatible Sample Solvent | Ensure the sample solvent is compatible with the initial mobile phase conditions in LC or the injector temperature in GC.[1] |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Temperature | Ensure the column oven temperature is stable and consistent throughout the analytical run.[1] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate and consistent mixing.[1] |
| Column Equilibration | Ensure the column is properly equilibrated before each injection. |
Issue 4: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Filter all solvents before use. |
| Matrix Effects | Improve sample cleanup procedures to remove interfering substances from the sample matrix.[1] Consider using solid-phase extraction (SPE) for cleaner extracts.[10] |
| Contaminated Instrument | Clean the injector, ion source, and mass spectrometer to reduce background noise. |
Experimental Protocols
Protocol 1: General Workflow for Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of total fatty acids from biological samples to form FAMEs.
1. Lipid Extraction:
- Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.
- Vortex the mixture thoroughly and let it stand for at least 20 minutes.
- Add 0.2 volumes of a 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.[1]
2. Saponification and Methylation:
- To the dried lipid extract, add a solution of sodium hydroxide in methanol and heat to saponify the fatty acids.
- After cooling, add a methylation reagent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the fatty acids to FAMEs.[11]
- Add a non-polar solvent like hexane to extract the FAMEs.
- Wash the organic phase with water to remove any remaining reagents.
- Dry the hexane layer containing the FAMEs over anhydrous sodium sulfate and transfer to a clean vial for GC-MS analysis.
Protocol 2: Isotopic-Tagged Derivatization for Enhanced LC-MS Sensitivity
This protocol describes a strategy to improve the detection sensitivity of fatty acids using an isotopic-tagged derivatization reagent.[3]
1. Derivatization Reaction:
- Prepare a solution of the fatty acid sample.
- Add an isotopic-coded derivatization reagent, such as 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ), to the sample.[3]
- The reaction is carried out under mild conditions, and the derivatized fatty acids can be directly analyzed by LC-MS.[4]
2. LC-MS Analysis:
- Inject the derivatized sample into the LC-MS system.
- The derivatization significantly improves the ionization efficiency and thus the detection sensitivity of the fatty acids.[3]
- The use of isotope-derivatized internal standards can help to correct for matrix effects and improve quantitative accuracy.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different analytical methods used for low-abundance fatty acid quantification.
Table 1: Comparison of Limits of Quantification (LOQ) for Different Methods
| Analytical Method | Derivatization | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS with Derivatization | Yes (CDI and 4-(dimethylamino)-benzenemethanamine) | 8.0–45.0 ng/mL | [12] |
| LC-MS with Isotopic-Tagged Derivatization | Yes (DMAQ) | < 100 ng/L | [3] |
| High-Resolution LC-MS | No | Median LOD of 5 ng/mL | [9] |
Table 2: Recovery Rates of Fatty Acids Using Different Extraction Methods
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Stable Isotope Dilution LC-MS/MS | 11 Free Fatty Acids | 83.4 - 112.8% | [12] |
Visualizations
Experimental Workflow for Low-Abundance Fatty Acid Quantification
Caption: A generalized workflow for the quantification of low-abundance fatty acids.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Avoiding Artifacts in Fatty Acid Methylation for GC Analysis
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome common challenges in fatty acid methylation for Gas Chromatography (GC) analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize artifact formation and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert fatty acids to fatty acid methyl esters (FAMEs) before GC analysis?
A: Free fatty acids are highly polar molecules that can interact with the active sites in a GC system, leading to poor peak shape, tailing, and potential adsorption onto the column.[1] Derivatization to FAMEs is a critical step for several reasons:
-
Reduces Polarity: Converting the polar carboxyl group to a less polar methyl ester minimizes these interactions, resulting in sharper and more symmetrical peaks.[1]
-
Increases Volatility: FAMEs are more volatile than their corresponding free fatty acids, which allows for analysis at lower temperatures, reducing the risk of thermal degradation of sensitive compounds.[1]
-
Improves Separation: By neutralizing the polar carboxyl group, the separation of fatty acids is primarily based on their carbon chain length and the degree and position of unsaturation, allowing for better resolution of complex mixtures.[1]
Q2: What are the most common methods for preparing FAMEs?
A: The two main approaches for FAME preparation are acid-catalyzed and base-catalyzed methylation. Each has its own advantages and disadvantages, and the choice of method often depends on the nature of the sample.
-
Acid-Catalyzed Methylation: Reagents like Boron Trifluoride in methanol (BF3-methanol) or methanolic HCl are commonly used. These methods are effective for methylating a wide range of lipids, including free fatty acids, glycerolipids, and sphingolipids.[2][3] However, they can be harsh and may lead to the formation of artifacts, especially with polyunsaturated fatty acids.[4]
-
Base-Catalyzed Methylation: Reagents such as sodium methoxide or potassium hydroxide in methanol are used in this method. Base-catalyzed methylation is generally faster and proceeds under milder conditions than acid-catalyzed methods, which helps to preserve sensitive fatty acids.[5] However, these methods do not methylate free fatty acids and are primarily used for the transesterification of glycerolipids.[6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your fatty acid methylation experiments.
Issue 1: Incomplete methylation or low FAME yield.
-
Possible Causes:
-
Presence of water: Water can interfere with the methylation reaction, especially in acid-catalyzed methods.[1]
-
Insufficient reagent: The amount of methylation reagent may not be sufficient for the amount of lipid being processed.
-
Inadequate reaction time or temperature: The reaction may not have gone to completion due to suboptimal conditions.
-
Poor sample solubility: The lipids may not be fully dissolved in the reaction mixture. For instance, triglycerides have poor solubility in methanol alone.[7]
-
Sample type: Some lipid classes, like fatty amides, are more resistant to methylation and require more stringent conditions.[2][3]
-
-
Solutions:
-
Ensure all glassware and solvents are anhydrous.
-
Increase the volume of the methylation reagent or reduce the amount of sample.
-
Optimize the reaction time and temperature for your specific sample type. For example, extending the incubation time in methanolic HCl can improve the conversion of fatty amides.[3]
-
For samples rich in triglycerides, adding a co-solvent like hexane or toluene can improve solubility and methylation efficiency.[7]
-
For difficult-to-methylate samples, consider a more rigorous method or a two-step procedure.
-
Issue 2: Appearance of extra, unidentified peaks in the chromatogram.
-
Possible Causes:
-
Methoxy artifacts: Acid-catalyzed methylation, particularly with BF3-methanol, can lead to the formation of methoxy derivatives from unsaturated fatty acids.[4][8]
-
Isomerization of conjugated fatty acids: Acidic conditions can cause the isomerization of conjugated linoleic acid (CLA) isomers, leading to an overestimation of certain isomers.[9]
-
Byproducts from other sample components: Cholesterol in a sample can react with acidic reagents to form artifacts.
-
Contaminants in reagents or solvents: Impurities in the methylation reagents or solvents can appear as extra peaks. For example, ethanol used as a stabilizer in chloroform can lead to the formation of fatty acid ethyl esters.
-
Degradation of polyunsaturated fatty acids (PUFAs): Harsh reaction conditions can cause the degradation of highly unsaturated fatty acids.
-
-
Solutions:
-
To avoid methoxy artifacts, consider using a milder acid catalyst like methanolic HCl over BF3-methanol, or use a base-catalyzed method if your sample does not contain free fatty acids.[4]
-
For the analysis of conjugated fatty acids, a rapid base-catalyzed methylation is recommended to prevent isomerization.[9]
-
If cholesterol is present, it is advisable to purify the fatty acids before methylation.
-
Always use high-purity reagents and solvents. If using chloroform for extraction, ensure it is free of ethanol.
-
For samples rich in PUFAs, use milder reaction conditions (e.g., lower temperature and shorter reaction time) or a base-catalyzed method.
-
Issue 3: Poor reproducibility of results.
-
Possible Causes:
-
Inconsistent sample handling: Variations in sample weighing, solvent addition, or extraction can lead to inconsistent results.
-
Degradation of reagents: Some methylation reagents, like BF3-methanol, have a limited shelf life and their efficacy can decrease over time.
-
Incomplete extraction of FAMEs: The extraction of the non-polar FAMEs into the organic solvent (e.g., hexane) may be incomplete.
-
Injector issues: A leaking septum or a dirty injector liner in the GC can cause sample loss and poor reproducibility.[1]
-
-
Solutions:
-
Follow a standardized and consistent protocol for all samples. The use of an internal standard can help to correct for variations in sample preparation and injection.
-
Store methylation reagents properly and use them within their recommended shelf life.
-
Ensure vigorous mixing during the extraction step to maximize the transfer of FAMEs into the organic phase. Repeating the extraction can improve recovery.
-
Perform regular maintenance on your GC, including changing the septum and cleaning or replacing the injector liner.[1]
-
Quantitative Data Summary
The choice of methylation method can significantly impact the quantitative results, especially for sensitive compounds like conjugated linoleic acid (CLA).
Table 1: Comparison of Methylation Methods on the Isomerization of cis-9, trans-11 CLA in Milk Fat [9]
| Methylation Method | cis-9, trans-11 CLA (mg/100 ml) | trans-9, trans-11 CLA (mg/100 ml) |
| Acidic Methylation (AM) | 14.7 | 3.69 |
| Acidic and Basic Bimethylation (Fresh Reagents; FBM) | 17.8 | 2.55 |
| Acidic and Basic Bimethylation (Pre-prepared Reagents; PBM) | 18.8 | 2.36 |
| Basic Methylation (BM) | 21.2 | 0.57 |
This table clearly demonstrates that acidic methylation can lead to a significant underestimation of the cis-9, trans-11 CLA isomer and a corresponding overestimation of the trans-9, trans-11 isomer due to isomerization.
Table 2: Qualitative Comparison of Common Fatty Acid Methylation Methods
| Method | Advantages | Disadvantages | Best Suited For |
| BF3-Methanol | Fast and effective for a wide range of lipids, including free fatty acids.[10] | Can cause isomerization of conjugated fatty acids and formation of methoxy artifacts with unsaturated fatty acids.[4][8][11] | General purpose screening of a wide variety of lipid classes where minor artifacts are not a primary concern. |
| Methanolic HCl | Milder than BF3-methanol, leading to fewer artifacts.[4] Effective for both free fatty acids and glycerolipids.[2][3] | Slower reaction times compared to BF3-methanol.[12] | Samples containing a mix of free fatty acids and other lipids, especially when artifact formation is a concern. |
| Sodium Methoxide | Rapid reaction under mild conditions, minimizing degradation of sensitive fatty acids like PUFAs.[5] Does not cause isomerization of conjugated fatty acids.[9] | Does not methylate free fatty acids.[6] | Transesterification of neutral glycerolipids and phospholipids where free fatty acids are not present or not of interest. |
Experimental Protocols
Below are detailed methodologies for common fatty acid methylation procedures.
Protocol 1: Methylation using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a general guideline and may need to be optimized for specific sample types.[1]
-
Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.
-
Add 2 mL of 14% w/w Boron Trifluoride (BF3) in methanol.
-
Heat the vessel at 60-100°C for 5-10 minutes.
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper (hexane) layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: Methylation using Methanolic HCl
This protocol is adapted for the methylation of total lipids.[13]
-
To the dried lipid extract, add 1 mL of 1 M methanolic HCl.
-
Seal the tube and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of 0.9% (w/v) sodium chloride and 150 µL of hexane.
-
Vortex thoroughly for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a GC vial for analysis.
Protocol 3: Transesterification using Sodium Methoxide
This protocol is suitable for glycerolipids.[14]
-
Prepare a 1% solution of sodium methoxide in anhydrous methanol.
-
Add approximately 1 mL of the 1% sodium methoxide solution to the lipid sample (e.g., crushed seeds or oil).
-
Let the mixture sit at room temperature for 10-20 minutes or gently heat at 50°C.
-
Add 1 mL of water and 0.5 mL of heptane.
-
Shake the mixture vigorously and then centrifuge to separate the layers.
-
Transfer the upper heptane layer to a GC vial for analysis.
Visual Guides
Diagram 1: General Experimental Workflow for FAME Analysis
A simplified workflow for the preparation and analysis of fatty acid methyl esters.
Diagram 2: Troubleshooting Decision Tree for Incomplete Methylation
A decision tree to diagnose and solve issues related to incomplete methylation.
Diagram 3: Formation of Methoxy Artifacts from Unsaturated Fatty Acids
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. aocs.org [aocs.org]
- 7. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The production of methoxy-substituted fatty acids as artifacts during the esterification of unsaturated fatty acids with methanol containing boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. cahoonlab.unl.edu [cahoonlab.unl.edu]
Impact of fatty acid solution preparation on experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fatty acid solutions. Proper preparation of these solutions is critical, as it can significantly impact experimental outcomes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the preparation of fatty acid solutions so critical for my experiments?
A1: The method of preparing fatty acid solutions significantly influences experimental results.[1][2] Key factors include the choice of solvent, the concentration of the fatty acid and any carriers like Bovine Serum Albumin (BSA), the molar ratio of fatty acid to BSA, and the incubation conditions (temperature and time).[1][4] These variables can affect cell viability, the biological activity of the fatty acid, and even interfere with common experimental assays.[1][2][3]
Q2: What are the most common solvents used to dissolve fatty acids, and what are their potential drawbacks?
A2: Ethanol and dimethyl sulfoxide (DMSO) are commonly used to dissolve fatty acids before their introduction into cell culture media.[1][2] However, these solvents can be toxic to cells, and their final concentration in the culture medium should be carefully controlled. For instance, it is recommended that the final ethanol concentration should not exceed 0.05% in the cell culture medium.[4] Solvents can also interfere with certain assays, such as the MTT assay for cell viability.[1][2]
Q3: What is the purpose of complexing fatty acids with Bovine Serum Albumin (BSA)?
A3: Fatty acids have low solubility in aqueous solutions like cell culture media.[4][5][6][7] BSA is used as a carrier protein to increase their solubility and facilitate their delivery to cells in a way that mimics physiological conditions.[4][6][7] Fatty acid-free BSA is recommended to ensure that the binding capacity is available for the fatty acid of interest.
Q4: How does the fatty acid to BSA molar ratio affect experimental outcomes?
A4: The molar ratio of fatty acid to BSA is a critical parameter that can dramatically alter the cellular response. For example, a low palmitate to BSA ratio (2:1) has been shown to have an anti-inflammatory effect on microglial cells, while a high ratio (10:1) induces a strong pro-inflammatory response.[4] It is crucial to control and report this ratio to ensure the reproducibility of experiments.
Q5: What are the best practices for storing fatty acid stock solutions?
A5: The stability of fatty acid solutions depends on the type of fatty acid and the solvent. Saturated fatty acids are relatively stable as powders and can be stored at -16°C or lower in a glass container with a Teflon closure.[8][9] Unsaturated fatty acids are prone to oxidation and should be dissolved in a suitable organic solvent, stored under an inert atmosphere (argon or nitrogen), and kept at -20°C in a glass container with a Teflon-lined closure.[8][9] Aqueous solutions of lipids are generally not recommended for long-term storage as they are only stable for about 5-7 days at 4°C.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of fatty acid in culture medium | - Low solubility of the fatty acid.[4] - Inadequate complexing with BSA. | - Ensure proper complexation with fatty acid-free BSA.[11] - Optimize the fatty acid to BSA molar ratio.[4] - Consider using a different solvent for the initial stock solution, such as ethanol, and ensure the final concentration in the medium is low.[4][5] - Gentle heating (up to 37°C) and sonication can aid in dissolution.[4] |
| Inconsistent or unexpected experimental results | - Variability in fatty acid solution preparation.[1][2] - Degradation of fatty acids due to improper storage.[8][9] - Toxicity from the solvent used.[1][4] - The fatty acid:BSA ratio may be inappropriate for the desired biological effect.[4] | - Standardize the preparation protocol, including incubation times and temperatures.[12][13] - Aliquot and store fatty acid stock solutions under appropriate conditions to prevent degradation.[8][9] - Perform a vehicle control experiment to assess the effect of the solvent alone.[12] - Titrate different fatty acid:BSA molar ratios to determine the optimal concentration for your experiment.[4] |
| Low cell viability after treatment | - Cytotoxicity of the fatty acid at the concentration used. - Toxicity from the solvent (e.g., ethanol, DMSO).[1][4] - Formation of cytotoxic lipid aggregates. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the fatty acid. - Minimize the final solvent concentration in the cell culture medium (e.g., <0.05% for ethanol).[4] - Ensure complete and proper complexation with BSA to prevent the formation of aggregates.[4] |
| Difficulty dissolving fatty acid powder | - Saturated fatty acids, especially long-chain ones, have very low aqueous solubility. | - Dissolve the fatty acid in a small amount of warm ethanol (e.g., 65°C) before adding it to the BSA solution.[12] - Use sonication to aid in the dispersion of the fatty acid.[5] |
Quantitative Data Summary
Table 1: Effect of Solvent and BSA Concentration on MTT Assay Readout
| Treatment | MTT Conversion (% of Control) |
| Control (Medium only) | 100% |
| Ethanol (0.5%) | ~95% |
| DMSO (0.1%) | ~90% |
| Oleic Acid (0.5 mM) in Ethanol | Significantly lower than control |
| Oleic Acid (0.5 mM) with BSA (0.5%) | Closer to control levels |
Note: This table is a representative summary based on findings that solvents can interfere with assays and BSA can mitigate some of these effects. Actual values will vary depending on the specific cell type and experimental conditions.[1]
Table 2: Impact of Fatty Acid:BSA Molar Ratio on Cellular Response
| Fatty Acid:BSA Ratio | Biological Outcome in Microglial Cells |
| 2:1 (Palmitate:BSA) | Anti-inflammatory profile |
| 10:1 (Palmitate:BSA) | Pro-inflammatory profile |
Source: Adapted from de Castro et al., 2018.[4]
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-BSA Complexes
This protocol describes the preparation of a 5 mM stock solution of a fatty acid (e.g., palmitate or oleate) complexed with fatty acid-free BSA at a 5:1 molar ratio.
Materials:
-
Fatty acid (e.g., sodium palmitate, oleic acid)
-
Fatty acid-free BSA
-
Ethanol (100%)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile water
-
50 mL sterile conical tubes
-
Water bath or heating block
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA stock solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or culture medium.
-
Warm the solution to 37°C to aid dissolution.
-
Sterile filter the solution using a 0.22 µm filter.
-
-
Prepare a 100 mM fatty acid stock solution in ethanol:
-
Weigh the appropriate amount of fatty acid and dissolve it in 100% ethanol. For example, for a 1 mL stock of 100 mM sodium palmitate (MW: 278.4 g/mol ), dissolve 27.84 mg in 1 mL of ethanol.
-
Warm the solution to 65°C to completely dissolve the fatty acid.
-
-
Complex the fatty acid with BSA:
-
In a sterile 50 mL conical tube, add the desired volume of the 10% BSA solution.
-
Warm the BSA solution to 37°C in a water bath.
-
Slowly add the warm fatty acid stock solution dropwise to the BSA solution while gently vortexing or swirling. For a 5 mM final concentration with a 5:1 ratio, you would add a specific volume of the fatty acid stock to the BSA solution (calculation required based on final volume).
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complexation.[13]
-
-
Final Preparation and Storage:
-
Bring the final volume to the desired level with sterile PBS or culture medium.
-
The solution can be used immediately or aliquoted and stored at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Workflow for preparing fatty acid-BSA complexes.
Caption: Impact of fatty acid preparation on cellular signaling pathways.
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 13. wklab.org [wklab.org]
Technical Support Center: Optimization of In Situ Transesterification for Rapid Lipid Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in situ transesterification for rapid lipid profiling.
Troubleshooting Guide
This guide addresses common issues encountered during in situ transesterification experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fatty Acid Methyl Ester (FAME) Yield | Incomplete cell lysis: The catalyst and alcohol are not effectively reaching the intracellular lipids. | Mechanical disruption: Sonication or bead beating of the sample in the reaction solvent can improve cell lysis and lipid accessibility.[1] Enzymatic lysis: Pre-treatment with cell-wall degrading enzymes (e.g., cellulase, zymolyase) can be effective, particularly for microalgae and yeast.[2] |
| Presence of water: Water can inhibit both acid and base-catalyzed transesterification and can lead to saponification in base-catalyzed reactions.[2][3][4][5][6] | Sample drying: Lyophilize (freeze-dry) or dry samples under a stream of nitrogen before the reaction.[7] Samples should ideally have a moisture content of less than 20%.[7] | |
| Insufficient catalyst concentration: The catalyst amount may not be adequate for the quantity of lipids present. | Optimize catalyst concentration: For acid catalysis, typical concentrations range from 1% to 5% (v/v) of acetyl chloride in methanol or 0.6M HCl in methanol.[7][8] For base catalysis, 0.5% to 1% (w/w) NaOH or KOH is common.[1][9] | |
| Suboptimal reaction temperature or time: The reaction may not have reached completion. | Increase temperature and/or time: Acid-catalyzed reactions often require higher temperatures (e.g., 60-100°C) and longer times (1-3 hours).[8][10][11] Base-catalyzed reactions are typically faster and can be run at lower temperatures (e.g., 30-60°C for 10-90 minutes).[2][9][11] | |
| Poor Reproducibility (High RSD) | Inhomogeneous sample: The lipid distribution within the sample is not uniform. | Homogenize sample: Ensure the biomass is finely ground and well-mixed before taking aliquots for analysis.[7] |
| Inconsistent sample size: Variations in the amount of starting material will lead to variable FAME yields. | Accurate weighing: Use a calibrated analytical balance to weigh the starting material (typically 7-10 mg).[7] | |
| Evaporation of solvent: Loss of volatile solvents like hexane during extraction can concentrate the sample and lead to inaccurate quantification. | Proper sealing: Use vials with PTFE-lined caps and work quickly to minimize solvent evaporation.[7] | |
| Presence of Interfering Peaks in Chromatogram | Saponification (soap formation): Occurs in base-catalyzed reactions, especially with high free fatty acid content or water. | Use an acid catalyst: Acid catalysts are less sensitive to free fatty acids and water.[12] Two-step reaction: Perform an acid-catalyzed esterification first to convert free fatty acids, followed by a base-catalyzed transesterification. |
| Contamination from plasticware: Phthalates and other plasticizers can leach from tubes and pipette tips. | Use glass and solvent-rinsed equipment: Employ glass vials and syringes where possible. Rinse all equipment with a high-purity solvent before use. | |
| Inaccurate Quantification | Loss of FAMEs during extraction: Incomplete transfer of FAMEs from the reaction mixture to the extraction solvent. | Optimize extraction solvent and procedure: Hexane is a common and effective extraction solvent.[7] Perform multiple extractions and pool the organic phases. Adding a saturated NaCl solution can improve phase separation.[12] |
| Improper internal standard use: The internal standard was not added at the beginning or is not appropriate for the fatty acids being analyzed. | Add internal standard early: The internal standard (e.g., C13:0 or C17:0 methyl ester) should be added at the start of the reaction to account for any sample loss during the procedure.[8][12] |
Frequently Asked Questions (FAQs)
Q1: What is in situ transesterification?
A1: In situ transesterification, also known as direct transesterification, is a method that combines lipid extraction and their conversion into fatty acid methyl esters (FAMEs) in a single step.[1][13] This approach is often faster and requires less solvent than traditional two-step methods that involve separate extraction and derivatization steps.[3]
Q2: Which type of catalyst is better: acid or base?
A2: The choice of catalyst depends on the sample composition.
-
Acid catalysts (e.g., HCl, H₂SO₄, BF₃ in methanol) are effective for samples with high free fatty acid (FFA) and water content, as they catalyze both esterification of FFAs and transesterification of glycerolipids.[2][12] However, they typically require longer reaction times and higher temperatures.[2]
-
Base catalysts (e.g., NaOH, KOH, NaOMe) are much faster than acid catalysts but are sensitive to water and FFAs, which can lead to soap formation and reduce FAME yield.[9][12][14] They are best suited for samples with low FFA and water content.
Q3: How critical is the removal of water from the sample?
A3: Water removal is highly critical, especially for base-catalyzed reactions. The presence of water can lead to the hydrolysis of triglycerides and the saponification of fatty acids, both of which reduce the final FAME yield.[3] For acid-catalyzed reactions, excessive water can also hinder the reaction.[4][5][6] It is recommended to use dried or lyophilized biomass.[7]
Q4: Can I use ethanol instead of methanol?
A4: Yes, other alcohols like ethanol can be used to produce fatty acid ethyl esters (FAEEs). However, methanol is more commonly used due to its lower cost and higher reactivity.[13] The reaction conditions may need to be re-optimized when using different alcohols.
Q5: What is the purpose of a co-solvent?
A5: A co-solvent, such as chloroform or hexane, is sometimes added to the reaction mixture to improve the solubility of lipids with the alcohol (e.g., methanol).[2] This enhances the mass transfer of reactants and can lead to a higher reaction rate and FAME yield.[2]
Experimental Protocols
Acid-Catalyzed In Situ Transesterification
This protocol is adapted from a method for analyzing total fatty acids in algal biomass.[7][15]
-
Sample Preparation: Weigh approximately 7-10 mg of dried, homogenized biomass into a 1.5-mL glass GC vial.
-
Internal Standard: Add a known amount (e.g., 25 µL of a 10 mg/mL solution) of an internal standard, such as C13:0 methyl ester, to each vial.[7]
-
Reaction Mixture: Add 300 µL of 0.6M HCl in methanol to each vial.[7]
-
Reaction: Tightly cap the vials and heat at 85°C for 1 hour in a dry block heater.[7]
-
Cooling: Allow the vials to cool to room temperature.
-
Extraction: Add 1 mL of hexane to each vial, cap, and vortex for 1 minute to extract the FAMEs. Let the phases separate.
-
Analysis: Transfer the upper hexane layer to a new GC vial for analysis by gas chromatography (GC).
Base-Catalyzed In Situ Transesterification
This protocol is a general method and may require optimization for specific sample types.
-
Sample Preparation: Weigh 7-11 mg of dried, homogenized biomass into a glass reaction vial.[12]
-
Internal Standard: Add a known amount of an internal standard (e.g., C13:0 FAME).[12]
-
Reaction Mixture: Add 0.5 mL of 0.5 M sodium methoxide (NaOMe) in methanol.[12]
-
Reaction: Seal the vial and heat at a controlled temperature, for example, 55°C for 90 minutes.[9]
-
Neutralization and Extraction: After cooling, add a small amount of an acid (e.g., acetic acid) to neutralize the catalyst. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to extract the FAMEs.[12]
-
Analysis: Vortex and centrifuge to separate the phases. Transfer the upper hexane layer for GC analysis.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acid vs. Base Catalysis
| Parameter | Acid Catalysis | Base Catalysis |
| Catalyst | HCl, H₂SO₄, BF₃ | NaOH, KOH, NaOMe |
| Typical Concentration | 1-10% (v/v or w/v) | 0.5-2.0% (w/v) |
| Temperature | 60 - 100°C[8][10][11] | 30 - 65°C[2][11] |
| Reaction Time | 1 - 3 hours[10][11] | 10 - 90 minutes[2][9] |
| Sensitivity to Water/FFA | Low | High |
Table 2: Effect of Reaction Parameters on FAME Yield
| Parameter Increased | Effect on FAME Yield | Reference |
| Temperature | Generally increases yield up to an optimum, then may decrease. | [8][11] |
| Reaction Time | Increases yield up to a plateau. | [11] |
| Catalyst Concentration | Increases yield up to an optimum, then may cause side reactions. | [9] |
| Methanol-to-Biomass Ratio | Increases yield by improving reaction kinetics. | [8] |
| Water Content | Strongly decreases yield. | [4][5][6] |
Visualizations
Caption: General workflow for in situ transesterification and FAME analysis.
Caption: Troubleshooting logic for addressing low FAME yield.
References
- 1. Ultrasonication aided in-situ transesterification of microbial lipids to biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.atu.ie [pure.atu.ie]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. mdpi.com [mdpi.com]
- 9. amecj.com [amecj.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Accurate and reliable quantification of total microalgal fuel potential as fatty acid methyl esters by in situ transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. paperpublications.org [paperpublications.org]
- 14. mdpi.com [mdpi.com]
- 15. Accurate and reliable quantification of total microalgal fuel potential as fatty acid methyl esters by in situ transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Internal Standards for Hypogeic Acid Quantification
Here is your Technical Support Center for selecting appropriate internal standards for hypogeic acid quantification.
This guide provides researchers, scientists, and drug development professionals with essential information for selecting, validating, and troubleshooting internal standards for the accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it essential for quantifying this compound?
An internal standard is a compound with chemical and physical properties similar to the analyte (in this case, this compound) that is added in a known, constant amount to every sample, including calibration standards, quality controls (QCs), and unknown samples, before processing.[1] Its primary role is to correct for variability and potential sample loss during the entire analytical workflow, from sample preparation and extraction to instrument injection and detection.[1][2] Using an internal standard is crucial for achieving high accuracy and precision, as it compensates for matrix effects and inconsistencies that can occur during analysis.[3]
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
The ideal internal standard should closely mimic the behavior of this compound throughout the analytical process. Key criteria for selection include:
-
Chemical and Physical Similarity: The IS should have a structure, polarity, and molecular weight comparable to this compound to ensure similar behavior during extraction and chromatography.[2][3]
-
Co-elution and Similar Matrix Effects: An ideal IS experiences the same extraction recovery and ionization suppression or enhancement as the analyte.[2]
-
Absence from Sample Matrix: The IS must not be naturally present in the biological samples being analyzed.[3][4]
-
Stability: The compound must be stable throughout sample preparation, storage, and analysis.[3]
-
Chromatographic Resolution: While stable isotope-labeled standards are designed to co-elute, structural analogs must be chromatographically separated from the analyte to ensure distinct signals.[3]
-
The "Gold Standard" : Stable isotope-labeled (SIL) versions of the analyte, such as deuterated or ¹³C-labeled this compound, are considered the gold standard for quantitative mass spectrometry.[2][5] Their properties are nearly identical to the analyte, differing only in mass.[2]
Q3: What are the best choices for an internal standard for this compound?
The selection of an internal standard depends on a balance between ideal chemical properties and commercial availability. The options range from the "gold standard" isotopically labeled analyte to other structurally related fatty acids.
| Internal Standard Type | Specific Examples | Advantages | Considerations |
| Ideal: Isotopically Labeled this compound | This compound-¹³C₁₆ this compound-dₓ | Considered the "gold standard"; corrects for nearly all analytical variability.[2][5] | May have limited commercial availability and higher cost. |
| Excellent: Isotopically Labeled Analogs | Palmitoleic Acid (U-¹³C₁₆)[6] Palmitic Acid (U-¹³C₁₆)[6] Oleic Acid (d₂)[7] | High structural similarity ensures closely matched behavior.[8] Widely available from commercial suppliers.[6][9] | Minor differences in structure (e.g., double bond position, saturation) may lead to slight variations in recovery or ionization. |
| Acceptable: Structural Analogs | Heptadecanoic Acid (C17:0) or its deuterated form (C17:0-d₃₃)[10] | Inexpensive and commonly used for broad fatty acid profiling.[11] | Physicochemical properties may differ significantly from this compound, potentially leading to reduced accuracy and precision.[8][12] Must be validated carefully. |
Q4: Can I use an external standard instead of an internal standard?
While external standardization is a valid quantification technique, it has significant drawbacks for complex biological samples. An external standard calibration curve is prepared and analyzed separately from the samples.[4] This approach does not account for sample-specific issues like extraction efficiency or matrix-induced ion suppression.[13][14] For robust and accurate quantification of this compound in biological matrices, the internal standard method is strongly recommended.[3]
Q5: How do I validate a chosen internal standard for my method?
Method validation is a critical step to ensure that the chosen internal standard provides reliable and accurate results.[2] The validation process should assess the following parameters:
-
Selectivity and Specificity: The method's ability to distinguish and quantify this compound from other components in the sample.[2]
-
Accuracy: The closeness of measured values to the true value, often assessed using QC samples.
-
Precision: The degree of agreement among individual measurements, evaluated at intra-day and inter-day levels.
-
Recovery: The efficiency of the extraction process for both the analyte and the internal standard.[2]
-
Matrix Effect: The influence of sample components on the ionization of the analyte and internal standard.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of this compound.
A detailed protocol for method validation is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IS Peak Area | • Inconsistent sample preparation or IS spiking volume.• Degradation of the IS during sample processing.• Significant and variable matrix effects between samples.[1] | • Use calibrated pipettes and ensure a consistent workflow.• Add the IS as early as possible in the sample preparation process.[4]• Evaluate the matrix effect by comparing the IS response in a clean solvent versus the sample matrix. |
| Poor Accuracy or Precision in QC Samples | • The chosen IS is not a suitable mimic for this compound and does not track its behavior during extraction or analysis.[8]• The concentration of the IS is outside the linear range of the detector. | • Select a more structurally similar IS, preferably an isotopically labeled analog.[8]• Re-validate the method with the new IS.• Adjust the IS concentration to be within the instrument's linear dynamic range. |
| IS Peak Detected in Blank Samples | • The chosen IS is endogenously present in the sample matrix. | • Confirm the presence of the IS in multiple blank matrix lots.• Select an IS that is not naturally present (e.g., an odd-chain fatty acid if absent, or an isotopically labeled standard which can be distinguished by mass).[12] |
| Poor Chromatographic Resolution | • The structural analog IS co-elutes with this compound or another matrix component. | • Optimize the chromatographic method (e.g., modify the temperature gradient, change the mobile phase, or use a different column).• Select a different structural analog with a distinct retention time. (Note: This is not an issue for SIL standards, where co-elution is desired for MS detection). |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis by GC-MS
This protocol describes a general workflow for extracting and derivatizing fatty acids from a biological sample.
-
Sample Aliquoting: Transfer a precise volume or weight of your sample (e.g., plasma, cell pellet, homogenized tissue) into a glass tube.[7][15]
-
Internal Standard Addition: Add a fixed, known amount of the selected internal standard solution to each sample at the earliest stage to account for all subsequent variations.[11][15]
-
Lipid Extraction: Perform a liquid-liquid extraction using a standard method like the Folch or Bligh-Dyer procedure to isolate lipids from the aqueous matrix.
-
Saponification: To analyze total fatty acids (both free and esterified), hydrolyze the lipid extract using a base (e.g., KOH in methanol) to release fatty acids from glycerolipids and other esters. Acidify the mixture to protonate the free fatty acids.[15]
-
Derivatization: Convert the free fatty acids into volatile esters for GC analysis. Common methods include:
-
Methylation: To form fatty acid methyl esters (FAMEs) using BF₃-methanol or acidic methanol.
-
Pentafluorobenzyl (PFB) Esterification: Using PFB bromide for highly sensitive detection by negative chemical ionization MS.[15]
-
-
Final Extraction and Reconstitution: Extract the derivatized fatty acids into an organic solvent (e.g., iso-octane or hexane), evaporate to dryness under a stream of nitrogen, and reconstitute in a small, known volume of solvent suitable for GC-MS injection.[7][15]
Protocol 2: Basic Protocol for Internal Standard Method Validation
This protocol outlines the key experiments for validating your chosen internal standard.
-
Prepare Stock Solutions: Create concentrated stock solutions of this compound and the internal standard in a suitable organic solvent.
-
Construct Calibration Curve in Matrix: Prepare a series of calibration standards by spiking a blank biological matrix with decreasing concentrations of this compound and a constant concentration of the internal standard. Process these standards using the full analytical method.
-
Prepare Quality Control (QC) Samples: Prepare a separate set of QC samples in the blank matrix at low, medium, and high concentrations of this compound (with the IS held constant).
-
Assess Accuracy and Precision: Analyze at least five replicates of each QC level on the same day (intra-day precision) and across three different days (inter-day precision and accuracy).[14] Calculate the mean, standard deviation, and coefficient of variation (%CV).
-
Evaluate Matrix Effect:
-
Analyze the IS in a neat solvent (A).
-
Analyze a blank matrix extract that has been spiked with the IS after extraction (B).
-
The matrix effect (%) is calculated as (B/A) * 100. A value close to 100% indicates a minimal matrix effect.
-
-
Determine Recovery:
-
Analyze a blank matrix sample spiked with both this compound and the IS before extraction (Pre-Spike).
-
Analyze a blank matrix extract spiked with both compounds after extraction (Post-Spike).
-
Calculate the peak area ratio (Analyte/IS) for both.
-
Recovery (%) is calculated as (Ratio_Pre-Spike / Ratio_Post-Spike) * 100.
-
Visual Workflow
Workflow for selecting and validating an internal standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acids and Lipids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]
- 11. jianhaidulab.com [jianhaidulab.com]
- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hypogeic Acid and Palmitoleic Acid Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of two key monounsaturated fatty acids: hypogeic acid (16:1n-9) and palmitoleic acid (16:1n-7). This document synthesizes available experimental data, outlines detailed methodologies for key assays, and visualizes relevant biological pathways to facilitate further research and development.
While both this compound and palmitoleic acid are isomers of hexadecenoic acid and are recognized for their anti-inflammatory and metabolic regulatory roles, the volume of research heavily favors palmitoleic acid. Palmitoleic acid has been extensively studied and identified as a "lipokine," a lipid hormone that mediates communication between adipose tissue and other organs to regulate systemic metabolism.[1][2] In contrast, research on this compound is still emerging, though it is also known to possess potent anti-inflammatory properties.[2] This guide aims to present a side-by-side comparison based on current scientific literature, highlighting both what is known and where critical knowledge gaps exist.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of the bioactivities of this compound and palmitoleic acid are limited in the existing literature. Much of the available data contrasts their effects with those of saturated fatty acids, such as palmitic acid. The following tables summarize the known biological effects and regulated biomarkers for each fatty acid, drawing from various studies. It is important to note that the experimental conditions in these studies may vary.
Table 1: Comparative Anti-Inflammatory Effects
| Bioactivity Metric | This compound (16:1n-9) | Palmitoleic Acid (16:1n-7) | Reference |
| Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Potent anti-inflammatory activity demonstrated in macrophages.[2] | Reduces the production of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[3] | [2][3] |
| Modulation of NF-κB Signaling | Anti-inflammatory effects are suggested, but direct modulation of NF-κB is not as extensively documented as for palmitoleic acid. | Inhibits NF-κB activation in macrophages and endothelial cells, a key pathway in its anti-inflammatory response.[3][4] | [3][4] |
| Effect on Macrophage Polarization | Information not widely available. | Promotes a shift towards the anti-inflammatory M2 macrophage phenotype. | |
| Concentration for Effect | Exhibits strong anti-inflammatory activity at low concentrations (e.g., 10 μM).[3] | Effective at similar low concentrations; demonstrates greater anti-inflammatory properties than oleic acid.[1] | [1][3] |
Table 2: Comparative Metabolic Effects
| Bioactivity Metric | This compound (16:1n-9) | Palmitoleic Acid (16:1n-7) | Reference |
| Insulin Sensitivity | Emerging evidence suggests a role in metabolic regulation, but specific data on insulin sensitivity is scarce.[5] | Improves insulin sensitivity in muscle and liver and protects against insulin resistance.[1][2] | [1][2][5] |
| Hepatic Steatosis (Fatty Liver) | Limited data available. | Suppresses hepatic steatosis by reducing lipid accumulation in the liver.[2] | [2] |
| Glucose Metabolism | Less characterized. | Enhances glucose uptake in skeletal muscle and regulates hepatic gluconeogenesis.[6] | [6] |
| Adipose Tissue Function | Limited data available. | Acts as a lipokine released from adipose tissue, regulating systemic metabolism.[1][7] | [1][7] |
Key Signaling Pathways
The signaling pathways modulated by palmitoleic acid are relatively well-documented. In contrast, the specific molecular pathways for this compound are less understood, though its anti-inflammatory effects suggest a potential overlap.
Biosynthesis of Hypogeic and Palmitoleic Acid
The distinct origins of these two isomers within the cell are a key differentiating factor.
Caption: Biosynthesis pathways of palmitoleic and this compound.[1][7]
Anti-Inflammatory Signaling of Palmitoleic Acid via NF-κB Inhibition
A primary mechanism for the anti-inflammatory effects of palmitoleic acid is the inhibition of the NF-κB signaling pathway.
Caption: Palmitoleic acid's inhibition of the NF-κB pathway.
Metabolic Regulation by Palmitoleic Acid via PPARα
Palmitoleic acid also influences lipid metabolism through the activation of PPARα.
References
- 1. mdpi.com [mdpi.com]
- 2. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Hypogeic Acid: GC-MS vs. HPLC-MS/MS
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of specific fatty acids is paramount. Hypogeic acid (cis-7-Hexadecenoic acid), a less common C16:1 monounsaturated fatty acid, is gaining interest for its potential biological roles. This guide provides a comparative analysis of two prevalent analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Performance Comparison
The choice between GC-MS and HPLC-MS/MS for this compound quantification depends on several factors, including required sensitivity, sample matrix, and the need for isomeric separation. Below is a summary of typical performance parameters for each method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) based on boiling point and polarity, followed by mass-based detection. | Separation of free fatty acids or their derivatives in the liquid phase based on polarity, followed by mass-based detection. |
| Derivatization | Mandatory (typically to FAMEs) to increase volatility. | Often not required for free fatty acids, but can be used to enhance ionization and sensitivity. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.05 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Throughput | Lower due to longer run times and sample preparation. | Higher due to faster analysis times and simpler sample preparation (if no derivatization). |
| Isomer Separation | Can be challenging for positional isomers without specialized columns and methods. | Can offer better separation of isomers with appropriate column chemistry and mobile phase gradients. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS and HPLC-MS/MS are provided below. These protocols are based on established methods for fatty acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the extraction of total lipids, followed by transesterification to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Lipid Extraction (Folch Method) a. Homogenize the sample (e.g., tissue, cells) in a chloroform/methanol mixture (2:1, v/v).[1] b. Add 0.9% NaCl solution to induce phase separation.[1] c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.
2. Transesterification (BF₃-Methanol Method) a. To the dried lipid extract, add 14% boron trifluoride in methanol.[1] b. Heat the mixture at 100°C for 30 minutes. c. After cooling, add water and hexane to extract the FAMEs. d. Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis a. GC Column: Use a polar capillary column (e.g., DB-23, SP-2560). b. Injector Temperature: 250°C. c. Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 5 minutes. d. Carrier Gas: Helium. e. MS Detector: Operate in electron ionization (EI) mode. f. Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound methyl ester. An internal standard (e.g., deuterated palmitic acid) should be used for accurate quantification.[2][3]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
This method allows for the direct analysis of underivatized this compound, simplifying sample preparation.
1. Sample Preparation a. Homogenize the sample in a suitable solvent (e.g., methanol). b. Add an internal standard (e.g., ¹³C-labeled palmitic acid).[4] c. Centrifuge to pellet proteins and other insoluble material. d. Collect the supernatant for analysis.
2. HPLC-MS/MS Analysis a. HPLC Column: C18 reversed-phase column. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A linear gradient from 60% B to 98% B over 15 minutes. e. Flow Rate: 0.4 mL/min. f. MS/MS Detector: Operate in negative electrospray ionization (ESI) mode. g. Quantification: Use multiple reaction monitoring (MRM) of the transition from the precursor ion (m/z for this compound) to a specific product ion.
Experimental Workflows
The following diagrams illustrate the general workflows for the quantification of this compound by GC-MS and HPLC-MS/MS.
Conclusion
Both GC-MS and HPLC-MS/MS are powerful techniques for the quantification of this compound. GC-MS is a robust and well-established method, but requires a derivatization step.[5] HPLC-MS/MS offers higher sensitivity and throughput, with the advantage of analyzing the native fatty acid without derivatization.[5] The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the availability of instrumentation. For studies requiring high throughput and sensitivity, HPLC-MS/MS is generally the preferred method. For laboratories with existing GC-MS infrastructure and expertise, it remains a reliable option. Cross-validation between the two methods can provide the highest level of confidence in the analytical results.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unraveling the Anti-inflammatory Action of Hypogeic Acid in Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action of hypogeic acid and other key fatty acids in macrophages. We delve into the current understanding of how these molecules modulate macrophage function, with a focus on their anti-inflammatory properties. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the critical signaling pathways involved.
Introduction: The Role of Fatty Acids in Macrophage-Mediated Inflammation
Macrophages are central players in the inflammatory response, capable of adopting pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. The metabolic landscape, particularly the availability and type of fatty acids, is a critical determinant of macrophage polarization and function. Saturated fatty acids, such as palmitic acid, are generally considered pro-inflammatory, promoting an M1-like state. In contrast, monounsaturated and polyunsaturated fatty acids often exhibit anti-inflammatory properties, steering macrophages towards an M2 phenotype and promoting the resolution of inflammation.
This compound (cis-7-hexadecenoic acid, 16:1n-9), a monounsaturated fatty acid, has emerged as a molecule of interest for its anti-inflammatory effects on monocytes and macrophages.[1] It is a positional isomer of the more extensively studied palmitoleic acid (16:1n-7) and is synthesized in humans through the partial β-oxidation of oleic acid.[1] Understanding the precise mechanism by which this compound exerts its effects is crucial for harnessing its therapeutic potential in inflammatory diseases.
Comparative Mechanism of Action of Fatty Acids in Macrophages
The anti-inflammatory effects of fatty acids in macrophages are primarily mediated through three key signaling hubs: G-protein coupled receptors (GPCRs), peroxisome proliferator-activated receptors (PPARs), and the nuclear factor-kappa B (NF-κB) signaling cascade.
G-Protein Coupled Receptors (GPCRs)
Long-chain fatty acids are known to activate specific GPCRs, most notably GPR120 (also known as FFAR4). Activation of GPR120 by omega-3 fatty acids, for instance, triggers a signaling cascade that leads to the suppression of pro-inflammatory pathways.[2][3][4][5] This is achieved through the recruitment of β-arrestin 2 to the receptor, which in turn inhibits TAK1, a key kinase in the NF-κB and JNK signaling pathways.[6]
While direct evidence for this compound binding to and activating GPR120 is still emerging, its structural similarity to other known GPR120 ligands suggests this as a plausible mechanism for its anti-inflammatory actions.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that, upon activation by lipid ligands, regulate the expression of genes involved in lipid metabolism and inflammation. PPARγ is particularly important in macrophages, where its activation promotes an anti-inflammatory M2 phenotype and inhibits the expression of pro-inflammatory genes.[7] Some fatty acids and their derivatives are natural ligands for PPARγ. For example, palmitoleic acid has been shown to increase the expression of PPARγ in macrophages.[8]
It is hypothesized that this compound may also function as a PPARγ agonist or upregulate its expression, thereby contributing to its anti-inflammatory profile. However, some studies on palmitoleic acid suggest its anti-inflammatory effects can be independent of PPARα and PPARγ, indicating the complexity of these signaling networks.[8]
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
A key mechanism by which anti-inflammatory fatty acids exert their effects is through the inhibition of the NF-κB pathway.[8][9] Recent evidence suggests that phosphatidylcholine containing this compound (16:1n-9) can suppress NF-κB signaling in macrophages, similar to its isomer palmitoleic acid (16:1n-7).[10] This inhibition prevents the production of downstream inflammatory mediators.
Data Presentation: Comparative Effects of Fatty Acids on Macrophage Function
The following tables summarize the known effects of this compound and other relevant fatty acids on key macrophage functions. It is important to note that direct quantitative comparisons involving this compound are limited in the current literature. Much of our understanding is extrapolated from studies on its isomer, palmitoleic acid.
Table 1: Effect of Fatty Acids on Pro-inflammatory Cytokine Production in Macrophages
| Fatty Acid | Concentration | Cell Type | Stimulant | TNF-α Production | IL-6 Production | IL-1β Production | Reference |
| This compound (as PC(16:0/16:1n-9)) | 100 µM | Mouse Peritoneal Macrophages | LPS | ↓ | ↓ | Not Reported | [10] |
| Palmitoleic Acid | 600 µM | Mouse Peritoneal Macrophages | LPS | ↓ | ↓ | No significant change | [8] |
| 25-50 µM | Human Lymphocytes | ConA | ↓ | ↓ | Not Reported | [11] | |
| Palmitic Acid | 0.5 mM | RAW264.7 Macrophages | - | ↑ | ↑ | ↑ | [12] |
| Oleic Acid | 25 µM | Human Lymphocytes | ConA | No significant change | No significant change | Not Reported | [11] |
| Docosahexaenoic Acid (DHA) | 50 µM | RAW264.7 Macrophages | LPS | ↓ | ↓ | ↓ | [2] |
Table 2: Effect of Fatty Acids on Macrophage Gene Expression and Phenotype
| Fatty Acid | Concentration | Cell Type | Effect on iNOS | Effect on Arginase-1 | M1/M2 Polarization | Reference |
| This compound | Not Reported | - | Not Reported | Not Reported | Likely promotes M2 | - |
| Palmitoleic Acid | 600 µM | Mouse Peritoneal Macrophages | ↓ (inferred from reduced NO) | Not Reported | Promotes M2 | [13] |
| Palmitic Acid | 0.5 mM | RAW264.7 Macrophages | ↑ | ↓ | Promotes M1 | [12][13] |
| Oleic Acid | Not Reported | Mouse Adipose Tissue Macrophages | Not Reported | ↑ | Promotes M2 | [14] |
| Docosahexaenoic Acid (DHA) | Not Reported | Macrophages | ↓ | ↑ | Promotes M2 | [2][15] |
Table 3: Effect of Fatty Acids on Macrophage Foam Cell Formation
| Fatty Acid | Effect on Foam Cell Formation | Proposed Mechanism | Reference |
| This compound | Likely Inhibits | Potential reduction of lipid uptake and inflammation | [1] |
| Palmitoleic Acid | Inhibits | Not fully elucidated | - |
| Palmitic Acid | Promotes | Increased lipid uptake and inflammation | [12] |
| Oleic Acid | Inhibits | Reduced lipid accumulation | [14] |
| Docosahexaenoic Acid (DHA) | Inhibits | Activation of GPR120, reduced inflammation | [2] |
Visualizing the Signaling Pathways
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways modulated by fatty acids in macrophages.
Caption: Proposed signaling pathway for this compound in macrophages.
Caption: General experimental workflow for studying fatty acid effects on macrophages.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the study of fatty acid effects on macrophages.
Western Blot for NF-κB Activation
Objective: To determine the activation of the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.
Protocol:
-
Cell Lysis:
-
After treatment, wash macrophage cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
ELISA for TNF-α and IL-6
Objective: To quantify the concentration of pro-inflammatory cytokines in the cell culture supernatant.
Protocol:
-
Sample Collection:
-
After treatment and stimulation, collect the cell culture supernatant.
-
Centrifuge to remove any cells or debris.
-
-
ELISA Procedure (using a commercial kit):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-HRP.
-
Incubate, wash, and add a TMB substrate solution.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
-
Macrophage Foam Cell Formation Assay (Oil Red O Staining)
Objective: To visualize and quantify lipid accumulation in macrophages.
Protocol:
-
Cell Culture and Treatment:
-
Seed macrophages on glass coverslips in a 24-well plate.
-
Treat with fatty acids as required.
-
Induce foam cell formation by incubating with oxidized LDL (oxLDL; 50 µg/mL) for 24-48 hours.
-
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with PBS to remove excess stain.
-
-
Imaging and Quantification:
-
Counterstain the nuclei with hematoxylin (optional).
-
Mount the coverslips on slides.
-
Visualize lipid droplets (stained red) using a light microscope.
-
Quantify the stained area using image analysis software.
-
Conclusion
This compound demonstrates clear anti-inflammatory potential in macrophages, likely through the modulation of the NF-κB signaling pathway. While direct evidence for its interaction with specific receptors like GPR120 or its role as a PPARγ agonist is still under investigation, the parallels with its well-studied isomer, palmitoleic acid, provide a strong foundation for its proposed mechanism of action. Further research with direct comparative studies is necessary to fully elucidate the signaling cascade of this compound and to quantify its effects relative to other fatty acids. The experimental protocols provided herein offer a standardized approach for researchers to contribute to this growing field of immunometabolism and to explore the therapeutic applications of this compound in inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR120 facilitates cholesterol efflux in macrophages through activation of AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hypogeic Acid and Other Omega-9 Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Omega-9 fatty acids, a class of monounsaturated fats, are increasingly recognized for their role in metabolic regulation and inflammation. While oleic acid is the most ubiquitous and well-studied member of this family, other omega-9s, such as hypogeic acid, are emerging as molecules of interest. This guide provides a detailed, head-to-head comparison of this compound with other prominent omega-9 fatty acids, supported by available experimental data and detailed methodologies. It is important to note that research on this compound is considerably less extensive than that on other omega-9 fatty acids like oleic acid.[1][2][3]
Biochemical and Physicochemical Properties
A fundamental comparison of these fatty acids begins with their chemical structure and physical properties. These characteristics influence their metabolic fate and biological activity.
| Property | This compound | Oleic Acid | Mead Acid | Erucic Acid | Nervonic Acid |
| Chemical Formula | C16H30O2 | C18H34O2 | C20H34O2 | C22H42O2 | C24H46O2 |
| Shorthand | 16:1n-9 | 18:1n-9 | 20:3n-9 | 22:1n-9 | 24:1n-9 |
| Molar Mass | 254.41 g/mol | 282.47 g/mol | 306.48 g/mol | 338.57 g/mol | 366.62 g/mol |
| Natural Sources | Peanut oil (Arachis hypogaea), Monascus purpureus | Olive oil, avocados, almonds | Cartilage, synthesized during essential fatty acid deficiency | Rapeseed oil, mustard seed | Fish oil, Lunaria annua (Honesty Plant) |
| Biosynthesis | Partial β-oxidation of oleic acid | From stearic acid by stearoyl-CoA desaturase | Elongation and desaturation of oleic acid | Elongation of oleic acid | Elongation of erucic acid |
Comparative Biological Activity
While direct comparative studies are limited, existing research allows for a preliminary assessment of the biological effects of these omega-9 fatty acids.
Anti-inflammatory Effects
Omega-9 fatty acids are generally considered to have anti-inflammatory properties, primarily by modulating inflammatory signaling pathways and competing with pro-inflammatory omega-6 fatty acids.[4][5]
| Fatty Acid | Reported Anti-inflammatory Activity | Key Experimental Findings |
| This compound | Possesses strong anti-inflammatory properties.[6] | Studies on monocytes and macrophages indicate anti-inflammatory effects.[6] However, direct quantitative comparisons with other omega-9s are scarce.[1][2][3] |
| Oleic Acid | Well-documented anti-inflammatory effects. | Reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various cell models.[7] Diets rich in oleic acid are associated with lower levels of inflammatory markers like C-reactive protein (CRP).[7] |
| Mead Acid | Can be converted to anti-inflammatory and pro-resolving lipid mediators. | Its role in inflammation is complex and context-dependent, as it is a marker for essential fatty acid deficiency. |
| Erucic Acid | Exhibits anti-inflammatory actions. | Has been shown to attenuate inflammation in various physiological and pathological conditions.[4] |
| Nervonic Acid | Potential anti-inflammatory effects in the nervous system. | Primarily studied for its role in myelin sheath integrity, with less focus on systemic inflammation. |
Effects on Cellular Metabolism
Omega-9 fatty acids are integral to cellular metabolism, serving as energy sources and signaling molecules that influence metabolic pathways.
| Fatty Acid | Effects on Cellular Metabolism | Key Experimental Findings |
| This compound | Plays a role in metabolic regulation.[1][2][3] | Specific metabolic effects are not well-characterized in comparison to other omega-9s. |
| Oleic Acid | Modulates lipid metabolism and insulin sensitivity. | Can influence LXRα signaling, a key regulator of lipid homeostasis.[8] High oleic acid diets have been shown to impact the metabolism of polyunsaturated fatty acids.[9] |
| Mead Acid | Synthesized in response to metabolic shifts (essential fatty acid deficiency). | Can be metabolized by cyclooxygenase and lipoxygenase to form various bioactive products. |
| Erucic Acid | Can impact cardiac metabolism at high concentrations. | Historically, concerns existed about its cardiotoxicity, leading to the development of low-erucic acid rapeseed (canola) oil. |
| Nervonic Acid | Crucial for the biosynthesis of myelin sphingolipids. | Plays a structural role in nerve cell membranes, essential for proper nerve function. |
Signaling Pathways and Experimental Workflows
The biological effects of omega-9 fatty acids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.
Biosynthesis of Omega-9 Fatty Acids
The following diagram illustrates the biosynthetic relationships between several omega-9 fatty acids, starting from the precursor, oleic acid.
Caption: Biosynthesis pathways of major omega-9 fatty acids.
General Anti-inflammatory Signaling of Omega-9 Fatty Acids
This diagram outlines a generalized pathway for the anti-inflammatory action of omega-9 fatty acids, primarily based on studies of oleic acid.
Caption: Generalized anti-inflammatory signaling of omega-9s.
Experimental Workflow for Comparative Analysis
A standardized workflow is essential for the objective comparison of the anti-inflammatory effects of different omega-9 fatty acids.
Caption: Workflow for comparing fatty acid anti-inflammatory effects.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are outlines of key protocols for the comparative analysis of omega-9 fatty acids.
Protocol: In Vitro Assessment of Anti-inflammatory Activity
Objective: To compare the ability of this compound and other omega-9 fatty acids to suppress the production of pro-inflammatory cytokines in cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, oleic acid, mead acid, erucic acid, nervonic acid (high purity)
-
Lipopolysaccharide (LPS) from E. coli
-
Bovine Serum Albumin (BSA), fatty acid-free
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Fatty Acid Preparation: Prepare stock solutions of each fatty acid by dissolving in ethanol and then conjugating to fatty acid-free BSA in serum-free DMEM to create working solutions.
-
Treatment: Replace the culture medium with serum-free DMEM containing the desired concentrations of each fatty acid-BSA conjugate or BSA vehicle control. Incubate for 2-4 hours.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the vehicle control and compare the inhibitory effects of the different fatty acids at various concentrations.
Protocol: Fatty Acid Extraction and Analysis by GC-MS
Objective: To determine the incorporation and metabolism of this compound and other omega-9 fatty acids in cultured cells.
Materials:
-
Cultured cells treated with specific omega-9 fatty acids
-
Methanol, chloroform, iso-octane
-
Internal standards (e.g., deuterated fatty acids)
-
Pentafluorobenzyl bromide (PFBBr) for derivatization
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them using methanol. Add a known amount of internal standard.
-
Lipid Extraction: Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol:water solvent system to separate the lipid-containing organic phase.
-
Saponification (for total fatty acids): For total fatty acid analysis, saponify the lipid extract with KOH to release fatty acids from complex lipids.
-
Derivatization: Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters using PFBBr.
-
GC-MS Analysis: Inject the derivatized samples into the GC-MS. Use a suitable column (e.g., a polar capillary column) and a temperature gradient to separate the different fatty acid methyl esters.
-
Quantification: Identify and quantify the fatty acids based on their retention times and mass spectra, comparing them to known standards and normalizing to the internal standard.
Conclusion and Future Directions
The current body of evidence suggests that this compound is a bioactive omega-9 fatty acid with anti-inflammatory potential. However, a significant knowledge gap exists regarding its specific mechanisms of action and how its efficacy compares directly to other members of the omega-9 family.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The experimental protocols outlined in this guide provide a framework for conducting the necessary head-to-head comparisons. Future research should focus on:
-
Direct Comparative Studies: Performing dose-response analyses of this compound versus other omega-9s in various in vitro and in vivo models of inflammation and metabolic disease.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of chronic inflammatory and metabolic disorders.
By systematically addressing these research questions, the scientific community can gain a clearer understanding of the unique biological roles of this compound and its potential as a novel therapeutic agent.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 4. Omega-9 fatty acids: potential roles in inflammation and cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Dietary oleic acid drives obesogenic adipogenesis via modulation of LXRα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of high oleic acid vs high mixed saturated fatty acid obesogenic diets upon PUFA metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypogeic Acid: An Emerging Candidate in Atherosclerosis Biomarker Discovery
Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular events worldwide. The quest for novel biomarkers to improve early detection and risk stratification is a critical area of research. In this context, the monounsaturated fatty acid, hypogeic acid (cis-7-hexadecenoic acid), has garnered attention as a potential, albeit not yet clinically validated, biomarker for atherosclerosis.
This guide provides a comparative analysis of this compound against other fatty acids implicated in atherosclerosis, supported by available preclinical data. It also outlines the experimental protocols for fatty acid analysis and visualizes the metabolic pathways and its proposed role in the disease process.
Comparative Analysis of Fatty Acids in Atherosclerosis
While clinical data on this compound is nascent, its potential as a biomarker can be contextualized by comparing its known characteristics with those of other fatty acids that have been more extensively studied in relation to atherosclerosis.
| Fatty Acid | Type | Source | Association with Atherosclerosis |
| This compound (cis-7-Hexadecenoic Acid) | Monounsaturated (Omega-9) | Endogenously produced from oleic acid; found in some foods. | Preclinical Evidence: Enriched in foamy monocytes, suggesting a role in early plaque formation; exhibits anti-inflammatory properties.[1] Clinical Status: Not yet validated as a clinical biomarker. |
| Palmitoleic Acid (cis-9-Hexadecenoic Acid) | Monounsaturated (Omega-7) | Endogenously synthesized from palmitic acid; found in macadamia nuts, sea buckthorn oil. | Mixed Findings: Some studies suggest protective effects by improving insulin sensitivity and lipid profiles, while others associate higher levels with increased cardiovascular risk.[2][3] |
| Palmitic Acid | Saturated | Animal fats, palm oil. | Pro-atherogenic: High levels are associated with increased inflammation, LDL cholesterol, and a higher risk of atherosclerosis.[4] |
| Oleic Acid | Monounsaturated (Omega-9) | Olive oil, avocados, nuts. | Generally Protective: Associated with lower LDL cholesterol and blood pressure. However, some studies have linked high circulating levels to increased cardiovascular events.[4][5] |
| Eicosapentaenoic Acid (EPA) | Polyunsaturated (Omega-3) | Fatty fish, fish oil. | Anti-atherogenic: Reduces inflammation, triglyceride levels, and the risk of cardiovascular events.[6][7] |
| Docosahexaenoic Acid (DHA) | Polyunsaturated (Omega-3) | Fatty fish, fish oil. | Anti-atherogenic: Similar to EPA, it has protective cardiovascular effects, including reducing inflammation and improving lipid profiles.[6][7] |
Experimental Protocols
Accurate quantification of fatty acids is paramount for their validation as clinical biomarkers. The standard method for analyzing fatty acid profiles in biological samples is gas chromatography-mass spectrometry (GC-MS).
Protocol: Quantification of this compound in Human Plasma by GC-MS
This protocol provides a general framework for the analysis of total fatty acids, including this compound, in human plasma.
1. Sample Preparation:
- Collect whole blood in EDTA-containing tubes.
- Separate plasma by centrifugation at 1,500 x g for 15 minutes at 4°C.
- Store plasma samples at -80°C until analysis.
2. Lipid Extraction:
- Thaw plasma samples on ice.
- Extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) solution.
- Add a known amount of an internal standard (e.g., heptadecanoic acid) to each sample for quantification.
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
- Evaporate the lipid extract to dryness under a stream of nitrogen.
- Add methanol and an acid catalyst (e.g., acetyl chloride or sulfuric acid).
- Heat the mixture at 100°C for 1 hour to convert fatty acids to their corresponding FAMEs.
4. FAME Extraction:
- After cooling, add a nonpolar solvent (e.g., hexane) and water to the sample.
- Vortex and centrifuge to separate the layers.
- Collect the upper hexane layer containing the FAMEs.
- Repeat the extraction to ensure complete recovery.
5. GC-MS Analysis:
- Concentrate the extracted FAMEs under nitrogen.
- Inject the sample into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a highly polar cyanopropyl siloxane column).
- Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
- The separated FAMEs are then introduced into a mass spectrometer for detection and quantification.
- Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.
- Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.
Signaling Pathways and Mechanisms
While the precise signaling pathways of this compound in atherosclerosis are not fully elucidated, preclinical evidence points towards its involvement in the early stages of plaque formation and inflammation.
Biosynthesis of this compound
This compound is a positional isomer of the more common palmitoleic acid. It is primarily synthesized in the mitochondria through the partial β-oxidation of oleic acid.[2][3]
References
- 1. Foamy Monocytes Are Enriched in cis-7-Hexadecenoic Fatty Acid (16:1n-9), a Possible Biomarker for Early Detection of Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the blood fatty-acid profile associated with oxidative-antioxidant disturbances in coronary atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating oleic acid levels are related to greater risks of cardiovascular events and all-cause mortality: The Multi-Ethnic Study of Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early-onset coronary atherosclerosis in patients with low levels of omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is there a role for omega-3 fatty acids in cardiovascular disease risk reduction? - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Findings on Hypogeic Acid's Role in Insulin Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypogeic acid and other compounds in the context of insulin sensitivity. While direct experimental data on this compound remains limited, this document summarizes the current understanding and provides a framework for future research by comparing it with well-studied alternatives like alpha-lipoic acid and short-chain fatty acids. Detailed experimental protocols and relevant signaling pathways are presented to facilitate the replication and expansion of research in this area.
Comparative Analysis of Compounds Affecting Insulin Sensitivity
The following tables summarize the available quantitative data on the effects of this compound, alpha-lipoic acid, and short-chain fatty acids on markers of insulin sensitivity. It is important to note that specific experimental data for this compound is currently scarce in published literature.[1][2][3]
Table 1: In Vitro Glucose Uptake
| Compound | Cell Line | Concentration | Fold Increase in Glucose Uptake (vs. Basal) | Citation(s) |
| This compound | - | - | Data Not Available | [1][2][3] |
| Alpha-Lipoic Acid | L6 Myotubes | 2.5 mmol/l | ~2.3 ± 0.2 | [4] |
| L6 Muscle Cells | 10⁻³ M | 40-80% (similar to 10⁻⁶ M insulin) | [5] | |
| Short-Chain Fatty Acids | - | - | Data Not Available (typically studied in vivo) |
Table 2: In Vivo Insulin Sensitivity Markers
| Compound/Intervention | Study Population | Key Finding | Citation(s) |
| This compound | - | Data Not Available | [1][2][3] |
| Alpha-Lipoic Acid | Obese-diabetic (ob/ob) mice | ~300% increase in glucose uptake in red quadriceps muscle | [5] |
| Short-Chain Fatty Acids (SCFA) | Human clinical trials (meta-analysis) | Significant reduction in fasting insulin (SMD = -0.15) | [6][7] |
| Human clinical trials (meta-analysis) | Beneficial effect on HOMA-IR (p < 0.00001) | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing findings. Below are protocols for key experiments commonly used to assess insulin sensitivity.
In Vitro Glucose Uptake Assay (using 2-Deoxyglucose)
This protocol is adapted for a muscle cell line like L6 or C2C12 myotubes.
-
Cell Culture and Differentiation:
-
Culture myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Serum Starvation:
-
Before the experiment, starve the differentiated myotubes in serum-free DMEM for 3-4 hours.
-
-
Treatment:
-
Pre-incubate the cells with the test compound (e.g., this compound, alpha-lipoic acid) at the desired concentration for the specified duration (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., 100 nM insulin).
-
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) to the medium and incubate for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each sample.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
In Vivo Insulin Tolerance Test (ITT)
This protocol is a standard procedure for assessing insulin sensitivity in rodent models.
-
Animal Acclimatization and Fasting:
-
Acclimatize the animals to handling for several days before the experiment.
-
Fast the animals for a short period (e.g., 4-6 hours) to establish a baseline blood glucose level.
-
-
Baseline Blood Glucose Measurement:
-
Obtain a small blood sample from the tail vein and measure the blood glucose concentration (time 0).
-
-
Insulin Administration:
-
Administer a bolus of human insulin intraperitoneally (e.g., 0.75 U/kg body weight).
-
-
Blood Glucose Monitoring:
-
Collect blood samples at regular intervals after insulin injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the blood glucose levels over time.
-
Calculate the area under the curve (AUC) for glucose disappearance. A faster rate of glucose clearance indicates greater insulin sensitivity.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways implicated in the regulation of insulin sensitivity.
Caption: Insulin signaling pathway leading to glucose uptake.
Caption: AMPK activation pathway and its metabolic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Short-chain fatty acids and insulin sensitivity: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Lipidomics of Tissues with Varying Hypogeic Acid Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the lipidomic profiles of tissues characterized by differing levels of hypogeic acid (16:1n-7). While direct comparative studies on this compound are limited, this document synthesizes available data from related fatty acid research to offer insights into its potential impact on cellular lipidomes and associated signaling pathways. The information presented herein is intended to guide future research and drug development efforts targeting lipid metabolism.
Introduction to this compound
This compound is a monounsaturated omega-7 fatty acid. Unlike its better-known isomer, palmitoleic acid, which is synthesized from palmitic acid, this compound is a product of the partial beta-oxidation of oleic acid.[1] Emerging research suggests that monounsaturated fatty acids like this compound may play significant roles in metabolic regulation and inflammatory processes.[2][3] Understanding how varying levels of this compound impact the broader lipid landscape within tissues is crucial for elucidating its precise biological functions and therapeutic potential.
Comparative Lipidomics Data
Due to a lack of direct experimental data on tissues with varying this compound levels, the following tables are constructed based on lipidomics studies of tissues treated with oleic acid, the metabolic precursor to this compound, and other relevant fatty acids. These tables serve as a predictive framework for the potential lipidomic shifts associated with altered this compound concentrations.
Table 1: Postulated Changes in Major Lipid Classes in Tissues with High vs. Low this compound Levels
| Lipid Class | Predicted Change with High this compound | Supporting Evidence/Rationale |
| Triacylglycerols (TAGs) | Increase | Oleic acid treatment in hepatocytes leads to a significant increase in TAGs. As a product of oleic acid metabolism, this compound may contribute to or be a marker of this increased TAG synthesis. |
| Diacylglycerols (DAGs) | Increase | Studies on oleic acid administration show an increase in diglycerides. |
| Phosphatidylcholines (PCs) | Altered Acyl Chain Composition | Fatty acid treatments, including oleic acid, cause marked alterations in the acyl chain composition of phospholipids like PC, often incorporating the administered fatty acid.[4][5][6][7][8] |
| Phosphatidylethanolamines (PEs) | Altered Acyl Chain Composition | Similar to PCs, PEs are expected to show changes in their fatty acid composition, reflecting the increased availability of oleic acid and its metabolites.[4][5][6][7][8] |
| Ceramides (Cer) | Decrease | Oleic acid administration has been shown to decrease ceramide levels in hepatocytes. |
| Lysophosphatidylcholines (LPCs) | Decrease | A decrease in LPCs was observed in hepatocytes treated with oleic acid. |
| Cholesteryl Esters (CEs) | Decrease | Oleic acid treatment has been associated with a reduction in cholesteryl esters. |
Table 2: Hypothetical Fatty Acid Profile Changes in a Tissue with Elevated this compound
| Fatty Acid | Predicted Change | Rationale |
| Oleic Acid (18:1n-9) | Increase | As the precursor, elevated oleic acid levels would be necessary for increased this compound production through partial beta-oxidation. |
| This compound (16:1n-7) | Increase | Direct consequence of either supplementation or metabolic shift favoring its production. |
| Palmitic Acid (16:0) | No significant change or slight decrease | Increased monounsaturated fatty acid synthesis can sometimes occur with a concomitant decrease or stabilization of saturated fatty acids. |
| Linoleic Acid (18:2n-6) | No significant change | Changes are expected to be more pronounced in the monounsaturated fatty acid pool. |
| Arachidonic Acid (20:4n-6) | No significant change | Not directly related to the oleic acid beta-oxidation pathway. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to comparative lipidomics of tissues with varying fatty acid levels.
Lipid Extraction from Tissues
This protocol is a modified version of the Folch method, widely used for total lipid extraction from animal tissues.
Materials:
-
Tissue sample (e.g., liver, adipose tissue)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue at a ratio of 20:1 (solvent volume to tissue weight).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture briefly and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in an appropriate solvent for subsequent analysis (e.g., isopropanol for LC-MS).
Untargeted Lipidomics using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general workflow for the analysis of the lipid extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for separating lipid species.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute more hydrophobic lipids.
-
Flow Rate: Dependent on the column dimensions, typically 200-400 µL/min.
-
Column Temperature: Maintained at 40-50°C.
Mass Spectrometry:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a wide range of lipid classes.
-
Data Acquisition: Data-dependent acquisition (DDA) is commonly employed, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to aid in identification.
-
Mass Range: Typically scanned from m/z 100 to 1500.
Data Analysis:
-
Raw data is processed using software such as MS-DIAL or XCMS for peak picking, alignment, and integration.
-
Lipid identification is performed by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Statistical analysis (e.g., t-tests, ANOVA, PCA) is used to identify lipids that are significantly different between experimental groups.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for comparative lipidomics analysis.
Hypothesized Signaling Pathways Influenced by this compound
Given that this compound is a product of oleic acid metabolism, it is plausible that it influences similar signaling pathways. Fatty acids are known to act as ligands for peroxisome proliferator-activated receptors (PPARs) and can modulate the activity of sterol regulatory element-binding proteins (SREBPs).
Caption: Potential signaling pathways modulated by hypogeic/oleic acid.
Disclaimer: The quantitative data and signaling pathways presented in this guide are based on extrapolations from studies on related fatty acids due to the limited direct research on this compound. This information should be used as a foundation for further investigation. Independent experimental verification is crucial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomics of human adipose tissue reveals diversity between body areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic Profiling of Murine Macrophages Treated with Fatty Acids of Varying Chain Length and Saturation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomic profiling of murine macrophages treated with fatty acids of varying chain length and saturation status : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. Lipidomic Profiling of Murine Macrophages Treated with Fatty Acids of Varying Chain Length and Saturation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipidomic Profiling of Murine Macrophages Treated with Fatty Acids of Varying Chain Length and Saturation Status. | Sigma-Aldrich [b2b.sigmaaldrich.com]
A Comparative Analysis of Hypogeic Acid's Effects in Healthy vs. Diseased State Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (16:1n-9) is a monounsaturated omega-7 fatty acid, a positional isomer of the more extensively studied palmitoleic acid. While research on this compound is still emerging, accumulating evidence suggests its significant involvement in metabolic regulation and inflammatory processes.[1][2] Unlike its isomer, palmitoleic acid, which is synthesized from palmitic acid, this compound is produced in the mitochondria through the partial β-oxidation of oleic acid.[3] This guide provides a comparative overview of the known and inferred effects of this compound in healthy versus diseased physiological states, supported by available experimental evidence. Given the scarcity of direct comparative studies on this compound, some inferences are drawn from studies on its isomers and the broader class of monounsaturated fatty acids.
Data Presentation: A Qualitative and Correlational Comparison
Due to the limited availability of direct quantitative data comparing the effects of this compound in healthy versus diseased models, the following tables provide a summary based on current qualitative and correlational findings.
Table 1: Comparative Effects of this compound in Healthy vs. Diseased States
| Feature | Healthy State (Inferred) | Diseased State (Observed/Correlated) |
| Primary Role | Metabolic regulation, anti-inflammatory signaling.[1][2] | Potential biomarker and mediator in metabolic and inflammatory diseases.[4] |
| Inflammation | Contributes to the resolution of inflammation through specific signaling pathways. | Associated with chronic inflammatory conditions such as atherosclerosis.[4] |
| Metabolic Health | Participates in normal lipid metabolism and signaling. | Positively correlated with markers of metabolic syndrome, including hypertriglyceridemia and central obesity. |
| Cellular Localization | Present in cell membranes as a component of phospholipids. | Elevated levels observed in lipid droplet-laden monocytes (foamy cells) in atherosclerosis.[4] |
Table 2: Correlation of Erythrocyte this compound with Metabolic Markers in a Human Study
| Metabolic Marker | Correlation with Erythrocyte this compound |
| Myristic acid (14:0) | Positive (r = 0.49, P < 0.001) |
| Palmitic acid (16:0) | Positive |
| Oleic acid (18:1n-9) | Positive (r = 0.43, P < 0.001) |
| Triglycerides | Strong Positive |
| HDL Cholesterol | Negative |
| Central Obesity | Positive Association |
| Elevated Blood Pressure | Positive Association |
Note: This data is from a study in a Chinese population and indicates a correlation, not causation.
Signaling Pathways and Mechanisms of Action
The primary described signaling pathway for this compound involves its release from membrane phospholipids by the enzyme calcium-independent phospholipase A2β (iPLA2β). This pathway is distinct from the pro-inflammatory signaling cascade mediated by cytosolic phospholipase A2α (cPLA2α), which releases arachidonic acid for eicosanoid production.
Anti-inflammatory Signaling Pathway
In a diseased state, such as atherosclerosis, the local microenvironment of the arterial intima is often acidic and hypoxic.[5] This can lead to the activation of macrophages and the formation of foam cells, which are characterized by the accumulation of lipids, including this compound.
Experimental Workflows
Experimental Protocols
Detailed experimental protocols for the study of this compound are not widely published. However, the following are general methodologies adapted from fatty acid research that are applicable.
Cell Culture Model of Inflammation
-
Cell Line: Murine macrophages (e.g., RAW 264.7) or human monocyte-derived macrophages (THP-1).
-
Treatment:
-
Healthy State Model: Cells are cultured under standard conditions.
-
Diseased State Model (Inflammation): Cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
-
-
This compound Administration: Cells are treated with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration.
-
Analysis:
-
Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are measured by ELISA.
-
Gene Expression: RNA is extracted from the cells, and the expression of genes related to inflammation (e.g., NF-κB pathway genes) and lipid metabolism (e.g., PPARs) is analyzed by RT-qPCR.
-
Animal Model of Atherosclerosis
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerotic lesions.
-
Diet:
-
Healthy Control: Wild-type C57BL/6J mice on a standard chow diet.
-
Diseased Model: ApoE-/- mice on a high-fat, high-cholesterol "Western" diet for 12-16 weeks.
-
-
This compound Supplementation: A subset of the diseased model mice receives a diet supplemented with this compound.
-
Analysis:
-
Atherosclerotic Plaque Analysis: The aorta is dissected, and the size and composition of atherosclerotic plaques are analyzed by histology (e.g., Oil Red O staining for lipids, immunohistochemistry for macrophages).
-
Lipid Profile: Plasma levels of total cholesterol, LDL, HDL, and triglycerides are measured.
-
Fatty Acid Analysis: The fatty acid composition of plasma and aortic tissue is determined by GC-MS to measure the levels of this compound and other fatty acids.
-
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Lipids are extracted from tissues or cells using a solvent mixture, such as chloroform:methanol (2:1, v/v).
-
Saponification and Methylation: The extracted lipids are saponified with methanolic NaOH to release the fatty acids, which are then methylated using a reagent like boron trifluoride in methanol to form fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled with a mass spectrometer. The abundance of each fatty acid is quantified by comparing its peak area to that of an internal standard.
Conclusion
The study of this compound is a burgeoning field with the potential to uncover new insights into the complex interplay between fatty acid metabolism and disease. While current evidence points to a dual role for this compound—participating in normal metabolic regulation in a healthy state and being associated with inflammatory and metabolic diseases in a diseased state—more direct, quantitative research is imperative. The experimental frameworks outlined here provide a basis for future investigations that will be crucial for elucidating the precise mechanisms of action of this compound and its potential as a therapeutic target or biomarker in various pathologies. Researchers are encouraged to consider the distinct roles of fatty acid isomers and the importance of the cellular and metabolic context in their studies.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Acidification of the intimal fluid: the perfect storm for atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Enzymatic Pathway for Hypogeic Acid Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed enzymatic pathways for the biosynthesis of hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9). It outlines detailed experimental protocols and data presentation formats to facilitate the validation of these pathways, offering a foundational resource for researchers in lipid metabolism and drug development targeting fatty acid synthesis.
Introduction
This compound is a monounsaturated fatty acid with emerging biological significance. Understanding its biosynthetic origin is crucial for elucidating its physiological roles and for the metabolic engineering of organisms to produce this specific fatty acid. Two primary pathways have been proposed for its synthesis: the partial β-oxidation of oleic acid and the direct desaturation of palmitic acid. This guide provides the tools to experimentally distinguish and validate these competing hypotheses.
Proposed Biosynthetic Pathways for this compound
The two principal, and competing, pathways for this compound biosynthesis are detailed below.
Pathway 1: Partial β-Oxidation of Oleic Acid
This proposed pathway, which is frequently cited in the literature, suggests that this compound is a product of the chain shortening of oleic acid (18:1n-9) via one cycle of mitochondrial β-oxidation.[1]
Caption: Pathway 1: Partial β-oxidation of oleic acid.
Pathway 2: Desaturation of Palmitic Acid
This alternative pathway posits that this compound is synthesized through the direct desaturation of palmitic acid (16:0) by a Δ7-desaturase. While Δ9-desaturases are more common, the existence of desaturases with different positional specificities makes this a plausible route.
Caption: Pathway 2: Desaturation of palmitic acid.
Experimental Validation: A Comparative Approach
To definitively determine the predominant pathway for this compound biosynthesis, a series of experiments are proposed. These include stable isotope tracing, enzymatic assays, and detailed fatty acid profiling.
Stable Isotope Tracing Experiment
This experiment is designed to trace the metabolic fate of potential precursors into this compound.
Experimental Workflow
Caption: Isotope tracing experimental workflow.
Detailed Protocol: Stable Isotope Labeling and GC-MS Analysis
-
Cell Culture and Labeling:
-
Culture the cells or organism of interest under standard conditions.
-
Supplement the culture medium with either [U-¹³C]oleic acid or [U-¹³C]palmitic acid at a final concentration of 50-100 µM.
-
Incubate for various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of the labeled precursor.
-
-
Lipid Extraction and Derivatization:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (2:2:1.8 v/v/v) solvent system.
-
Dry the lipid extract under a stream of nitrogen.
-
Prepare fatty acid methyl esters (FAMEs) by transesterification with 2% (v/v) sulfuric acid in methanol at 80°C for 1 hour.
-
-
GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a polar capillary column (e.g., CP-Sil 88 or SP-2560) to achieve separation of C16:1 isomers.[2][3][4][5]
-
Employ a temperature gradient optimized for the separation of C16 and C18 fatty acid methyl esters.
-
Acquire mass spectra in full scan mode to determine the mass isotopomer distribution of this compound and other fatty acids.
-
Data Presentation: Expected Isotopic Enrichment
The following tables summarize the expected outcomes for the isotopic labeling experiment, which would provide strong evidence for one pathway over the other.
Table 1: Expected ¹³C-Labeling of this compound from Labeled Precursors
| Labeled Precursor | Expected ¹³C Atoms in this compound (16 carbons) | Rationale |
| [U-¹³C]Oleic Acid | 16 | If formed by one round of β-oxidation of fully labeled oleic acid (18 carbons), the resulting 16-carbon fatty acid will retain 16 of the ¹³C atoms. |
| [U-¹³C]Palmitic Acid | 16 | If formed by direct desaturation of fully labeled palmitic acid (16 carbons), the resulting this compound will contain all 16 ¹³C atoms. |
Table 2: Comparative Analysis of this compound Production
| Labeled Precursor | Expected Relative Abundance of Labeled this compound | Interpretation |
| [U-¹³C]Oleic Acid | High | Supports the partial β-oxidation of oleic acid as the primary pathway. |
| [U-¹³C]Palmitic Acid | Low or None | Would suggest that direct desaturation of palmitic acid is not a major contributor. |
| [U-¹³C]Oleic Acid | Low or None | Would argue against the partial β-oxidation pathway. |
| [U-¹³C]Palmitic Acid | High | Supports the direct desaturation of palmitic acid as the primary pathway. |
Enzymatic Assays
Enzymatic assays can provide complementary evidence by characterizing the activity and substrate specificity of the key enzymes in each proposed pathway.
A. β-Oxidation of Oleoyl-CoA
This assay will determine if the mitochondrial β-oxidation machinery can efficiently process oleoyl-CoA to produce a C16:1 acyl-CoA.
Protocol: In Vitro β-Oxidation Assay
-
Mitochondrial Isolation: Isolate intact mitochondria from the target cells or tissues by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, 50 µM Oleoyl-CoA, 2 mM ATP, 1 mM L-carnitine, 2 mM NAD+, 0.1 mM FAD, and 0.5 mM Coenzyme A.
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Analysis: Stop the reaction and extract acyl-CoAs. Analyze the acyl-CoA profile by LC-MS to detect the formation of hypogeoyl-CoA (C16:1-CoA).
B. Desaturation of Palmitoyl-CoA
This assay will test for the presence of a desaturase capable of converting palmitoyl-CoA to hypogeoyl-CoA.
Protocol: Desaturase Activity Assay
-
Microsomal Fraction Preparation: Isolate the microsomal fraction, which contains membrane-bound desaturases, from the target cells or tissues.
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction, 50 µM Palmitoyl-CoA, 1 mM NADH or NADPH, and molecular oxygen.
-
Incubation: Incubate the reaction mixture at 30°C for a set period.
-
Analysis: Stop the reaction, extract total lipids, and derivatize to FAMEs. Analyze the FAMEs by GC-MS to detect the formation of this compound methyl ester.
Data Presentation: Enzyme Activity
Table 3: Comparative Enzyme Activity for this compound Biosynthesis
| Assay | Substrate | Expected Product | Relative Activity | Interpretation |
| β-Oxidation | Oleoyl-CoA | Hypogeoyl-CoA | High | Supports the involvement of β-oxidation in this compound synthesis. |
| Desaturase | Palmitoyl-CoA | Hypogeoyl-CoA | Low or None | Suggests the absence of a direct desaturation pathway from palmitic acid. |
| β-Oxidation | Oleoyl-CoA | Hypogeoyl-CoA | Low or None | Argues against a significant role for β-oxidation. |
| Desaturase | Palmitoyl-CoA | Hypogeoyl-CoA | High | Provides strong evidence for the direct desaturation of palmitic acid. |
Conclusion
The validation of the enzymatic pathway for this compound biosynthesis requires a multi-faceted experimental approach. The stable isotope tracing experiment provides the most direct and quantitative evidence to distinguish between the two proposed pathways. The enzymatic assays offer complementary data on the capabilities of the cellular machinery. By employing the detailed protocols and data analysis frameworks presented in this guide, researchers can definitively elucidate the biosynthetic origin of this compound, paving the way for a deeper understanding of its biological functions and potential for biotechnological applications.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Dietary Sources of Hypogeic Acid for Research Interventions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dietary sources of hypogeic acid (cis-7-hexadecenoic acid), a monounsaturated fatty acid of growing interest in metabolic research. This document is intended to assist researchers in selecting appropriate dietary sources for preclinical and clinical interventions by providing available data on its presence in foods, analytical methodologies for its quantification, and considerations for its bioavailability.
Dietary Sources of this compound
This compound is a positional isomer of palmitoleic acid. While its dietary distribution is not as extensively mapped as other fatty acids, available research points to its presence in certain legumes, primarily as a minor constituent of their total fatty acid profile.
Peanuts (Arachis hypogaea): Peanuts are a primary dietary source where this compound's precursor, oleic acid, is abundant. While direct quantification of this compound in most peanut varieties is limited, studies on their fatty acid composition confirm the presence of C16:1 isomers. The concentration of these isomers, including palmitoleic acid, can vary between cultivars, ranging from 0.03% to 0.17% of the total fatty acids. Given that this compound is biosynthesized from the partial β-oxidation of oleic acid, high-oleic peanut varieties are a logical focus for researchers investigating this fatty acid.
Bambara Groundnut (Vigna subterranea): The Bambara groundnut, a legume closely related to the peanut, has also been identified as a potential source of this compound. Research on the fatty acid profile of Bambara groundnut has reported the presence of palmitoleic acid (16:1n-9), an isomer of this compound, at approximately 0.30% of the total fatty acids. While the specific presence and concentration of the cis-7 isomer (this compound) have not been definitively quantified in all studies, the detection of its isomers suggests that Bambara groundnut is a plausible dietary source for research interventions.
Quantitative Comparison of this compound and Precursor in Dietary Sources
Due to the limited direct quantitative data for this compound, the following table includes data on its precursor, oleic acid, and the reported range of palmitoleic acid (as a C16:1 isomer) in the primary dietary sources. Researchers should note that the actual concentration of this compound is likely a fraction of the total C16:1 content.
| Dietary Source | Scientific Name | This compound (cis-7-hexadecenoic acid) Content (% of total fatty acids) | Palmitoleic Acid (16:1 isomers) Content (% of total fatty acids) | Oleic Acid (C18:1) Content (% of total fatty acids) | Reference |
| Peanut | Arachis hypogaea | Data not available | 0.03 - 0.17 | 31.5 - 82.32 | [1] |
| Bambara Groundnut | Vigna subterranea | Data not available | ~0.30 (as 16:1n-9) | Data varies | [2] |
Note: The variability in fatty acid content is influenced by factors such as cultivar, growing conditions, and processing methods.
Experimental Protocols
Accurate quantification of this compound requires precise analytical methods capable of separating it from its isomers. Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for this purpose.
Protocol for Fatty Acid Analysis in Legumes by GC-MS
This protocol provides a general framework for the extraction and analysis of fatty acids from peanuts and Bambara groundnuts. It is crucial to use a high-resolution capillary column to achieve separation of C16:1 isomers.
1. Lipid Extraction (Folch Method)
-
Homogenization: Homogenize 1-2 grams of the ground legume sample with a 2:1 (v/v) mixture of chloroform and methanol.
-
Filtration: Filter the homogenate to remove solid particles.
-
Washing: Add 0.9% NaCl solution to the filtrate and centrifuge to separate the phases.
-
Collection: Collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.
2. Fatty Acid Methyl Ester (FAME) Derivatization
-
Transesterification: Add a solution of 2% sulfuric acid in methanol to the lipid extract.
-
Heating: Heat the mixture at 60°C for 2 hours in a sealed tube.
-
Extraction: After cooling, add hexane and water to the mixture and vortex.
-
Collection: Collect the upper hexane layer containing the FAMEs.
-
Washing and Drying: Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
3. GC-MS Analysis
-
Injection: Inject an aliquot of the FAMEs in hexane into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a highly polar capillary column (e.g., SP-2560, 100 m) for optimal isomer separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is essential for separating different FAMEs. A typical program might start at 100°C, hold for a few minutes, then ramp up to 240°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: Scan from m/z 50 to 500.
-
-
Identification: Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards and by using mass spectral libraries (e.g., NIST). This compound methyl ester will have a unique retention time and fragmentation pattern that allows for its identification and quantification when compared to a certified reference standard.
Bioavailability Considerations
The bioavailability of fatty acids from dietary sources can be influenced by the food matrix and processing.
-
Food Matrix: The complex structure of whole nuts can limit the accessibility of lipids for digestion and absorption.
-
Processing: Mechanical processing, such as grinding peanuts into butter, can disrupt the plant cell walls and increase the bioaccessibility of lipids. However, the impact of processing on the bioavailability of minor fatty acids like this compound has not been specifically studied and warrants further investigation in the context of research interventions.
Research Interventions
To date, there is a lack of human intervention studies that have specifically used dietary sources to modulate this compound levels and measure its subsequent physiological effects. Clinical trials involving peanut consumption have primarily focused on major fatty acids like oleic acid and their impact on cardiovascular risk factors. Future research is needed to design interventions that utilize sources like high-oleic peanuts or Bambara groundnuts to specifically investigate the in vivo effects of this compound.
Visualizations
Biosynthesis of this compound
Caption: Biosynthesis of this compound from oleic acid via partial β-oxidation.
Experimental Workflow for this compound Analysis
Caption: General workflow for the quantification of this compound from dietary sources.
Logical Flow for a Comparative Intervention Study
Caption: Logical flow for a clinical trial comparing dietary sources of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for Hypogeic Acid
This document provides detailed, step-by-step guidance for the safe and proper disposal of hypogeic acid in a laboratory setting. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to minimize environmental impact.
Chemical and Physical Properties of this compound
This compound, also known as (E)-hexadec-7-enoic acid, is a monounsaturated omega-9 fatty acid.[1] Understanding its properties is crucial for safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₆H₃₀O₂[1][2] |
| Molar Mass | 254.41 g/mol [2] |
| Appearance | Colorless needle-like crystals[1] |
| Melting Point | 33 °C (91 °F) |
| Boiling Point | 374.8 °C (706.6 °F) |
| Solubility | Soluble in alcohol[1] |
| Classification | Long-chain fatty acid[3] |
Hazard Identification and Safety Precautions
According to available data, this compound is considered to be of low concern.[2] However, as with any laboratory chemical, appropriate safety precautions should be taken. For fatty acids in general, skin and eye irritation can be a concern.[4]
Personal Protective Equipment (PPE) and Safety Measures:
| Precaution | Specification |
| Eye Protection | Safety glasses or goggles are recommended.[4] |
| Hand Protection | Nitrile gloves are suitable.[4] |
| Skin Protection | Lab coat. Avoid long-term and repeated skin contact.[4] |
| Handling | Use in a well-ventilated area. Avoid generating aerosols. Wash hands thoroughly after handling.[4] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Disposal Protocols
It is imperative to treat all laboratory chemical waste as hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[6] The following protocols are based on general procedures for fatty acids and should be adapted to comply with your institution's specific guidelines.
Protocol 1: Disposal of Small Quantities of Uncontaminated this compound (<25 mL)
This procedure is suitable for small amounts of this compound that are not contaminated with other hazardous materials.
Methodology: Acid-Base Neutralization
-
Dilution: In a fume hood, dilute the this compound with a 10-fold volume of water.
-
Neutralization: Slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) while stirring. Monitor the pH of the solution.
-
pH Verification: Continue adding the base until the pH of the solution is between 5.5 and 9.0.[7]
-
Sewer Disposal: If permitted by your local regulations and institutional policies, flush the neutralized solution down the sanitary sewer with at least 20 parts water.[7]
Protocol 2: Disposal of Large Quantities or Contaminated this compound
This procedure should be followed for larger volumes of this compound or any amount that is contaminated with other hazardous chemicals.
Methodology: Hazardous Waste Collection
-
Containerization: Place the this compound waste into a chemically compatible, sealed container. Ensure the container is in good condition and will not leak.
-
Labeling: Clearly label the container as "Hazardous Waste." The label should include:
-
The name "this compound Waste."
-
A list of all chemical constituents and their approximate concentrations.
-
The date accumulation started.
-
Any relevant hazard warnings (e.g., "Irritant").
-
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area within your laboratory. Ensure secondary containment is used to prevent spills.[6]
-
Collection: Arrange for collection by your institution's EHS or hazardous waste management program.[6][8] Do not transport hazardous waste yourself.[6]
Disposal of Contaminated Materials
Any materials, such as gloves, paper towels, or absorbent pads, that are lightly contaminated with this compound should be placed in a designated solid chemical waste container for incineration.[9] If these materials are contaminated with other hazardous substances, they must be disposed of according to the guidelines for that specific contaminant.
Disclaimer: These procedures are intended as a guide. Always consult your institution's specific safety and waste disposal protocols and the relevant Safety Data Sheets (SDS) before handling or disposing of any chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H30O2 | CID 6365142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0002186) [hmdb.ca]
- 4. assets.eshop-live.com [assets.eshop-live.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. essex.ac.uk [essex.ac.uk]
Essential Safety and Handling of Hypogeic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hypogeic acid, including detailed personal protective equipment (PPE) guidelines, operational plans, and disposal procedures.
This compound, a monounsaturated omega-9 fatty acid, is generally considered to be of low hazard.[1][2] However, as with any chemical, appropriate safety precautions must be taken to minimize risk and ensure safe handling.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C₁₆H₃₀O₂[3] |
| Molar Mass | 254.414 g·mol⁻¹[1][3] |
| Appearance | Colorless needles[3] |
| Melting Point | 33 °C (91 °F; 306 K)[3] |
| Boiling Point | 374.80 °C (706.64 °F; 647.95 K)[3] |
| Solubility in water | Soluble[3] |
Recommended Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, the use of appropriate PPE is a standard and crucial laboratory practice to protect against potential splashes and direct contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or a face shield.[4][5] | To protect eyes from accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][6][7] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | Laboratory coat or a chemical-resistant apron worn over personal clothing.[4] | To protect skin and clothing from spills. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation.[8] | If aerosols may be generated, work should be conducted in a fume hood. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Ensure Proper Ventilation: Work in a well-ventilated area. For procedures that may generate aerosols, a fume hood is required.[11]
-
Assemble all necessary materials: This includes the this compound, necessary labware, and all required PPE.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.[12]
2. Handling Procedure:
-
Don appropriate PPE: Put on your lab coat, safety glasses, and gloves before handling the chemical.
-
Dispensing: Carefully measure and dispense the required amount of this compound. Avoid creating splashes or aerosols.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent spills.[13]
3. Post-Handling and Cleanup:
-
Clean the work area: Decontaminate the work surface with an appropriate cleaning agent.
-
Remove PPE: Remove gloves using the proper technique to avoid contaminating your hands. Remove your lab coat.
-
Wash hands: Wash your hands thoroughly with soap and water after the procedure is complete.[8]
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Neutralization: While this compound is a weak acid, it is good practice to neutralize acidic waste before disposal. This can be done by slowly adding a weak base, such as sodium bicarbonate, until the pH is neutral.[14]
-
Waste Collection: Collect the neutralized waste in a clearly labeled, leak-proof container.[13][14] The container must be compatible with the waste.[15]
-
Consult Local Regulations: Dispose of the chemical waste in accordance with your institution's and local hazardous waste disposal regulations.[13]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
- 1. This compound | C16H30O2 | CID 6365142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-7-Hexadecenoic acid | C16H30O2 | CID 5318393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. helifattyacid.com [helifattyacid.com]
- 5. fatfinger.io [fatfinger.io]
- 6. leelinework.com [leelinework.com]
- 7. hsi.com [hsi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. assets.eshop-live.com [assets.eshop-live.com]
- 12. earth.utah.edu [earth.utah.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
